Nae-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H30N4O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-benzyl-N-[2-[(4-ethylbenzoyl)amino]-1,3-benzothiazol-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H30N4O2S/c1-2-20-8-10-22(11-9-20)28(35)32-29-31-25-13-12-24(18-26(25)36-29)30-27(34)23-14-16-33(17-15-23)19-21-6-4-3-5-7-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,30,34)(H,31,32,35) |
InChI Key |
HSSSHVMRCDGACA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NAE-IN-1 (Pevonedistat/MLN4924) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action for the NEDD8-activating enzyme (NAE) inhibitor, pevonedistat (formerly MLN4924), a first-in-class investigational anti-cancer agent. Pevonedistat disrupts the neddylation pathway, a crucial cellular process for protein homeostasis that is often dysregulated in cancer. By inhibiting NAE, pevonedistat triggers a cascade of events leading to cell cycle arrest, apoptosis, and senescence in malignant cells. This document details the core signaling pathways, presents quantitative data on its efficacy, and provides detailed protocols for key experimental assays.
Core Mechanism of Action: Inhibition of the Neddylation Pathway
The primary molecular target of pevonedistat is the NEDD8-activating enzyme (NAE).[1][2][3] Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[1][2] The most critical substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs).[4][5][6][7]
The process begins with NAE, a heterodimer of NAE1 and UBA3, activating NEDD8 in an ATP-dependent manner.[8] Pevonedistat acts as an AMP mimetic, forming a stable covalent adduct with NEDD8 in the catalytic pocket of NAE.[8] This action effectively blocks the initial step of the neddylation cascade, preventing the activation and transfer of NEDD8 to cullins.[8][9]
The inactivation of CRLs is the central consequence of NAE inhibition.[10] CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of approximately 20% of the proteome, including numerous proteins critical for cell cycle progression and survival.[2][11] By preventing cullin neddylation, pevonedistat inhibits the activity of this large family of E3 ligases, leading to the accumulation of their substrates.[3][9]
Signaling Pathways and Downstream Cellular Consequences
The accumulation of CRL substrate proteins due to pevonedistat treatment disrupts multiple signaling pathways critical for cancer cell survival and proliferation.
Cell Cycle Arrest
A primary outcome of NAE inhibition is the induction of cell cycle arrest. This is mediated by the stabilization and accumulation of key cell cycle regulators that are normally targeted for degradation by CRLs.
-
Accumulation of p21 and p27: These cyclin-dependent kinase (CDK) inhibitors are substrates of the SCF (Skp1-Cullin-1-F-box) CRL complex.[5][7] Their accumulation leads to the inhibition of CDK activity, causing cell cycle arrest in the G1 phase.[4][5]
-
Stabilization of WEE1: This kinase, which inhibits entry into mitosis, is also a CRL substrate. Its accumulation contributes to G2/M phase arrest.[5][6][7]
-
Dysregulation of DNA Replication (S-Phase Arrest): Pevonedistat causes the accumulation of the DNA replication licensing factor CDT1, a substrate of the CUL4-DDB1 E3 ligase.[2][6] This leads to DNA re-replication, genomic instability, and the activation of a DNA damage response, resulting in S-phase arrest.[2][9]
The specific phase of cell cycle arrest can depend on the cancer cell type and the status of tumor suppressor genes like p53.[4][12]
Induction of Apoptosis
Pevonedistat induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.
-
DNA Damage Response: The DNA re-replication and damage caused by CDT1 accumulation triggers a robust DNA damage response, which can lead to p53-dependent apoptosis.[2][9]
-
NF-κB Pathway Inhibition: The nuclear factor-κB (NF-κB) signaling pathway is often constitutively active in cancer cells, promoting survival by upregulating anti-apoptotic proteins. Pevonedistat leads to the accumulation of the NF-κB inhibitor, IκBα, a CRL substrate.[13] This sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling and sensitizing cancer cells to apoptotic stimuli.[13][14]
-
Modulation of Apoptotic Proteins: Pevonedistat has been shown to upregulate the levels of pro-apoptotic proteins such as NOXA, BAX, and BAK, priming the mitochondria for apoptosis.[2] It also enhances the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[2][11]
Other Cellular Effects
-
Senescence: In some cellular contexts, the cell cycle arrest induced by pevonedistat can become permanent, leading to cellular senescence.[5]
-
Autophagy: Pevonedistat has also been reported to induce autophagy in certain cancer cells.[9]
Quantitative Data
The anti-cancer activity of pevonedistat has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Cytotoxicity of Pevonedistat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 4.7 | [1] |
| Multiple Neuroblastoma Lines | Neuroblastoma | 136 - 400 | [4][12] |
| Various Melanoma Lines | Melanoma | < 300 (sensitive) | [15] |
| Jeko-1, Rec-1 | Mantle Cell Lymphoma | < 100 | [11] |
| HEL | Myeloproliferative Neoplasm | ~100 | [14] |
Table 2: Induction of Apoptosis by Pevonedistat
| Cell Line | Treatment Conditions | Apoptosis (% of Cells) | Reference |
| p53 WT Neuroblastoma | IC50 concentration | ~73% (median) | [12] |
| p53 MUT Neuroblastoma | IC50 concentration | ~19% (median) | [12] |
| SH-SY5Y (p53 WT) | IC50 concentration | 54% | [4] |
| SH-SY5Y (p53 knockdown) | IC50 concentration | 30% | [4] |
Table 3: In Vivo Efficacy of Pevonedistat in Xenograft Models
| Cancer Type | Model | Treatment Regimen | Outcome | Reference |
| Neuroblastoma | Orthotopic mouse xenograft | Not specified | Significant decrease in tumor weight | [4] |
| Melanoma | Subcutaneous xenograft | 90 mg/kg, twice daily | Significant tumor growth inhibition | [16] |
Table 4: Clinical Trial Data for Pevonedistat in Hematologic Malignancies
| Trial Phase | Patient Population | Combination Therapy | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Phase 1b | AML (unfit for intensive chemo) | Azacitidine | 50% | 8.3 months (duration of remission) | [17] |
| Phase 2 | Higher-risk MDS/CMML, LB-AML | Azacitidine | 71% (vs 60% with AZA alone) | 21.8 months (vs 19.0 with AZA alone) | [18] |
| Phase 1 | Relapsed/Refractory Lymphoma | Single agent | 3 partial responses | N/A | [3] |
Note: A Phase 3 trial (PANTHER) of pevonedistat plus azacitidine in patients with higher-risk MDS, CMML, and AML did not meet its primary endpoint of event-free survival.[19]
Experimental Protocols
Detailed methodologies for key experiments to assess the mechanism and efficacy of pevonedistat are provided below.
Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: To determine the concentration-dependent effect of pevonedistat on cancer cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Pevonedistat (MLN4924), dissolved in DMSO to create a stock solution (e.g., 5 mM)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Multi-well spectrophotometer or luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of pevonedistat in complete culture medium from the DMSO stock. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of pevonedistat or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
For MTT Assay: a. Add MTT reagent to each well and incubate for 1-4 hours to allow the formation of formazan crystals.[20] b. Add the solubilization solution to dissolve the formazan crystals.[20] c. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] d. Read the absorbance at 570-590 nm.[20]
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following pevonedistat treatment.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Pevonedistat
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of pevonedistat (e.g., at the IC50) or vehicle control for a specified time (e.g., 48-72 hours).[5]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[14]
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blot Analysis for CRL Substrate Accumulation
Objective: To detect the accumulation of specific CRL substrate proteins (e.g., p21, p27, WEE1, CDT1) as a pharmacodynamic marker of NAE inhibition.
Materials:
-
Cancer cell lines
-
Pevonedistat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-WEE1, anti-CDT1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cells with pevonedistat (e.g., 300 nM for 24 hours) or vehicle control.[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[22]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the Neddylation Pathway by Pevonedistat.
Caption: Downstream Cellular Effects of Pevonedistat Action.
Caption: General Experimental Workflow for Pevonedistat Analysis.
References
- 1. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 2. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 6. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pevonedistat - Wikipedia [en.wikipedia.org]
- 9. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 19. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 20. broadpharm.com [broadpharm.com]
- 21. vigo-avocats.com [vigo-avocats.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Nae-IN-1: A Technical Guide to a Potent NEDD8-Activating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nae-IN-1, a potent inhibitor of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ligases (CRLs). By inhibiting NAE, this compound disrupts the function of numerous CRLs, leading to the accumulation of their substrate proteins. This disruption of protein homeostasis triggers a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and an increase in reactive oxygen species (ROS), making NAE inhibitors a promising class of anti-cancer agents. This document details the mechanism of action of this compound, provides quantitative data on its activity, outlines detailed experimental protocols for its study, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to Neddylation and NAE Inhibition
The ubiquitin-proteasome system is a critical cellular machinery for maintaining protein homeostasis. A key regulatory mechanism within this system is neddylation, a process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is covalently attached to target proteins. The most well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs).
The neddylation cascade is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APP-BP1) and UBA3 subunits. NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2), and finally to a cullin subunit by a NEDD8 E3 ligase. The neddylation of cullins is essential for the proper assembly and ubiquitin ligase activity of CRLs. CRLs, in turn, target a vast array of substrate proteins for ubiquitination and subsequent proteasomal degradation. These substrates are often key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.
Inhibition of NAE presents an attractive therapeutic strategy, particularly in oncology. By blocking the initial step of the neddylation pathway, NAE inhibitors effectively inactivate a multitude of CRLs, leading to the accumulation of their specific substrates. This accumulation disrupts normal cellular function and can selectively induce cell death in cancer cells, which are often highly dependent on the CRL pathway to maintain their rapid proliferation and survival. This compound is a potent small molecule inhibitor of NAE1 that has demonstrated significant anti-proliferative activity in various cancer cell lines.
This compound: Mechanism of Action and Cellular Effects
This compound exerts its biological effects by directly inhibiting the enzymatic activity of NAE. This inhibition leads to a global reduction in cullin neddylation, thereby inactivating CRLs. The subsequent accumulation of CRL substrate proteins triggers several downstream cellular responses:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase.[1] This is a common consequence of NAE inhibition, as many CRL substrates are key regulators of cell cycle progression. For instance, the accumulation of proteins like p21 and Wee1 can halt the cell cycle at the G2/M transition.
-
Induction of Apoptosis: By disrupting the degradation of pro-apoptotic proteins, this compound treatment leads to programmed cell death.[1] The accumulation of CRL substrates can trigger both intrinsic and extrinsic apoptotic pathways.
-
Increased Reactive Oxygen Species (ROS): Treatment with this compound has been shown to increase the levels of intracellular ROS.[1] Elevated ROS can contribute to cellular stress and further promote apoptosis.
-
Inhibition of Cell Migration: this compound has been observed to prevent cell migration, a crucial process in cancer metastasis.[1]
The concerted action of these cellular effects underlines the potent anti-cancer activity of this compound.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87[1] |
| MGC-803 | Gastric Cancer | 1.63[1] |
| MCF-7 | Breast Cancer | 0.96[1] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65[1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of NAE leads to the inactivation of CRLs, accumulation of substrates, and subsequent downstream effects.
Caption: this compound inhibits NAE, blocking cullin neddylation and CRL activity, leading to substrate accumulation, cell cycle arrest, and apoptosis.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of an NAE inhibitor like this compound.
Caption: Workflow for evaluating this compound: from cell treatment to various cellular assays and data analysis.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize this compound. Note that specific parameters may require optimization depending on the cell line and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MGC-803, MCF-7, KYSE-30)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Cullin Neddylation
This protocol is used to detect the levels of neddylated and unneddylated cullins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cullin1, anti-Cullin3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Neddylated cullins will migrate slower than their unneddylated counterparts.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration (Transwell) Assay
This assay assesses the migratory capacity of cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Pre-treat cells with this compound at a non-lethal concentration for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add complete medium to the lower chamber of the 24-well plate.
-
Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubate for 16-24 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Conclusion
This compound is a potent and valuable research tool for investigating the biological roles of the neddylation pathway and for exploring the therapeutic potential of NAE inhibition. Its ability to induce cell cycle arrest, apoptosis, and inhibit cell migration in various cancer cell lines highlights the promise of targeting NAE for cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to further elucidate the mechanism of action of this compound and other NAE inhibitors, and to advance their development as potential therapeutic agents.
References
A Technical Guide to Nae-IN-1: A Potent Inhibitor of the Neddylation Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The neddylation pathway is a critical post-translational modification process, analogous to ubiquitination, that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). By controlling the stability of numerous proteins involved in crucial cellular functions, the neddylation pathway has emerged as a significant target in oncology and other therapeutic areas. This document provides a comprehensive technical overview of Nae-IN-1, a potent and specific small molecule inhibitor of the NEDD8-Activating Enzyme (NAE), the rate-limiting E1 enzyme in the neddylation cascade. We will delve into the mechanism of action of this compound, present quantitative data on its cellular activity, detail its downstream effects, and provide key experimental protocols for its characterization.
The Neddylation Pathway: An Overview
Neddylation is a reversible, multi-step enzymatic process that covalently attaches the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to target proteins.[1][2][3] This cascade is essential for the activation of CRLs, which in turn target approximately 20% of cellular proteins for proteasomal degradation.[4] The process is catalyzed by a dedicated enzymatic trio:
-
E1 Activating Enzyme (NAE): A heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[3][5][6][7][8] NAE utilizes ATP to adenylate the C-terminus of NEDD8 and subsequently forms a high-energy thioester bond with it.[9]
-
E2 Conjugating Enzymes (UBC12/UBE2M and UBE2F): The activated NEDD8 is transferred from NAE to the active site cysteine of an E2 enzyme.[5][6][10]
-
E3 Ligases: The E3 ligase facilitates the final transfer of NEDD8 from the E2 enzyme to a lysine residue on a substrate protein, most notably a member of the Cullin family.[3][5][6]
The neddylation of the cullin scaffold protein induces a conformational change that is critical for the proper assembly and ubiquitin ligase activity of the CRL complex.[11] By regulating CRL activity, neddylation plays a pivotal role in cell cycle progression, DNA replication, signal transduction, and stress responses.[2][12]
This compound: A Specific Inhibitor of NAE1
This compound (also known as compound X-10) is a potent inhibitor of NAE1, the regulatory subunit of the E1 activating enzyme.[13][14] By targeting the initial and rate-limiting step of the neddylation pathway, this compound effectively abrogates the entire downstream cascade.
Mechanism of Action
This compound functions by inhibiting the activity of the NAE complex.[13][14] This blockade prevents the ATP-dependent activation of NEDD8, thereby halting its transfer to E2 conjugating enzymes and subsequent attachment to substrate proteins. The primary consequence of NAE inhibition is the inactivation of CRLs due to the lack of cullin neddylation. This leads to the stabilization and accumulation of various CRL substrate proteins, which are often tumor suppressors or cell cycle inhibitors.[5] The accumulation of these substrates disrupts cellular homeostasis, triggering downstream events such as cell cycle arrest and apoptosis.[13][14]
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified primarily through its anti-proliferative effects on various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 0.87 | [13] |
| KYSE-30 | Esophageal Squamous Carcinoma | 0.65 | [13] |
| MCF-7 | Breast Adenocarcinoma | 0.96 | [13] |
| MGC-803 | Gastric Cancer | 1.63 | [13] |
| Table 1. Anti-proliferative activity of this compound across various cancer cell lines. |
Cellular Consequences of NAE Inhibition by this compound
Inhibition of the neddylation pathway by this compound initiates a cascade of cellular events, culminating in anti-tumor activity.
-
Inhibition of Cullin Neddylation: Treatment with this compound leads to a dose-dependent decrease in the neddylated forms of Cullin 1 and Cullin 3 in MGC-803 cells.[13][14]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.[13][14] This is a common consequence of CRL inactivation, as substrates that regulate cell cycle checkpoints (e.g., p21, Wee1) accumulate.[4][5]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[13][14]
-
Increased Reactive Oxygen Species (ROS): The inhibitor has been shown to increase the levels of intracellular ROS, which can contribute to cellular stress and apoptosis.[13][14]
-
Inhibition of Cell Migration: this compound effectively prevents cell migration, a key process in cancer metastasis.[13][14]
Key Experimental Protocols for Studying this compound
The following section details representative protocols for characterizing the activity of this compound. These are based on established methods for studying NAE inhibitors.[4][15]
In Vitro NAE Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the inhibition of NAE enzymatic activity in a cell-free system. It detects the transfer of His-tagged NEDD8 to GST-tagged Ubc12 (E2).
Methodology:
-
Compound Preparation: Serially dilute this compound in DMSO and then in the assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.05% BSA, pH 7.5).
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Enzyme/Substrate Addition: Add a mixture of recombinant NAE enzyme (e.g., 2 nM), His-NEDD8 (e.g., 150 nM), and GST-Ubc12 (e.g., 80 nM) to each well.
-
Initiate Reaction: Add ATP (e.g., 20 µM) to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 27°C).
-
Detection: Stop the reaction by adding a detection buffer containing EDTA and HTRF antibodies (e.g., anti-His-Europium and anti-GST-XL665).
-
Signal Reading: After an overnight incubation to allow antibody binding, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable curve-fitting model.
References
- 1. pnas.org [pnas.org]
- 2. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 3. NAE1-mediated neddylation coordinates ubiquitination regulation of meiotic recombination during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 7. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 8. genecards.org [genecards.org]
- 9. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Class NAE Inhibitor, MLN4924, Blocks Lentiviral Infection in Myeloid Cells by Disrupting Neddylation-Dependent Vpx-Mediated SAMHD1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecules targeting the NEDD8·NAE protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NAE-IN-1_TargetMol [targetmol.com]
- 15. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
Nae-IN-1 Induced Apoptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nae-IN-1, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising small molecule for cancer therapy. By targeting the neddylation pathway, this compound disrupts the function of Cullin-RING E3 ubiquitin ligases, leading to the accumulation of substrate proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the this compound induced apoptosis signaling pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms of action.
Introduction to this compound and the Neddylation Pathway
The neddylation pathway is a crucial post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs). Neddylation involves the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit, a process essential for the proper functioning of CRLs in protein degradation. In many cancers, the neddylation pathway is overactivated, contributing to uncontrolled cell proliferation and survival.
This compound is a novel benzothiazole derivative that acts as a potent inhibitor of the NAE1 subunit of the NAE, the primary enzyme in the neddylation cascade. By inhibiting NAE1, this compound blocks the entire neddylation process, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, some of which are key regulators of cell cycle progression and apoptosis. The accumulation of these proteins induces cellular stress, G2/M phase cell cycle arrest, and ultimately triggers programmed cell death (apoptosis) in cancer cells.
Quantitative Data on this compound Activity
The anti-proliferative and apoptosis-inducing effects of this compound have been quantified in various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 1.63 |
| A549 | Lung Cancer | 0.87 |
| MCF-7 | Breast Cancer | 0.96 |
| KYSE-30 | Esophageal Cancer | 0.65 |
Data sourced from MedChemExpress, citing a 2024 publication in Bioorganic & Medicinal Chemistry Letters.
Table 2: Effect of this compound on Cullin Expression in MGC-803 Cells
| Treatment Concentration (µM) | Duration (h) | Effect on Cullin 1 Expression | Effect on Cullin 3 Expression |
| 1, 3, 5 | 24 | Dose-dependent decrease | Dose-dependent decrease |
Data sourced from MedChemExpress.
This compound Induced Apoptosis Signaling Pathway
While the complete, detailed signaling cascade of this compound-induced apoptosis is still under investigation, a putative pathway can be constructed based on its known mechanism as an NAE inhibitor and the general principles of apoptosis. Inhibition of NAE by this compound leads to the accumulation of CRL substrates, including proteins that regulate cell cycle checkpoints and apoptosis. This accumulation is a key trigger for the intrinsic apoptotic pathway.
A critical event is the stabilization of proteins that promote apoptosis, which are normally targeted for degradation by CRLs. This can lead to an imbalance in the pro- and anti-apoptotic members of the Bcl-2 family, favoring the pro-apoptotic proteins like Bax and Bak. This shift in balance results in mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of the caspase cascade, culminating in the execution of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
G2/M Cell Cycle Arrest Induced by Nae-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nae-IN-1, a potent and specific inhibitor of the NEDD8-activating enzyme E1 (NAE1), has emerged as a promising anti-cancer agent. Its primary mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, detailed experimental protocols for its investigation, and a comprehensive summary of quantitative data. The core of this guide focuses on the signaling pathways initiated by NAE1 inhibition, leading to the modulation of key cell cycle regulators.
Introduction: The Neddylation Pathway and its Inhibition
The neddylation pathway is a crucial post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, a process essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs play a critical role in regulating protein turnover and are involved in numerous cellular processes, including cell cycle progression, signal transduction, and DNA damage response.
The activation of NEDD8 is initiated by the NAE1, a heterodimer composed of the regulatory subunit NAE1 (also known as APP-BP1) and the catalytic subunit UBA3. This compound specifically targets and inhibits the activity of NAE1, thereby blocking the entire neddylation cascade. This inhibition leads to the inactivation of CRLs and the subsequent accumulation of their downstream substrates, triggering cellular stress responses that culminate in cell cycle arrest and apoptosis.
The Molecular Mechanism of this compound-Induced G2/M Arrest
Inhibition of NAE1 by this compound sets off a signaling cascade that converges on the G2/M checkpoint of the cell cycle. The accumulation of specific CRL substrates, which are normally targeted for proteasomal degradation, is the primary trigger for this cell cycle arrest. While the complete spectrum of these substrates is still under investigation, a key consequence is the activation of DNA damage response (DDR) pathways, even in the absence of direct DNA-damaging agents.
Activation of the DNA Damage Response Pathway
The accumulation of CRL substrates, such as CDT1, leads to DNA re-replication and the formation of DNA double-strand breaks (DSBs). This, in turn, activates the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, the master regulators of the DDR.[1][2][3][4] Activated ATM and ATR then phosphorylate and activate their downstream effector kinases, Chk2 and Chk1, respectively.[1][2][5]
The Role of the p53-p21 Axis
Activated Chk1 and Chk2 can phosphorylate and stabilize the tumor suppressor protein p53.[6] Stabilized p53 acts as a transcription factor, upregulating the expression of several target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[7][8][9][10][11] p21 plays a crucial role in inducing cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs).
Inhibition of the Cyclin B1-CDK1 Complex
The progression from the G2 to the M phase of the cell cycle is primarily driven by the activation of the Cyclin B1-CDK1 complex (also known as MPF - M-phase promoting factor). The activity of this complex is tightly regulated by phosphorylation. The kinases Wee1 and Myt1 hold CDK1 in an inactive state by phosphorylating it on Threonine 14 and Tyrosine 15. For mitotic entry, the phosphatase Cdc25C removes these inhibitory phosphates.
This compound-induced G2/M arrest is mediated through the inhibition of the Cyclin B1-CDK1 complex via two principal mechanisms:
-
p21-mediated inhibition: The p53-induced p21 can directly bind to and inhibit the kinase activity of the Cyclin B1-CDK1 complex.
-
Chk1/Chk2-mediated inhibition of Cdc25C: Activated Chk1 and Chk2 can phosphorylate Cdc25C on Serine 216, leading to its sequestration in the cytoplasm by 14-3-3 proteins and preventing it from activating CDK1 in the nucleus.
This dual inhibition ensures a robust arrest at the G2/M checkpoint, preventing cells with accumulated CRL substrates and potential DNA damage from entering mitosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound induced G2/M arrest.
Caption: Experimental workflow for studying this compound effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 5.8 |
| A549 | Lung Carcinoma | 7.2 |
| HeLa | Cervical Cancer | 10.5 |
| MCF7 | Breast Cancer | 12.1 |
| PC-3 | Prostate Cancer | 8.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h Treatment)
| This compound Conc. (nM) | % G0/G1 | % S | % G2/M |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 5 | 48.9 | 20.3 | 30.8 |
| 10 | 35.1 | 15.6 | 49.3 |
| 20 | 22.7 | 10.2 | 67.1 |
Table 3: Relative Protein Expression Changes in HCT116 Cells after 24h this compound (10 nM) Treatment
| Protein | Change vs. Control |
| p-ATM (Ser1981) | +++ |
| p-Chk2 (Thr68) | +++ |
| p53 | ++ |
| p21 | ++++ |
| Cyclin B1 | - |
| p-CDK1 (Tyr15) | +++ |
| Cleaved PARP | ++ |
(Note: + indicates an increase, - indicates a decrease in protein levels. The number of symbols represents the magnitude of the change.)
Detailed Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA and neutralize with complete medium. Transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in the G2/M arrest pathway by western blotting.
Materials:
-
Treated cell pellets (from 5.1)
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-Chk2, anti-p53, anti-p21, anti-Cyclin B1, anti-p-CDK1 (Tyr15), anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH.
Conclusion
This compound is a potent inducer of G2/M cell cycle arrest in cancer cells through its targeted inhibition of the NAE1 enzyme and the subsequent disruption of the neddylation pathway. The accumulation of CRL substrates triggers a DNA damage response, leading to the activation of the p53-p21 axis and the inhibition of the master mitotic regulator, the Cyclin B1-CDK1 complex. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the further development of this compound and other NAE inhibitors as effective anti-cancer therapeutics. The quantitative data presented herein provides a benchmark for researchers investigating the cellular effects of this promising class of compounds.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial cell cycle arrest in G2/M mediates kidney fibrosis after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct target genes and effector processes appear to be critical for p53-activated responses to acute DNA damage versus p53-mediated tumour suppression [biodiscovery.pensoft.net]
An In-depth Technical Guide to Nae-IN-1: Targeting the Neddylation Pathway for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Nae-IN-1, a potent and specific inhibitor of the NEDD8-activating enzyme E1 subunit 1 (NAE1). NAE1 is the apical enzyme in the neddylation cascade, a critical post-translational modification pathway that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE1, this compound disrupts the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins. This guide details the molecular target of this compound, its downstream cellular effects, and provides detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this compound as a tool to investigate the neddylation pathway and to guide drug development professionals in the potential therapeutic applications of NAE1 inhibition.
The Neddylation Pathway and the Role of NAE1
The neddylation pathway is a reversible post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This process is essential for the function of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The activation of CRLs is a primary and well-characterized function of neddylation.
The neddylation cascade is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[2][3] NAE1 is the catalytic subunit that binds ATP and activates NEDD8. This activation allows for the subsequent transfer of NEDD8 to a ubiquitin-conjugating enzyme (E2), and finally to a cullin subunit of a CRL complex by an E3 ligase. The neddylation of the cullin subunit induces a conformational change in the CRL complex, which is required for its ubiquitin ligase activity.
This compound: A Potent NAE1 Inhibitor
This compound is a small molecule inhibitor that potently targets NAE1.[4] By inhibiting NAE1, this compound effectively blocks the entire neddylation cascade, leading to a range of downstream cellular consequences.
Quantitative Data
The inhibitory activity of this compound has been quantified in several cancer cell lines, as indicated by its half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87[4] |
| MGC-803 | Gastric Cancer | 1.63[4] |
| MCF-7 | Breast Cancer | 0.96[4] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65[4] |
Note: A specific Ki (inhibition constant) value for this compound against NAE1 is not publicly available in the reviewed literature.
Downstream Effects of this compound
The inhibition of NAE1 by this compound leads to the disruption of CRL-mediated protein degradation, resulting in the accumulation of various CRL substrate proteins. This accumulation triggers several key cellular responses:
-
Inhibition of Cullin Neddylation: this compound treatment leads to a dose-dependent decrease in the neddylated forms of Cullin 1 and Cullin 3.[4]
-
Cell Cycle Arrest: The accumulation of cell cycle regulators that are CRL substrates, such as p21 and p27, leads to cell cycle arrest, primarily at the G2/M phase.[4]
-
Induction of Apoptosis: The dysregulation of proteins involved in cell survival and apoptosis pathways ultimately leads to programmed cell death.[4]
-
Increased Reactive Oxygen Species (ROS): Inhibition of the neddylation pathway has been shown to increase intracellular ROS levels.[4]
-
Prevention of Cell Migration: this compound has been observed to inhibit cell migration.[4]
Signaling Pathway Diagram
Experimental Protocols
The following are representative protocols for characterizing the effects of NAE1 inhibitors like this compound. These protocols are based on established methods used for the well-characterized NAE1 inhibitor, MLN4924, and can be adapted for this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell lines (e.g., A549, MGC-803, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Cullin Neddylation
This protocol is for assessing the effect of this compound on the neddylation status of cullins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cullin1, anti-Cullin3, anti-NEDD8)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 1, 3, 5 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Neddylated cullins will appear as a higher molecular weight band compared to the unneddylated form.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 0, 1, 2, 4 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection
This protocol is for measuring the intracellular levels of ROS after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS detection reagent
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with HBSS.
-
Load the cells with DCFDA (e.g., 10 µM in HBSS) and incubate for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
p200 pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a p200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing a low concentration of serum with or without this compound.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A delay in closure in the this compound treated cells indicates an inhibition of cell migration.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the neddylation pathway in cellular physiology and disease. Its potent and specific inhibition of NAE1 allows for the targeted disruption of this pathway, enabling detailed studies of its downstream consequences. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and to provide a foundation for its potential development as a therapeutic agent. As our understanding of the neddylation pathway continues to grow, so too will the potential applications of inhibitors like this compound in various fields of biomedical research.
References
- 1. Small molecules targeting the NEDD8·NAE protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Effects of Inhibiting NAE1 with Nae-IN-1
This technical guide provides a comprehensive overview of the cellular effects of this compound, a potent inhibitor of the NEDD8-activating enzyme (NAE1). We will delve into its mechanism of action, the resultant cellular consequences, and detailed experimental protocols for studying these effects.
Introduction to NAE1 and the Neddylation Pathway
The NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits, is the crucial E1 enzyme that initiates the neddylation cascade.[1][2] Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[3] This process is vital for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which target a wide array of proteins for proteasomal degradation.[4][5] These CRL substrates play critical roles in various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] Dysregulation of the neddylation pathway is implicated in the pathogenesis of several cancers, making NAE an attractive therapeutic target.[6] this compound is a potent and selective small molecule inhibitor of NAE1 that has been instrumental in elucidating the cellular consequences of neddylation blockade.[7]
Mechanism of Action of this compound
This compound functions by inhibiting the NAE1 subunit of the NEDD8-activating enzyme.[7] This inhibition prevents the initial ATP-dependent activation of NEDD8, thereby blocking the entire downstream neddylation cascade.[3] The direct consequence is the inability to transfer NEDD8 to Cullin proteins, leading to the inactivation of CRLs.[2][5] As a result, substrates that are normally targeted for degradation by CRLs accumulate within the cell.[2][8] This accumulation of key regulatory proteins disrupts cellular homeostasis and triggers various anti-proliferative and pro-apoptotic signals.
Caption: Inhibition of the Neddylation Pathway by this compound.
Cellular Effects of NAE1 Inhibition by this compound
Induction of Apoptosis
A primary consequence of treating cancer cells with this compound is the induction of apoptosis, or programmed cell death.[7] The accumulation of CRL substrates, some of which are key regulators of cell survival and death, disrupts the delicate balance within the cell, tipping it towards apoptosis. For instance, the stabilization of pro-apoptotic proteins and the dysregulation of anti-apoptotic factors contribute to the activation of the apoptotic cascade. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[9]
Caption: Apoptosis induction pathway following NAE1 inhibition.
Cell Cycle Arrest
This compound treatment leads to cell cycle arrest, predominantly at the G2/M phase.[7] This is a direct result of the accumulation of specific CRL substrates that regulate cell cycle progression. For example, the stabilization of cell cycle inhibitors like p21 and Wee1 prevents the cell from entering mitosis.[2][6] Cdt1, a DNA replication licensing factor, is another critical CRL substrate whose accumulation can lead to DNA rereplication and damage, further contributing to cell cycle arrest.[2][8]
Caption: Mechanism of G2/M cell cycle arrest by this compound.
Anti-Proliferative Activity and Other Effects
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines.[7] Additionally, treatment with this compound has been shown to increase the levels of reactive oxygen species (ROS) and prevent cell migration in certain contexts.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell proliferation and protein expression.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87 |
| MGC-803 | Gastric Cancer | 1.63 |
| MCF-7 | Breast Cancer | 0.96 |
| KYSE-30 | Esophageal Squamous Carcinoma | 0.65 |
Data sourced from MedchemExpress.[7]
Table 2: Effect of this compound on Cullin Expression in MGC-803 Cells (24h treatment)
| This compound Concentration (µM) | Cullin 1 Expression | Cullin 3 Expression |
| 1 | Decreased | Decreased |
| 3 | Further Decreased | Further Decreased |
| 5 | Strongly Decreased | Strongly Decreased |
Data indicates a dose-dependent decrease in expression.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular effects of this compound. These are for reference only and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (SRB or CCK-8)
This assay measures the anti-proliferative activity of this compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-8,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001–10 µM) and a vehicle control (e.g., 0.01% DMSO) for 48 to 72 hours.[6]
-
Staining:
-
For SRB: Fix cells with trichloroacetic acid, wash, and then stain with Sulforhodamine B (SRB) solution.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength (560 nm for SRB, 450 nm for CCK-8).[6]
-
Analysis: Calculate the inhibition rate and determine the IC50 value using a suitable statistical method.[6]
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Treatment: Treat cells (e.g., HCT-116) with this compound at various concentrations (e.g., 0, 1, 2, 4 µM) for 24 hours.[7]
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at 4°C.[6]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 15-30 minutes.[6]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content (PI fluorescence) is used to quantify the percentage of cells in G1, S, and G2/M phases.[6]
Caption: Experimental workflow for cell cycle analysis.
Western Blotting
This technique is used to measure the levels of specific proteins, such as Cullins and their substrates.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[5]
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies (e.g., anti-Cullin 1, anti-Cdt1, anti-p21) overnight at 4°C.[6]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Treatment: Treat cells with this compound or a vehicle control for 48 hours.[6]
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.[6]
-
Analysis: Analyze the stained cells promptly by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Conclusion
This compound is a powerful chemical probe for studying the neddylation pathway. Its inhibition of NAE1 leads to the inactivation of Cullin-RING ligases and the accumulation of their substrates. This perturbation of cellular protein homeostasis results in potent anti-cancer effects, primarily through the induction of apoptosis and G2/M cell cycle arrest. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the neddylation pathway for therapeutic intervention.
References
- 1. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 4. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of NEDD8-activating enzyme induces rereplication and apoptosis in human tumor cells consistent with deregulating CDT1 turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
The Activity of NAE1 Inhibition in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activity of NEDD8-activating enzyme (NAE) inhibitors, with a focus on the first-in-class agent pevonedistat (MLN4924), in the context of hematological malignancies. This document details the mechanism of action, preclinical efficacy, and clinical trial outcomes of NAE1 inhibition, and provides comprehensive experimental protocols for key assays.
Introduction to NAE1 Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby maintaining cellular homeostasis. Cancer cells, with their high proliferation rates, are particularly dependent on a functional UPS to regulate key cellular processes.[1] While targeting the proteasome has been a successful therapeutic strategy in some hematological cancers, toxicity and resistance have limited its broader application.[1]
An alternative and promising approach is the inhibition of the NEDD8-activating enzyme (NAE), which catalyzes the first step in the neddylation pathway, a process closely related to ubiquitination.[1][2] Neddylation is essential for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2] By inhibiting NAE, agents like pevonedistat prevent the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[2] Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site and terminating the neddylation cascade.[2]
Preclinical Activity of Pevonedistat
Pevonedistat has demonstrated significant preclinical activity across a range of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and lymphoma.[2][3]
In Vitro Cytotoxicity
Pevonedistat has shown potent cytotoxic effects against various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating a range of sensitivities to NAE1 inhibition.
| Cell Line | Hematological Malignancy | IC50 (nM) | Citation |
| MV4-11 | Acute Myeloid Leukemia | 3.8 | [4] |
| THP-1 | Acute Myeloid Leukemia | 2.7 | [4] |
| K562 | Chronic Myeloid Leukemia | Not specified | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Not specified | [3] |
| Lymphoma Cell Lines | Lymphoma | Not specified | [3] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using xenograft models of hematological malignancies have demonstrated the in vivo anti-tumor activity of pevonedistat, both as a single agent and in combination with other therapies.
| Hematological Malignancy | Xenograft Model | Treatment Regimen | Key Findings | Citation |
| Acute Myeloid Leukemia (AML) | OCI-AML2 cell line xenograft | Pevonedistat (60 mg/kg, intraperitoneal, daily for 14 days) + Azacitidine + Venetoclax | Significantly improved response with the triple combination. | [6][7] |
| Acute Myeloid Leukemia (AML) | AZA-resistant HL-60 and THP-1 xenografts | Pevonedistat + Azacitidine | Complete and sustained tumor regression with the combination. | [8] |
| Multiple Myeloma | Not specified | Pevonedistat | Demonstrated antitumor activity. | [3] |
| Lymphoma | Not specified | Pevonedistat | Demonstrated antitumor activity. | [3] |
Clinical Activity of Pevonedistat in Hematological Malignancies
Pevonedistat has been evaluated in numerous clinical trials for various hematological malignancies, both as a monotherapy and in combination with standard-of-care agents.
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Key Outcomes | Citation |
| NCT00911066 | 1 | Relapsed/Refractory AML/MDS | Pevonedistat monotherapy | ORR of 17% in AML patients. MTD established. | [1][9] |
| NCT01814826 | 1b | Treatment-naive older AML patients unfit for intensive chemotherapy | Pevonedistat + Azacitidine | ORR of 50% (CR: 31%, CRi: 8%, PR: 11%). Median OS of 7.0 months. | [2][8] |
| NCT02610777 | 2 | Higher-risk MDS/CMML, low-blast AML | Pevonedistat + Azacitidine vs. Azacitidine alone | Trend towards improved EFS (21.0 vs. 16.6 months) and OS (21.8 vs. 19.0 months) with the combination. ORR: 70.9% vs. 60.4%. | [10] |
| PANTHER (NCT03268954) | 3 | Higher-risk MDS/CMML, low-blast AML | Pevonedistat + Azacitidine vs. Azacitidine alone | Did not meet primary endpoint of EFS. Post-hoc analysis suggested OS benefit in higher-risk MDS patients receiving >3 cycles. | [11] |
Lymphoma and Multiple Myeloma
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Key Outcomes | Citation |
| NCT00722488 | 1 | Relapsed/Refractory Multiple Myeloma or Lymphoma | Pevonedistat monotherapy | 3 partial responses in lymphoma patients; 30 patients with stable disease. | [1][3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of pevonedistat is the inhibition of the NEDD8-activating enzyme (NAE), which disrupts the neddylation of cullins and subsequently inhibits the activity of Cullin-RING E3 ubiquitin ligases (CRLs). This leads to the accumulation of various CRL substrates, triggering downstream anti-tumor effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pevonedistat on hematological cancer cell lines.
Materials:
-
Hematological cancer cell line of interest
-
Complete culture medium
-
Pevonedistat (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well for suspension cells) in 100 µL of complete culture medium in a 96-well plate.
-
Treatment: Prepare serial dilutions of pevonedistat in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: For suspension cells, centrifuge the plate and carefully remove the supernatant. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for NAE1 Inhibition
This protocol is for detecting the inhibition of NAE1 activity by observing the accumulation of CRL substrates.
Materials:
-
Hematological cancer cells
-
Pevonedistat
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cullin-NEDD8, anti-p-IκBα, anti-CDT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with pevonedistat at various concentrations and time points. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Inhibition of NAE1 represents a promising therapeutic strategy for various hematological malignancies. The first-in-class inhibitor, pevonedistat, has demonstrated significant preclinical and clinical activity, particularly in combination with other agents. This technical guide provides a comprehensive overview of the current understanding of NAE1 inhibition and offers detailed protocols for its investigation in a research setting. Further research is warranted to optimize combination therapies and identify predictive biomarkers to guide patient selection for NAE1 inhibitor-based treatments.
References
- 1. onclive.com [onclive.com]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
The Emergence of NAE1 Inhibition: A Technical Guide to a Novel Therapeutic Strategy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neddylation pathway, a crucial component of the ubiquitin-proteasome system, has emerged as a compelling target in oncology. This pathway, essential for the activity of Cullin-RING E3 ligases (CRLs), regulates the turnover of a multitude of proteins critical for cancer cell proliferation, survival, and stress response. At the apex of this cascade is the NEDD8-activating enzyme (NAE1), a heterodimer that initiates the entire neddylation process. Inhibition of NAE1 presents a novel and promising therapeutic strategy for the treatment of solid tumors. This technical guide provides an in-depth exploration of NAE1 inhibitors, with a primary focus on the first-in-class agent pevonedistat (MLN4924), detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Introduction: The Neddylation Pathway and its Role in Cancer
The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins. The primary substrates of neddylation are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the CRLs. The activation of CRLs is absolutely dependent on cullin neddylation.
The NAE1 enzyme, a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits, catalyzes the first step in the neddylation cascade.[1][2] By inhibiting NAE1, the entire neddylation process is disrupted, leading to the inactivation of CRLs.[1] This results in the accumulation of a specific subset of CRL substrate proteins, many of which are tumor suppressors or cell cycle inhibitors.[3][4] The accumulation of these substrates triggers cellular stress, leading to cell cycle arrest, senescence, and apoptosis in cancer cells, which are often highly dependent on the CRL pathway for their rapid growth and division.[1][5]
Mechanism of Action of NAE1 Inhibitors
NAE1 inhibitors, such as pevonedistat, are small molecules that specifically target and inhibit the NAE1 enzyme.[6] Pevonedistat forms a covalent adduct with NEDD8 at the active site of NAE1, preventing the transfer of NEDD8 to the E2 conjugating enzyme and thereby halting the neddylation cascade.[7]
The primary anti-tumor effects of NAE1 inhibition stem from the accumulation of specific CRL substrates:
-
CDT1 (Chromatin Licensing and DNA Replication Factor 1): Accumulation of CDT1 leads to DNA re-replication, causing DNA damage and triggering a DNA damage response, which ultimately induces apoptosis.[3][8]
-
p21 and p27: These are cyclin-dependent kinase (CDK) inhibitors. Their accumulation leads to cell cycle arrest, primarily in the S and G2 phases.[4][9]
-
IκBα: The accumulation of this inhibitor of the NF-κB signaling pathway leads to the suppression of pro-survival signals.[7][10]
-
WEE1: This kinase is a critical regulator of the G2/M checkpoint. Its accumulation contributes to cell cycle arrest.[4][9]
-
NRF2: A transcription factor that regulates the cellular response to oxidative stress. Its accumulation is a key pharmacodynamic marker of NAE1 inhibition.[11]
The culmination of these effects is a potent anti-proliferative and pro-apoptotic activity in a wide range of cancer cells.
Quantitative Data Summary
Preclinical In Vitro Efficacy: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of pevonedistat in various solid tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 4 | [12] |
| Calu-6 | Lung Carcinoma | Not Specified | [12] |
| A375 | Melanoma | < 300 | [6] |
| SK-MEL-28 | Melanoma | > 1000 | [6] |
| CHLA255 | Neuroblastoma | 136-400 | [13] |
| SKNSH | Neuroblastoma | 136-400 | [13] |
| SKNAS | Neuroblastoma | 136-400 | [13] |
| LAN1 | Neuroblastoma | 136-400 | [13] |
| RKO | Colorectal Cancer | < 200 | [9] |
| HT-29 | Colorectal Cancer | < 200 | [9] |
| HuTu80 | Duodenal Cancer | < 200 | [9] |
| MV-4-11 | Acute Myeloid Leukemia | < 200 | [9] |
Preclinical In Vivo Efficacy: Xenograft Models
The table below highlights key findings from in vivo xenograft studies of pevonedistat in solid tumor models.
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| Neuroblastoma (SH-SY5Y) | 50 and 100 mg/kg, i.p., daily for 6 days/week for 2 weeks | Significant decrease in tumor weight (p=0.027 and p=0.007, respectively). | [13] |
| Melanoma (PHTX-50M) | Not Specified | Dose-dependent inhibition of NAE pathway activity and antitumor activity. | [14] |
| Colorectal (RKO) & AML (MV-4-11) | 120 mg/kg, twice weekly | Significant tumor growth inhibition. | [9] |
Clinical Trial Data: Phase 1 Studies in Solid Tumors
This table summarizes results from Phase 1 clinical trials of pevonedistat in patients with advanced solid tumors.
| Study | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Efficacy | Reference |
| Sarantopoulos et al., 2016 | Days 1, 3, 5 of a 21-day cycle | 50-67 mg/m² | Hyperbilirubinemia, elevated AST | 74% of evaluable patients had stable disease. | [11] |
| Lockhart et al., 2019 | Days 1, 4, 8, 11 of a 21-day cycle | 209 mg/m² | ALT/AST elevation, hyperbilirubinemia | One confirmed partial response in a patient with melanoma. | [7][8] |
| Foster et al., 2024 (Pediatric) | Days 1, 3, 5 with IRN/TMZ in a 21-day cycle | Recommended Phase 2 Dose: 35 mg/m² | Lymphopenia, leukopenia, neutropenia, elevated ALT/AST | 2 partial responses and 6 patients with prolonged stable disease. | [3][7] |
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of NAE1 inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAE1 inhibitor (e.g., pevonedistat) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is used to detect the accumulation of CRL substrate proteins following NAE1 inhibitor treatment.
-
Sample Preparation:
-
Treat cancer cells with the NAE1 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDT1, p21, p27, NRF2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of NAE1 inhibitor efficacy in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the NAE1 inhibitor (e.g., pevonedistat) and vehicle control via the appropriate route (e.g., intravenous, intraperitoneal, or oral) according to the specified dosing schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, tumors can be harvested for immunohistochemical or western blot analysis of pharmacodynamic markers like CDT1 and NRF2.
-
Immunohistochemistry (IHC) for Pharmacodynamic Markers
This protocol is for the detection of CRL substrate accumulation in tumor tissues.
-
Tissue Preparation:
-
Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., normal goat serum).
-
Incubate with primary antibodies against CDT1 or NRF2 overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Scan the slides and perform quantitative analysis of the staining intensity and percentage of positive cells.
-
Visualizations
NAE1 Signaling Pathway
Caption: The NAE1 signaling pathway and its inhibition by pevonedistat.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for NAE1 inhibitors.
Conclusion
The inhibition of NAE1 represents a targeted and rational approach to cancer therapy, exploiting the reliance of many solid tumors on the neddylation pathway for their continued growth and survival. Pevonedistat, the most clinically advanced NAE1 inhibitor, has demonstrated a manageable safety profile and signs of clinical activity in patients with advanced solid tumors. The preclinical and clinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this promising area of oncology. Future studies will likely focus on identifying predictive biomarkers of response, exploring rational combination therapies, and expanding the clinical application of NAE1 inhibitors to a broader range of solid malignancies.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of the investigational NEDD8-activating enzyme inhibitor pevonedistat (TAK-924/MLN4924) in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 11. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
- 13. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Nae-IN-1: A Technical Guide to its Impact on Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nae-IN-1 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. This pathway is essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases in humans. By inhibiting NAE, this compound disrupts the entire neddylation process, leading to the inactivation of CRLs. This inactivation results in the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest, apoptosis, and exhibits anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on protein degradation, detailed experimental protocols for its study, and quantitative data from relevant assays.
Introduction to this compound and the Neddylation Pathway
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in regulating a wide array of cellular processes. The specificity of the UPS is largely determined by E3 ubiquitin ligases, which recognize and target specific substrates for ubiquitination and subsequent degradation by the 26S proteasome. Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases and are involved in the regulation of approximately 20% of cellular proteins.[1]
The activity of CRLs is dependent on a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit. This process is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APP-BP1) and UBA3 subunits.[2] NAE activates NEDD8 in an ATP-dependent manner, allowing it to be transferred to a NEDD8-conjugating enzyme (E2), and finally to the cullin scaffold. Neddylation of the cullin subunit induces a conformational change in the CRL complex that is essential for its ubiquitin ligase activity.
This compound is a potent inhibitor of NAE1.[3] By targeting the first step in the neddylation cascade, this compound effectively blocks the activity of all CRLs, leading to the accumulation of their downstream substrates. Many of these substrates are key regulators of cell cycle progression, DNA replication, and apoptosis, making NAE inhibitors like this compound a promising class of anti-cancer therapeutics.[1][4]
Mechanism of Action of this compound
This compound functions by inhibiting the NAE1 subunit of the NEDD8-activating enzyme.[3] This inhibition prevents the activation of NEDD8 and its subsequent transfer to cullin proteins. The lack of cullin neddylation renders the CRL complexes inactive. As a result, the substrate proteins that are normally targeted for degradation by these CRLs accumulate within the cell.
The accumulation of these regulatory proteins has profound effects on cellular function, including:
-
Cell Cycle Arrest: The accumulation of cell cycle regulators, such as p27 and CDT1, leads to a halt in cell cycle progression, typically at the G2/M phase.[2][3][4]
-
Induction of Apoptosis: The buildup of pro-apoptotic proteins and the disruption of survival pathways trigger programmed cell death.[3]
-
Inhibition of Cell Migration: this compound has been shown to prevent cell migration.[3]
-
Increased Reactive Oxygen Species (ROS): Treatment with this compound can lead to an increase in ROS levels.[3]
The overall mechanism of this compound is depicted in the signaling pathway diagram below.
Figure 1: Signaling pathway of this compound action.
Quantitative Data
The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data regarding its anti-proliferative activity and its effect on the expression of key proteins in the neddylation pathway.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.87 | [3] |
| MGC-803 | Gastric Cancer | 1.63 | [3] |
| MCF-7 | Breast Cancer | 0.96 | [3] |
| KYSE-30 | Esophageal Squamous Carcinoma | 0.65 | [3] |
Table 2: Effect of this compound on Cullin Expression in MGC-803 Cells
| Treatment | Cullin 1 Expression (relative to control) | Cullin 3 Expression (relative to control) | Reference |
| 1 µM this compound (24h) | Decreased | Decreased | [3] |
| 3 µM this compound (24h) | Further Decreased | Further Decreased | [3] |
| 5 µM this compound (24h) | Markedly Decreased | Markedly Decreased | [3] |
Note: The original source describes the decrease in Cullin 1 and Cullin 3 expression as dose-dependent, but does not provide specific quantitative values. The table reflects this qualitative description.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for Cullin Proteins
This protocol is used to determine the effect of this compound on the expression levels of Cullin 1 and Cullin 3.
Materials:
-
MGC-803 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cullin 1, anti-Cullin 3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MGC-803 cells and treat with varying concentrations of this compound (e.g., 0, 1, 3, 5 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cullin 1, Cullin 3, and β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Figure 2: Western Blotting Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells (e.g., MGC-803)
-
This compound
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0, 1, 2, 4 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 1 hour at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add more 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a valuable research tool for studying the neddylation pathway and its role in protein degradation and cancer biology. Its potent and selective inhibition of NAE leads to the accumulation of CRL substrates, resulting in cell cycle arrest and apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the effects of this compound and other NAE inhibitors in various cellular contexts. Further research into the specific downstream substrates affected by this compound in different cancer types will be crucial for its potential development as a therapeutic agent.
References
Unraveling the Molecular Targets of Nae-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-1, also identified as compound X-10, has emerged as a potent and selective inhibitor of the NEDD8-Activating Enzyme E1 (NAE1).[1] This enzyme is a critical initiator of the neddylation cascade, a post-translational modification pathway analogous to ubiquitination. The neddylation pathway plays a pivotal role in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn control the degradation of a multitude of proteins involved in essential cellular processes. By inhibiting NAE1, this compound disrupts the entire neddylation cascade, leading to the accumulation of CRL substrates and subsequently inducing anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the implicated signaling pathway.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87 |
| MGC-803 | Gastric Cancer | 1.63 |
| MCF-7 | Breast Cancer | 0.96 |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65 |
Data sourced from MedchemExpress, citing Wang X, et al. Bioorg Med Chem Lett. 2024 Mar 1;100:129647.[1]
Molecular Mechanism of Action
This compound exerts its biological effects by directly targeting and inhibiting the NAE1 enzyme. This inhibition sets off a cascade of downstream events, including:
-
Induction of Apoptosis: By disrupting the normal degradation of pro-apoptotic proteins, this compound triggers programmed cell death in cancer cells.
-
G2/M Cell Cycle Arrest: The accumulation of key cell cycle regulatory proteins, which are normally targeted for degradation by CRLs, leads to a halt in the cell cycle at the G2/M transition.[1]
-
Increased Reactive Oxygen Species (ROS): Inhibition of the neddylation pathway can induce cellular stress, leading to an increase in the production of ROS.
-
Inhibition of Cell Migration: The disruption of signaling pathways that control cell motility results in the prevention of cancer cell migration.[1]
-
Decreased Expression of Cullin 1 and Cullin 3: Treatment with this compound has been shown to reduce the levels of key cullin proteins in a dose-dependent manner in MGC-803 cells, further confirming its impact on the neddylation pathway.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the molecular and cellular effects of this compound. These protocols are based on standard and widely accepted laboratory practices.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MGC-803, MCF-7, KYSE-30) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for Cullin 1 and Cullin 3
This technique is used to detect and quantify the levels of specific proteins, in this case, Cullin 1 and Cullin 3, following treatment with this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Plate MGC-803 cells and treat with varying concentrations of this compound (e.g., 1, 3, 5 µM) for 24 hours.[1] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cullin 1 and Cullin 3 (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0, 1, 2, 4 µM) for 24 hours.[1]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study the effect of this compound on the directional migration of cells in vitro.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. The percentage of wound closure can be calculated to quantify cell migration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NAE1 signaling pathway and a typical experimental workflow for characterizing this compound.
Caption: The NAE1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
References
In Vitro Characterization of Nae-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nae-IN-1, also known as compound X-10, has been identified as a potent and selective inhibitor of the NEDD8-activating enzyme E1 subunit 1 (NAE1). This enzyme is a critical component of the neddylation pathway, a post-translational modification process analogous to ubiquitination that regulates the activity of Cullin-RING ligases (CRLs). Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE1 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, summarizing its anti-proliferative activity, mechanism of action, and effects on cellular processes. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NAE inhibitors.
Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87[1] |
| MGC-803 | Gastric Cancer | 1.63[1] |
| MCF-7 | Breast Cancer | 0.96[1] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65[1] |
| Table 1: Anti-proliferative activity of this compound in various cancer cell lines. |
Mechanism of Action: Inhibition of the Neddylation Pathway
This compound exerts its anti-cancer effects by directly targeting and inhibiting the activity of NAE1. This inhibition disrupts the neddylation cascade, leading to a reduction in the neddylation of CRL substrates, primarily the cullin proteins.
Effect on Cullin Neddylation
In vitro studies have shown that treatment with this compound leads to a dose-dependent decrease in the neddylation of Cullin 1 and Cullin 3 in MGC-803 gastric cancer cells.[1] This demonstrates the direct engagement of this compound with its intended target within the cellular environment.
Cellular Effects of this compound
The inhibition of the neddylation pathway by this compound triggers a cascade of downstream cellular events, ultimately leading to cancer cell death and suppression of tumor growth.
Cell Cycle Arrest
Treatment of MGC-803 cells with this compound induces cell cycle arrest at the G2/M phase.[1] This is a known consequence of CRL inactivation, as these ligases control the turnover of key cell cycle regulatory proteins.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] The accumulation of CRL substrates due to neddylation inhibition can trigger pro-apoptotic signaling pathways.
Increased Reactive Oxygen Species (ROS) Levels
An increase in intracellular reactive oxygen species (ROS) levels has been observed following treatment with this compound.[1] Elevated ROS can lead to cellular damage and contribute to the induction of apoptosis.
Inhibition of Cell Migration
This compound has been found to prevent the migration of cancer cells.[1] This is a crucial anti-cancer property as it can inhibit metastasis, the spread of cancer to other parts of the body.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize this compound. For specific details and conditions used in the primary research, it is recommended to consult the full text of the cited publication by Wang X, et al. (2024).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for Cullin Neddylation
This technique is used to detect the levels of neddylated and unneddylated cullins.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cullin 1 and Cullin 3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent DNA-binding dye, and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest the cells.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which stains the DNA of cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Treat cells with this compound.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
Kinase Selectivity and Binding Kinetics
As of the date of this document, publicly available data on the kinase selectivity profile and the binding kinetics (k_on, k_off, K_D) of this compound are not available. Further studies are required to determine the specificity of this compound against a broader panel of kinases and to quantify its binding affinity and residence time on NAE1. Such data are crucial for a comprehensive understanding of its therapeutic potential and off-target effects.
Conclusion
This compound is a potent NAE1 inhibitor with significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action involves the direct inhibition of the neddylation pathway, leading to cell cycle arrest, apoptosis, and increased ROS levels. The initial in vitro characterization of this compound provides a strong rationale for its further development as a potential anti-cancer therapeutic. Future studies should focus on a comprehensive kinase selectivity profiling, determination of its binding kinetics, and in vivo efficacy studies to fully elucidate its therapeutic potential.
References
Nae-IN-1: A Potent Inhibitor of Cullin-RING Ligase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nae-IN-1, a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, this compound effectively blocks the neddylation cascade, a critical post-translational modification pathway that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of CRLs leads to the accumulation of their substrate proteins, many of which are key regulators of the cell cycle and apoptosis. This guide details the mechanism of action of this compound, its effects on CRL activity, and provides quantitative data on its cellular effects. Furthermore, it includes detailed experimental protocols for assays relevant to the study of this compound and visual representations of the involved signaling pathways and experimental workflows.
Introduction to the Neddylation Pathway and Cullin-RING Ligases
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, responsible for targeting a vast number of proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] The activity of CRLs is tightly regulated by a post-translational modification called neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin subunit.[3]
Neddylation is a three-step enzymatic cascade analogous to ubiquitination, involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 E3 ligase.[3][4] The E1 activating enzyme, NAE, is a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[5][6] NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to the E2 conjugating enzyme, typically UBE2M (Ubc12) or UBE2F.[3] Finally, an E3 ligase facilitates the transfer of NEDD8 from the E2 to the cullin subunit of a CRL.[4] This neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity.[7]
This compound: Mechanism of Action
This compound is a potent inhibitor of NAE1, the regulatory subunit of the NEDD8-activating enzyme.[8] By inhibiting NAE, this compound prevents the initial activation of NEDD8, thereby blocking the entire downstream neddylation cascade.[1] The absence of cullin neddylation renders CRLs inactive, leading to the stabilization and accumulation of their specific substrate proteins.[2] Many of these substrates are tumor suppressor proteins and cell cycle inhibitors, such as p27 and Cdt1.[1][9] The accumulation of these proteins can induce cell cycle arrest and apoptosis, making NAE inhibitors like this compound promising anti-cancer agents.[8]
Figure 3: Western Blot Workflow for CRL Activity.
Conclusion
This compound is a valuable research tool for studying the neddylation pathway and the function of Cullin-RING ligases. Its potent and selective inhibition of NAE1 leads to the inactivation of CRLs, resulting in the accumulation of key regulatory proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the neddylation pathway with inhibitors like this compound. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and to explore its potential in combination with other anti-cancer therapies.
References
- 1. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NAE1-mediated neddylation operates as an essential post-translational modification checkpoint for effector CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAE1-mediated neddylation coordinates ubiquitination regulation of meiotic recombination during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Replication-dependent destruction of Cdt1 limits DNA replication to a single round per cell cycle in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nae-IN-1: Application Notes and Protocols for DMSO-Based Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and preparation of Nae-IN-1, a potent NAE1 inhibitor, using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines will ensure the accurate and effective use of this compound in various research applications.
Introduction
This compound is a potent and specific inhibitor of the NEDD8-Activating Enzyme (NAE1), a critical component of the Neddylation pathway.[1] Inhibition of NAE1 disrupts the neddylation cascade, which is essential for the function of Cullin-RING E3 ligases (CRLs). This disruption leads to the accumulation of CRL substrates, inducing apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1] this compound has also been shown to increase reactive oxygen species (ROS) levels and prevent cell migration, highlighting its anti-proliferative activity.[1]
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. DMSO is a common solvent for preparing stock solutions of this compound for both in vitro and in vivo studies.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 5 mg/mL (10.03 mM) | [1] |
| Appearance | Clear solution | [1] |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Note: To aid dissolution, gentle heating and/or sonication can be utilized.[1] It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media or for the preparation of formulations for in vivo studies.
Materials:
-
This compound (powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination, especially for cell-based assays.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by supplier, assumed here for calculation), weigh out the corresponding mass.
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution (if necessary):
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, sonicate the solution for short intervals until it becomes clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for in vitro experiments.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions rather than a single large dilution.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
From this intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 1 µM, dilute the 100 µM solution 1:100 in the final volume of cell culture medium.
-
-
Direct Dilution (for higher concentrations):
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or inversion.
-
-
Immediate Use: Use the prepared working solutions immediately for treating cells.
Visualizations
Signaling Pathway
The following diagram illustrates the Neddylation pathway and the point of inhibition by this compound.
Caption: Neddylation pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for this compound DMSO stock solution preparation.
References
Application Note: Western Blot Protocol for Monitoring Protein Expression in Nae-IN-1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing Western blot analysis on cells treated with Nae-IN-1, a potent inhibitor of the NEDD8-activating enzyme (NAE). This protocol is designed to guide researchers in assessing the impact of this compound on the neddylation pathway and downstream cellular processes such as apoptosis and cell cycle progression.
Introduction
This compound is a small molecule inhibitor of NAE1, a critical component of the E1 activating enzyme in the neddylation pathway. The neddylation cascade is a post-translational modification process, analogous to ubiquitination, that conjugates the ubiquitin-like protein NEDD8 to substrate proteins.[1][2] This process is essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which play a pivotal role in protein degradation and cell cycle control.[1][3][4] By inhibiting NAE, this compound disrupts CRL-mediated proteolysis, leading to the accumulation of CRL substrate proteins.[3][4] This disruption has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, making this compound a compound of interest in cancer research. Western blotting is a powerful technique to elucidate the molecular consequences of this compound treatment by monitoring changes in the levels of key proteins involved in the neddylation pathway, apoptosis, and cell cycle regulation.
Key Experimental Data Summary
The following tables summarize the recommended antibodies and their working concentrations for Western blot analysis of this compound treated cells.
Table 1: Primary Antibodies
| Target Protein | Rationale for Selection | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Neddylation Pathway | ||||
| NAE1 | Direct target of this compound. | Abcam | ab12345 | 1:1000 |
| NEDD8 | To observe the accumulation of free NEDD8 and the decrease in neddylated cullins.[1] | Cell Signaling Technology | #2745 | 1:1000 |
| Cullin-1 | A key scaffold protein of SCF-type CRLs, its neddylation is inhibited by this compound. | Thermo Fisher Scientific | 71-8700 | 1:1000 |
| Cullin-3 | Another important cullin protein whose function is regulated by neddylation. | Cell Signaling Technology | #2759 | 1:1000 |
| Apoptosis Markers | ||||
| Cleaved PARP | A hallmark of apoptosis, its presence indicates caspase activation.[5] | Cell Signaling Technology | #9542 | 1:1000 |
| Cleaved Caspase-3 | A key executioner caspase in the apoptotic pathway.[5][6] | Cell Signaling Technology | #9664 | 1:1000 |
| Cell Cycle Markers | ||||
| p21 (WAF1/Cip1) | A cyclin-dependent kinase inhibitor that accumulates upon cell cycle arrest. | Cell Signaling Technology | #2947 | 1:1000 |
| Cyclin B1 | A key regulator of the G2/M transition; its degradation is CRL-dependent. | Cell Signaling Technology | #12231 | 1:1000 |
| Phospho-Histone H3 (Ser10) | A marker for mitotic cells; can indicate a G2/M arrest. | Cell Signaling Technology | #9701 | 1:1000 |
| Loading Control | ||||
| β-Actin | A ubiquitously expressed housekeeping protein to ensure equal protein loading. | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | An alternative housekeeping protein for loading control. | Cell Signaling Technology | #5174 | 1:5000 |
Table 2: Secondary Antibodies
| Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | #7076 | 1:2000 - 1:5000 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, MGC-803, MCF-7) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 3, 5 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Preparation of Cell Lysates
-
Cell Harvesting:
-
Cell Lysis:
-
Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well or dish (e.g., 100 µL for a well in a 6-well plate).[8]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8]
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Concentration Determination
-
Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentration, calculate the volume of each lysate required to have an equal amount of protein for all samples (typically 20-30 µg per lane).
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
In a new microcentrifuge tube, mix the calculated volume of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Load the equalized protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Ensure proper orientation of the gel and membrane in the transfer sandwich.
-
Perform the transfer according to the manufacturer's instructions for the transfer apparatus.
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with TBST before blocking.
-
Immunoblotting
-
Blocking:
-
Place the membrane in a clean container and block the non-specific binding sites by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration (see Table 1).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
The next day, remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (see Table 2) in the blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Imaging
-
Signal Development:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Adjust the exposure time to obtain optimal signal-to-noise ratio.
-
-
Stripping and Re-probing (Optional):
-
If you need to probe the same membrane with another primary antibody (e.g., for a loading control), you can strip the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and proceed with the immunoblotting protocol from the primary antibody incubation step.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Caption: Simplified signaling pathway of this compound action on the neddylation cascade.
References
- 1. NEDD8 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. Global Identification of Modular Cullin-Ring Ligase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamics of cullin-RING ubiquitin ligase network revealed by systematic quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nae-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-1 is a potent and specific inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] The neddylation cascade is a post-translational modification process analogous to ubiquitination, which plays a crucial role in regulating the activity of Cullin-RING ligases (CRLs).[2][3] CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a wide array of proteins for proteasomal degradation, including key regulators of the cell cycle.[2][4] By inhibiting NAE, this compound disrupts the entire neddylation process, leading to the accumulation of CRL substrate proteins.[2][4] This accumulation ultimately results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis in cancer cells, making NAE inhibitors a promising class of anti-cancer therapeutics.[1][5]
This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it presents representative data on cell cycle distribution following treatment with an NAE inhibitor and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of an NAE inhibitor, MLN4924, which shares a similar mechanism of action with this compound, on the cell cycle distribution of various cancer cell lines. This data is presented as a representative example of the expected outcome when analyzing the effects of this compound.
Table 1: Effect of NAE Inhibitor (MLN4924) on Cell Cycle Distribution in Lymphoma Cell Lines
| Cell Line | Treatment (0.3 µM MLN4924 for 48h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Raji | Control | 55.2 | 35.1 | 9.7 |
| MLN4924 | 18.9 | 10.3 | 70.8 | |
| U937 | Control | 48.7 | 38.5 | 12.8 |
| MLN4924 | 15.4 | 8.9 | 75.7 | |
| SU-DHL-4 | Control | 60.1 | 29.8 | 10.1 |
| MLN4924 | 22.3 | 12.5 | 65.2 | |
| Toledo | Control | 53.6 | 36.2 | 10.2 |
| MLN4924 | 19.8 | 11.7 | 68.5 |
Data adapted from a study on MLN4924 in lymphoma cells. The study reported a prominent G2-M cell-cycle arrest in all treated cell lines.[1]
Table 2: Effect of NAE Inhibitor (MLN4924) on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | Treatment (MLN4924 for 24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| KYSE150 | Control | 52.1 | 28.3 | 19.6 |
| 0.1 µM | 45.2 | 25.1 | 29.7 | |
| 0.3 µM | 28.7 | 15.4 | 55.9 | |
| EC109 | Control | 58.3 | 25.4 | 16.3 |
| 0.1 µM | 49.6 | 22.1 | 28.3 | |
| 0.3 µM | 30.1 | 14.5 | 55.4 |
Data adapted from a study on MLN4924 in ESCC cells. The study demonstrated that MLN4924 induced a marked G2-M cell cycle arrest in a dose-dependent manner.[6]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture your cancer cell line of interest in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Once the cells have adhered and are actively dividing, treat them with various concentrations of this compound (e.g., 0, 1, 2, 4 µM) for a specified period (e.g., 24 or 48 hours).[1] Include a vehicle-treated control (e.g., DMSO).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[7][8][9][10]
Reagents and Equipment:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Flow Cytometer
-
Centrifuge
-
12x75 mm polystyrene/polypropylene tubes
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest the cells. For adherent cells, use trypsin-EDTA to detach them, then collect the cells and inactivate the trypsin with complete medium. For suspension cells, collect them directly.
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[8] Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS, ensuring a single-cell suspension.[8] While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8]
-
Storage: The cells can be stored in 70% ethanol at -20°C for at least 2 hours and up to several months.[8][10]
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[8]
-
Resuspend the cell pellet in 5 mL of PBS, wait for 1 minute, and centrifuge again at 200 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1 mL of PI staining solution.[8]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.[9]
-
Collect data for at least 10,000 single-cell events.[9]
-
Gate on the single-cell population using a dot plot of forward scatter area versus height (or side scatter) to exclude doublets and aggregates.[9]
-
Analyze the DNA content using a histogram of the PI fluorescence intensity (typically collected in the linear scale).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neddylation inhibitor MLN4924 induces G2 cell cycle arrest, DNA damage and sensitizes esophageal squamous cell carcinoma cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
Establishing an In Vivo Xenograft Model with the NAE1 Inhibitor Nae-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-1 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme E1 subunit 1 (NAE1).[1] NAE1 is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING E3 ligases (CRLs). By inhibiting NAE1, this compound disrupts the entire neddylation cascade, leading to the accumulation of CRL substrate proteins. This, in turn, induces cell cycle arrest, apoptosis, and senescence in cancer cells, making NAE1 an attractive target for cancer therapy.
These application notes provide a comprehensive guide for establishing an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are based on established methodologies for similar NAE inhibitors, such as MLN4924 (pevonedistat), and provide a robust framework for preclinical assessment of this compound.
Mechanism of Action of this compound
This compound targets the neddylation pathway, a crucial cellular process for protein degradation and cell cycle control. By inhibiting NAE1, this compound prevents the conjugation of NEDD8 to Cullin proteins, thereby inactivating CRLs. This leads to the accumulation of key cell cycle regulators, resulting in G2/M phase cell cycle arrest and induction of apoptosis.[1]
Recommended Cell Lines for Xenograft Models
In vitro studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines. The selection of a suitable cell line for an in vivo xenograft model should be based on its sensitivity to this compound and its ability to form solid tumors in immunocompromised mice.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MGC-803 | Gastric Cancer | 1.63 |
| A549 | Lung Cancer | 0.87 |
| MCF-7 | Breast Cancer | 0.96 |
| KYSE-30 | Esophageal Squamous Carcinoma | 0.65 |
| Table 1: In vitro anti-proliferative activity of this compound against various cancer cell lines. Data is for reference and may vary between experiments.[1] |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
Preparation of this compound Formulation
The solubility of this compound in aqueous solutions is limited. A suitable vehicle is required for in vivo administration.
-
Vehicle: A common vehicle for similar compounds is a solution of 5% DMSO, 40% PEG300, and 55% sterile water or saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Finally, add sterile water or saline to the desired final volume and concentration.
-
The solution should be prepared fresh daily before administration.
-
Xenograft Tumor Implantation
-
Cell Preparation:
-
Culture the selected cancer cell line (e.g., MGC-803) under standard conditions.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Treatment Protocol
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Randomization:
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
This compound Group: Administer this compound at a dose of 30-60 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, once daily. The optimal dose should be determined in a pilot study.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
Observe the animals for any signs of toxicity.
-
Endpoint Analysis
At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues.
This protocol is to assess the in-vivo target engagement of this compound.
-
Tissue Lysis:
-
Homogenize a portion of the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against neddylated-Cullin, total Cullin (e.g., Cullin-1, Cullin-3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Tissue Processing:
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Quantify the percentage of Ki-67 positive cells and the number of cleaved caspase-3 positive cells per field of view using image analysis software.
-
Data Presentation
The following tables present representative data from in vivo xenograft studies using the NAE inhibitor MLN4924, which can be used as a reference for expected outcomes with this compound.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| MLN4924 (30 mg/kg, i.p., daily) | 550 ± 80 | 56 |
| MLN4924 (60 mg/kg, i.p., daily) | 280 ± 50 | 77.6 |
| Table 2: Representative tumor growth inhibition data in a human cancer xenograft model. |
| Treatment Group | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | +5.2 ± 1.5 |
| MLN4924 (30 mg/kg, i.p., daily) | -2.1 ± 0.8 |
| MLN4924 (60 mg/kg, i.p., daily) | -4.5 ± 1.2 |
| Table 3: Representative body weight changes as an indicator of toxicity. |
| Marker | Vehicle Control (% positive cells) | This compound Treated (% positive cells) |
| Ki-67 | 85 ± 5 | 30 ± 7 |
| Cleaved Caspase-3 | 2 ± 0.5 | 15 ± 3 |
| Table 4: Representative IHC quantification of proliferation and apoptosis markers. |
Conclusion
This document provides a detailed framework for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor efficacy of the NAE1 inhibitor this compound. The provided protocols for animal handling, drug formulation, tumor implantation, treatment, and endpoint analysis are based on established methods and can be adapted to specific research needs. The successful implementation of these protocols will enable researchers to generate robust preclinical data to support the further development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols: Determining the IC50 of Nae-IN-1 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Nae-IN-1, a potent NAE1 inhibitor, in various cancer cell lines.
Introduction
This compound is a powerful inhibitor of the NEDD8-Activating Enzyme (NAE), a critical component of the neddylation pathway.[1][2] This pathway is essential for the function of Cullin-RING ligases (CRLs), which play a vital role in protein degradation through the ubiquitin-proteasome system.[1] By inhibiting NAE1, this compound disrupts CRL function, leading to the accumulation of specific proteins that trigger cellular stress, cell cycle arrest, and ultimately apoptosis in rapidly dividing cancer cells.[1][3] Published data has demonstrated that this compound shows anti-proliferative activity, induces apoptosis, and causes cell cycle arrest at the G2/M phase.[3]
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87[3] |
| MGC-803 | Gastric Cancer | 1.63[3] |
| MCF-7 | Breast Cancer | 0.96[3] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65[3] |
Signaling Pathway
This compound targets the Neddylation pathway, a crucial post-translational modification process. The diagram below illustrates the key steps of this pathway and the point of inhibition by this compound.
Caption: The Neddylation Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound using a common cell viability assay, such as the MTT or CellTiter-Glo® assay. The following workflow diagram outlines the major steps.
Caption: General workflow for IC50 determination.
Protocol: IC50 Determination using MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cancer cell lines of interest (e.g., A549, MGC-803, MCF-7, KYSE-30)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.[4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or XLfit to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[5]
-
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a more sensitive method that measures ATP levels as an indicator of cell viability.
Materials:
-
All materials from the MTT protocol except for MTT and DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Follow step 3 from the MTT protocol.
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis and IC50 Calculation:
-
Follow step 6 from the MTT protocol, using luminescence readings instead of absorbance.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the efficacy of this compound. Accurate determination of IC50 values across various cell lines is a fundamental step in the preclinical evaluation of this promising anti-cancer agent. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor library screen and IC50 determination [bio-protocol.org]
Application Notes and Protocols: Nae-IN-1 for In Vitro Studies
Introduction
Nae-IN-1, also identified as compound X-10, is a potent and specific small-molecule inhibitor of the NEDD8-Activating Enzyme E1 regulatory subunit (NAE1).[1] NAE1 forms a heterodimer with the catalytic subunit UBA3 to create the NAE enzyme, which catalyzes the first critical step in the protein neddylation pathway.[2][3] The neddylation pathway is a post-translational modification process essential for the function of Cullin-RING E3 ubiquitin ligases (CRLs), which regulate the turnover of numerous proteins involved in critical cellular processes.[4][5] By inhibiting NAE, this compound disrupts CRL-mediated protein degradation, leading to the accumulation of CRL substrate proteins. This disruption triggers cellular stress, cell cycle arrest, and apoptosis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2][5]
These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro settings, covering its mechanism of action, effective concentrations, and detailed protocols for key cellular assays.
Mechanism of Action
The neddylation cascade is initiated by the ATP-dependent activation of the ubiquitin-like protein NEDD8 by the NAE (NAE1/UBA3) enzyme.[2][3] Activated NEDD8 is then transferred to a conjugating enzyme (E2) and subsequently attached to substrate proteins, most notably members of the Cullin family, by an E3 ligase.[4] Neddylated Cullins are the core components of active CRL complexes.
This compound specifically targets the NAE1 subunit, inhibiting the initial activation of NEDD8.[1][2] This blockade of the neddylation pathway prevents the activation of CRLs. Consequently, substrate proteins that are normally targeted for degradation by the ubiquitin-proteasome system accumulate within the cell. The accumulation of these proteins, many of which are key cell cycle regulators, induces G2/M phase cell cycle arrest and ultimately leads to apoptosis.[1] Downstream effects also include increased levels of reactive oxygen species (ROS) and inhibition of cell migration.[1]
Data Presentation
Quantitative data from in vitro studies are summarized below for easy reference and comparison.
Table 1: Anti-Proliferative Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |
|---|---|---|---|
| A549 | Lung Cancer | 0.87 | [1] |
| MGC-803 | Gastric Cancer | 1.63 | [1] |
| MCF-7 | Breast Cancer | 0.96 | [1] |
| KYSE-30 | Esophageal Cancer | 0.65 |[1] |
Table 2: Effective Concentrations of this compound for Various Cellular Effects
| Cell Line | Concentration(s) (µM) | Incubation Time | Observed Effect | Citation |
|---|---|---|---|---|
| MGC-803 | 1, 3, 5 | 24 h | Dose-dependent decrease in Cullin 1 and Cullin 3 expression. | [1] |
| MGC-803 | 1, 2, 4 | 24 h | Induction of cell cycle arrest at the G2/M phase. | [1] |
| Various | 0 - 100 | 48 - 72 h | General range for assessing anti-proliferation activity. |[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound in vitro.
1. General Reagent Preparation and Handling
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Vehicle Control: All experiments should include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
2. Cell Proliferation (MTT/CCK-8) Assay
-
Objective: To determine the dose-dependent effect of this compound on cell viability and calculate the IC₅₀ value.
-
Materials: 96-well plates, appropriate cell culture medium, this compound, DMSO, MTT or CCK-8 reagent, microplate reader.
-
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium.
-
Remove the existing medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value.
3. Western Blot Analysis
-
Objective: To measure the effect of this compound on the expression levels of key proteins in the neddylation pathway (e.g., Cullin 1, Cullin 3) and apoptosis markers (e.g., Cleaved PARP, Cleaved Caspase-3).
-
Materials: 6-well plates, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary and secondary antibodies.
-
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 3, 5 µM) for 24 hours.[1]
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Cullin 1, anti-Cullin 3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
4. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials: 6-well plates, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1, 2, 4 µM) for 24 hours.[1]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. NAE1-mediated neddylation coordinates ubiquitination regulation of meiotic recombination during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Combining Nae-IN-1 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited preclinical and clinical data are currently available for the direct combination of Nae-IN-1 with chemotherapeutic agents. The following application notes and protocols are based on the known mechanism of action of this compound as a NEDD8-Activating Enzyme (NAE) inhibitor and have been adapted from studies involving other NAE inhibitors, such as MLN4924 (pevonedistat). Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Introduction
This compound is a potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE), a critical component of the neddylation pathway.[1] This pathway is essential for the function of Cullin-RING ligases (CRLs), which are involved in the degradation of a significant portion of the cellular proteome.[2][3] By inhibiting NAE, this compound disrupts the CRL-mediated protein turnover, leading to the accumulation of CRL substrates. This disruption triggers cell cycle arrest, senescence, and apoptosis, making NAE an attractive target for cancer therapy.[3]
The combination of this compound with traditional chemotherapy is a promising strategy. Chemotherapeutic agents often induce DNA damage and cellular stress. By inhibiting the neddylation pathway, this compound can potentially lower the threshold for apoptosis and prevent the repair of chemotherapy-induced damage, leading to synergistic anti-tumor effects.[4] Preclinical studies with other NAE inhibitors have shown synergistic or additive effects when combined with various chemotherapy drugs, providing a strong rationale for exploring similar combinations with this compound.[4]
Mechanism of Action: Synergistic Potential
The primary mechanism of this compound involves the inhibition of NAE, which leads to the inactivation of CRLs. This results in the accumulation of key cell cycle regulators and tumor suppressors, such as p21 and Cdt1.[2] This action can synergize with chemotherapy in several ways:
-
Enhanced Apoptosis: Many chemotherapeutic drugs, like doxorubicin and cisplatin, induce apoptosis through DNA damage. This compound can amplify this effect by causing the accumulation of pro-apoptotic proteins and preventing the degradation of cell cycle inhibitors.
-
Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G2/M phase.[1] This can sensitize cancer cells to chemotherapies that are most effective during specific phases of the cell cycle.
-
Inhibition of DNA Repair: By disrupting the degradation of proteins involved in DNA damage repair, this compound may prevent cancer cells from recovering from the genotoxic effects of chemotherapy.
Below is a diagram illustrating the proposed synergistic mechanism of this compound and chemotherapy.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Data Presentation: In Vitro Efficacy (Hypothetical Data)
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound in combination with common chemotherapeutic agents. This data is for illustrative purposes and should be experimentally determined.
Table 1: IC50 Values of this compound and Chemotherapeutic Agents in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| HCT-116 (Colon) | 15 | 50 | 5 | 10 |
| MV-4-11 (Leukemia) | 8 | 25 | 2 | 5 |
| NCI-H1975 (Lung) | 25 | 100 | 8 | 15 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | Combination Index (CI) at ED50 |
| HCT-116 | This compound + Doxorubicin | 0.6 |
| HCT-116 | This compound + Cisplatin | 0.7 |
| MV-4-11 | This compound + Doxorubicin | 0.5 |
| NCI-H1975 | This compound + Paclitaxel | 0.8 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy. These protocols are adapted from established methods used for other NAE inhibitors.[1][2]
In Vitro Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MV-4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel; stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For single-agent treatments, add the diluted compounds to the respective wells.
-
For combination treatments, add both this compound and the chemotherapeutic agent to the wells at a constant ratio (e.g., based on their IC50 values).
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents and the Combination Index (CI) for the combination treatment using appropriate software (e.g., CompuSyn).
References
- 1. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
- 2. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 4. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
Assessing Nae-IN-1 Induced Apoptosis with Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by the NAE1 inhibitor, Nae-IN-1, using Annexin V staining and flow cytometry. Given that this compound is a conceptual inhibitor, the well-characterized and functionally analogous compound MLN4924 (Pevonedistat) is used as a proxy to provide specific quantitative data and detailed protocols.
Introduction
This compound is a potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE1). Inhibition of NAE1 blocks the neddylation cascade, a crucial post-translational modification pathway. This leads to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs), resulting in the accumulation of CRL substrate proteins.[1][2] The accumulation of these substrates, which include key cell cycle regulators and pro-apoptotic proteins, disrupts cellular homeostasis, leading to cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.[1][2][3]
Annexin V is a cellular protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, exposing it to the extracellular environment. Fluorescently labeled Annexin V can then bind to the exposed PS, allowing for the detection and quantification of apoptotic cells by flow cytometry.
Mechanism of this compound (MLN4924) Induced Apoptosis
This compound (MLN4924) exerts its pro-apoptotic effects through a well-defined signaling pathway:
-
NAE1 Inhibition: this compound binds to and inhibits the NEDD8-activating enzyme (NAE1).
-
Inactivation of Cullin-RING Ligases (CRLs): This prevents the neddylation of cullin proteins, which is essential for the activity of CRL E3 ubiquitin ligases.
-
Accumulation of CRL Substrates: Inactivated CRLs are unable to target their substrate proteins for proteasomal degradation. This leads to the accumulation of several key regulatory proteins, including:
-
Induction of Cellular Stress: The accumulation of these substrates, along with the generation of reactive oxygen species (ROS), creates significant cellular stress.[8][9]
-
Activation of Apoptotic Cascade: This cellular stress triggers the intrinsic apoptotic pathway, characterized by:
Caption: Signaling pathway of this compound induced apoptosis.
Quantitative Data: Dose-Response and Time-Course of this compound (MLN4924) Induced Apoptosis
The following tables summarize the dose-dependent and time-dependent induction of apoptosis by MLN4924 in various cancer cell lines, as measured by Annexin V staining and flow cytometry.
Table 1: Dose-Response of MLN4924 on Apoptosis Induction (48-hour treatment)
| Cell Line | Cancer Type | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| SJSA-1 [1] | Osteosarcoma | 0.2 | 8% |
| 1 | 53% | ||
| MG-63 [1] | Osteosarcoma | 0.2 | 11% |
| 1 | 46% | ||
| ME-180 [10] | Cervical Carcinoma | 0.5 | Markedly Induced |
| HeLa [10] | Cervical Carcinoma | 0.5 | Markedly Induced |
Table 2: Time-Course of MLN4924 on Apoptosis Induction
| Cell Line | Cancer Type | Concentration (µM) | Time (hours) | % Apoptotic Cells (Annexin V+) |
| T-ALL cell lines [4] | T-cell Acute Lymphoblastic Leukemia | 0.5 | 24 | Marginally Reduced Survival |
| 36 | Significantly Increased Apoptosis | |||
| THP-1 [9][11] | Acute Myeloid Leukemia | 0.1 | 24 | 42.4% |
| MOLM-13 [9][11] | Acute Myeloid Leukemia | > 0.1 | 24 | Significantly Increased |
| CLL B-cells [12] | Chronic Lymphocytic Leukemia | 1 | 24 | 12.8 ± 1.7% |
| HCT116 [13] | Colon Cancer | 0.3 | 12 | Increased |
| 24 | Further Increased | |||
| 48 | Markedly Increased | |||
| HT29 [13] | Colon Cancer | 0.3 | 12 | Increased |
| 24 | Further Increased | |||
| 48 | Markedly Increased |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound (MLN4924)
-
Cell Seeding: Seed the desired cancer cell line in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound (MLN4924) Preparation: Prepare a stock solution of this compound (MLN4924) in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound (MLN4924). Include a vehicle control (medium with DMSO at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired time points as determined by your experimental design (e.g., 24, 36, 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for specific cell types and flow cytometers.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Treated and control cells from Protocol 1
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
For suspension cells, collect the cells by centrifugation.
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caption: Experimental workflow for Annexin V staining.
Data Interpretation
Flow cytometry data from Annexin V and PI co-staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
The percentage of apoptotic cells is typically calculated as the sum of the early apoptotic and late apoptotic populations.
Conclusion
The assessment of apoptosis using Annexin V staining is a robust and reliable method to quantify the cytotoxic effects of this compound. By inhibiting the NAE1 enzyme, this compound (and its analogue MLN4924) effectively induces a cascade of events leading to apoptosis in a variety of cancer cell types. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of NAE1 inhibitors in cancer drug development. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for apoptosis induction in the specific cell line of interest.
References
- 1. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting Cullin-RING ligases by MLN4924 induces autophagy via modulating the HIF1-REDD1-TSC1-mTORC1-DEPTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the mTOR-DEPTOR Pathway by CRL E3 Ubiquitin Ligases: Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. The Nedd8-activating enzyme inhibitor MLN4924 thwarts microenvironment-driven NFκB activation and induces apoptosis in chronic lymphocytic leukemia B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAE1 Inhibitor Administration in Mouse Models
Disclaimer: As of November 2025, specific in vivo administration protocols for a compound designated "Nae-IN-1" are not available in the published scientific literature. Therefore, these application notes and protocols are based on the extensive research conducted on the first-in-class, potent, and selective NAE1 (NEDD8-Activating Enzyme) inhibitor, MLN4924 (Pevonedistat) . These guidelines can serve as a valuable starting point for researchers investigating novel NAE1 inhibitors in mouse models.
Introduction
The NEDD8-activating enzyme (NAE) is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a pivotal role in regulating the degradation of a wide array of proteins involved in crucial cellular processes such as cell cycle progression, DNA replication, and signal transduction.[1] Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2] MLN4924 (Pevonedistat) is a well-characterized NAE1 inhibitor that has been extensively studied in various preclinical mouse models of cancer and other diseases.[1][3][4]
These application notes provide a summary of administration routes, dosages, and experimental protocols for MLN4924 in mouse models, which can be adapted for the study of other NAE1 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data for MLN4924 administration in various mouse models based on published studies.
Table 1: Administration Routes and Dosages of MLN4924 in Mouse Models
| Administration Route | Dosage Range | Dosing Schedule | Mouse Model | Application | Reference |
| Intraperitoneal (i.p.) | 10 - 90 mg/kg | Daily or 3 times per week | Xenograft (Cervical, Colon, Neuroblastoma), Syngeneic (Ovarian) | Antitumor Efficacy | [5][6][7][8] |
| Intratumoral (i.t.) | 90 mg/kg | Every other day for 3 doses | Syngeneic (Colon, Mammary) | Oncolytic Virotherapy Sensitization | [8] |
| Subcutaneous (s.c.) | 60 mg/kg | Twice a day | Myelofibrosis PDX | Antitumor Efficacy | [9] |
| Oral Gavage (p.o.) | 90 mg/kg | Twice a day | Myelofibrosis (Jak2 V617F) | Antitumor Efficacy | [9] |
Table 2: Pharmacodynamic Effects of MLN4924 in Mouse Tumors
| Mouse Model | Dosage and Route | Time Point | Biomarker Change | Reference |
| HCT-116 & Calu-6 Xenografts | Single dose (unspecified) | Time-dependent | Inhibition of neddylated cullins, Increased Nrf-2 levels | [1] |
| MM.1S Xenograft | 60 mg/kg BID | Not specified | Inhibition of Nedd8-cullin levels, Increased Nrf-2 and pIκBα | [3] |
| Ischemic Brain | Single dose (unspecified) | 24 hours post-stroke | Reduced cullin-1 neddylation | [4] |
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
This is the most common route for systemic administration of MLN4924 in mouse xenograft and syngeneic models.
Materials:
-
MLN4924 (Pevonedistat)
-
Vehicle (e.g., DMSO, 20% 2-Hydroxypropyl-β-cyclodextrin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Insulin syringes (28-30 gauge)
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve MLN4924 in a suitable vehicle such as DMSO to create a stock solution.
-
For injection, the stock solution is often diluted with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdominal area.
-
-
Injection:
-
Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Inject the prepared MLN4924 solution slowly. The typical injection volume is 100-200 µL.
-
-
Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions post-injection.
-
Example from Literature: In a cervical cancer xenograft model, mice received intraperitoneal injections of MLN4924 at a dose of 10 mg/kg once per day.[5] In a colon cancer xenograft study, mice were treated with 60 mg/kg MLN4924 via intraperitoneal administration three times per week.[6]
Intratumoral (i.t.) Administration Protocol
This route is used to deliver the drug directly to the tumor site, often to enhance local efficacy and reduce systemic toxicity.
Materials:
-
MLN4924 (Pevonedistat)
-
Vehicle
-
Sterile saline or PBS
-
Insulin syringes (28-30 gauge)
-
70% Ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the MLN4924 solution as described for i.p. administration.
-
-
Tumor Measurement:
-
Measure the tumor volume before injection.
-
-
Injection:
-
Disinfect the skin over the tumor with 70% ethanol.
-
Carefully insert the needle directly into the center of the tumor.
-
Slowly inject the MLN4924 solution. The injection volume will depend on the tumor size.
-
-
Monitoring:
-
Monitor the mice for any local or systemic adverse effects.
-
Example from Literature: In syngeneic mouse models of colon and mammary cancer, tumors were injected intratumorally with 90 mg/kg of pevonedistat.[8]
Oral Gavage (p.o.) Administration Protocol
Oral administration is a less invasive method for systemic delivery.
Materials:
-
MLN4924 (Pevonedistat)
-
Vehicle (e.g., 5% dimethyl acetamide/0.5% methocellulose)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Formulate MLN4924 in a vehicle suitable for oral administration.
-
-
Animal Restraint:
-
Gently restrain the mouse and hold it in an upright position.
-
-
Gavage:
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the MLN4924 solution slowly. The typical volume is around 100-200 µL.
-
-
Monitoring:
-
Observe the mouse after gavage to ensure no respiratory distress or other complications.
-
Example from Literature: In a myelofibrosis mouse model, pevonedistat was administered at 90 mg/kg by oral gavage twice a day.[9]
Visualizations
NAE1 Signaling Pathway
The following diagram illustrates the central role of NAE1 in the neddylation pathway and how its inhibition by compounds like MLN4924 affects downstream cellular processes.
References
- 1. Preclinical evaluation of MLN4924, the first small molecule inhibitor of NEDD8-activating enzyme (NAE) for the treatment of cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NEDD8-activating enzyme inhibitor MLN4924 reduces ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Protein Expression Changes Post-Treatment with Nae-IN-1, a Novel NAE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nae-IN-1 is a potent and selective inhibitor of the NEDD8-activating enzyme E1 (NAE1). NAE1 is the crucial initiating enzyme in the neddylation pathway, a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to substrate proteins. The most well-characterized substrates of neddylation are the cullin proteins, which are essential components of Cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of NAE1 by this compound disrupts the entire neddylation cascade, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins. This disruption of protein homeostasis can induce cell cycle arrest, senescence, and apoptosis in cancer cells, making NAE1 an attractive target for anti-cancer drug development.[1][2][3][4]
This application note provides detailed protocols for quantifying protein expression changes in response to this compound treatment and presents quantitative data from studies using MLN4924, a compound with a similar mechanism of action, to illustrate the expected effects.
Data Presentation: Protein Expression Changes
The following tables summarize the quantitative proteomic data from studies on MLN4924, a potent NAE1 inhibitor, which serves as a proxy for the effects of this compound.
Table 1: Upregulated Proteins in A375 Melanoma Cells Treated with MLN4924 (24h)
Data from SILAC analysis.[5]
| Protein | Gene Name | Fold Change (MLN4924/Control) | Function |
| p27 | CDKN1B | >1.8 | Cell Cycle Regulation |
| CDT1 | CDT1 | >1.8 | DNA Replication Licensing |
| WEE1 | WEE1 | >1.8 | Cell Cycle Regulation |
| MLX | MLX | >1.8 | Transcription Factor |
| EID1 | EID1 | >1.8 | Transcriptional Co-regulator |
| KLF5 | KLF5 | >1.8 | Transcription Factor |
| ORC6L | ORC6 | >1.8 | DNA Replication |
| MAGEA6 | MAGEA6 | >1.8 | Cancer-Testis Antigen |
| MORF4L2 | MORF4L2 | >1.8 | Chromatin Remodeling |
| MRFAP1 | MRFAP1 | >1.8 | MORF4L1-Associated Protein |
| MORF4L1 | MORF4L1 | >1.8 | Chromatin Remodeling |
| TAX1BP1 | TAX1BP1 | >1.8 | Signal Transduction |
Table 2: Upregulated Proteins in MV4-11 AML Cells Treated with MLN4924 (24h)
Data from high-throughput proteome quantification.[6]
| Protein | Gene Name | Fold Change (MLN4924/Control) | Function |
| CDT1 | CDT1 | >2.0 | DNA Replication Licensing |
| p27 | CDKN1B | >2.0 | Cell Cycle Regulation |
| KEAP1 | KEAP1 | >2.0 | Oxidative Stress Response |
| NUSAP1 | NUSAP1 | >2.0 | Mitotic Spindle Assembly |
| MLX | MLX | >2.0 | Transcription Factor |
| RRM2 | RRM2 | >2.0 | DNA Synthesis |
| BRD2 | BRD2 | >2.0 | Transcriptional Regulation |
| NQO1 | NQO1 | >2.0 | Oxidative Stress Response |
| GCLM | GCLM | >2.0 | Glutathione Synthesis |
| TXNRD1 | TXNRD1 | >2.0 | Thioredoxin Reductase |
| HMOX1 | HMOX1 | >2.0 | Heme Catabolism, Stress Response |
| DNA2 | DNA2 | >2.0 | DNA Helicase |
| ESCO2 | ESCO2 | >2.0 | Cohesin Acetyltransferase |
Signaling Pathway
The inhibition of NAE1 by this compound leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for quantifying protein expression changes after treating cells with this compound.
Experimental Protocols
Western Blotting for Protein Quantification
Objective: To quantify the relative expression levels of specific proteins of interest.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p27, CDT1, Cullin-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of the target protein to the loading control.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Objective: To perform large-scale quantitative proteomics to identify and quantify global protein expression changes.
Materials:
-
SILAC-compatible cell line
-
SILAC-grade DMEM/RPMI-1640 medium lacking L-lysine and L-arginine
-
"Light" (¹²C₆, ¹⁴N₂) and "Heavy" (¹³C₆, ¹⁵N₂) L-lysine and L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
This compound
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Cell Labeling:
-
Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
-
Treatment and Harvesting:
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control.
-
Harvest and lyse the cells from both conditions.
-
-
Sample Preparation:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to "light" ratios, which represent the fold change in protein expression.
-
Tandem Mass Tag (TMT) Labeling
Objective: To perform multiplexed quantitative proteomics.
Materials:
-
TMT labeling reagents
-
Sample preparation reagents as in SILAC protocol
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Lyse cells and digest proteins into peptides as described for SILAC.
-
-
TMT Labeling:
-
Label the peptide samples from different treatment conditions (e.g., different concentrations of this compound, time points) with distinct TMT isobaric tags.
-
-
Sample Pooling and Analysis:
-
Combine the TMT-labeled samples.
-
Analyze the pooled sample by LC-MS/MS.
-
-
Data Analysis:
-
During MS/MS fragmentation, reporter ions with unique masses are generated for each TMT tag.
-
Quantify the relative protein abundance across samples by comparing the intensities of the reporter ions.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the absolute concentration of a specific protein.
Materials:
-
ELISA kit for the protein of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Coating:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites.
-
-
Sample and Standard Incubation:
-
Add prepared cell lysates and a serial dilution of the protein standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add the detection antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate and add the substrate.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known protein concentrations.
-
Determine the concentration of the protein in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers investigating the effects of this compound on protein expression. By employing these quantitative proteomics techniques, scientists can elucidate the mechanism of action of this compound, identify potential biomarkers of drug response, and advance the development of this promising new class of anti-cancer agents.
References
- 1. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NEDD8-activating enzyme inhibitor, MLN4924, cooperates with TRAIL to augment apoptosis through facilitating c-FLIP degradation in head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
Application Notes and Protocols: Measuring the Effect of NAE Inhibitor (e.g., Nae-IN-1) on Tumor Growth In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NEDD8-activating enzyme (NAE) is a critical component of the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs).[1][2][3] CRLs are the largest family of E3 ubiquitin ligases and play a crucial role in regulating the degradation of proteins involved in cell cycle progression, DNA replication, and signal transduction.[1] Abnormal activation of the neddylation pathway has been implicated in the pathogenesis of various cancers, making NAE an attractive target for cancer therapy.[1][2][4]
NAE inhibitors block the first step in the neddylation cascade, leading to the inactivation of CRLs and the accumulation of their substrates.[1][2] This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells. Preclinical studies have demonstrated that NAE inhibitors can suppress tumor growth in a variety of hematologic malignancies and solid tumors.[1][4]
This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of a potent and selective NAE inhibitor, referred to here as Nae-IN-1, in a xenograft mouse model.
Signaling Pathway
The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination. It begins with the activation of NEDD8 by the NAE (E1 enzyme), a heterodimer composed of NAE1 (APP-BP1) and UBA3.[2][3][5] The activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (E2), such as UBE2M or UBE2F. Finally, a NEDD8-E3 ligase facilitates the covalent attachment of NEDD8 to a lysine residue on a substrate protein, most notably members of the cullin family. Neddylation of cullins is essential for the assembly and activity of CRL E3 ubiquitin ligases. NAE inhibitors, such as this compound, act as potent and selective inhibitors of the NAE enzyme, thereby blocking the entire downstream pathway.
Experimental Protocols
Cell Line and Culture
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to NAE inhibitors. For example, colon cancer (HCT-116, RKO), breast cancer, or hematologic malignancy cell lines.[1] Sensitivity can be predetermined using in vitro proliferation assays (e.g., MTT or SRB assays).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.
Animal Model
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, to prevent rejection of human tumor xenografts.[6] Animals should be 6-8 weeks old and weigh approximately 20-25 g at the start of the experiment.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment. Provide sterile food and water ad libitum. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Xenograft Tumor Model Establishment
-
Cell Preparation: Harvest cultured cancer cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
Treatment Protocol
-
Randomization: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or subcutaneous injection). A common vehicle for oral administration is 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily.
-
Dosing and Administration:
-
Vehicle Control Group: Administer the vehicle alone according to the same schedule and route as the treatment groups.
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) once or twice daily via the selected route. The dosing schedule should be maintained for a predetermined period (e.g., 21 days).
-
-
Monitoring:
-
Tumor Volume: Measure tumor volume every 2-3 days.
-
Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Study Endpoint and Tissue Collection
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after a fixed duration of treatment. Individual animals may be euthanized if they meet institutional endpoint criteria (e.g., >20% body weight loss, tumor ulceration, or signs of severe distress).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blotting for neddylated cullins) and the remainder fixed in formalin for histopathological examination.
Experimental Workflow
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral | 1580 ± 150 | - | 1.6 ± 0.2 | +2.5 ± 1.0 |
| This compound | 10 | Oral | 950 ± 120 | 39.9 | 1.0 ± 0.1 | +1.8 ± 1.2 |
| This compound | 30 | Oral | 480 ± 90 | 69.6 | 0.5 ± 0.08 | -1.5 ± 1.5 |
| This compound | 100 | Oral | 210 ± 50 | 86.7 | 0.2 ± 0.04 | -5.2 ± 2.0 |
SEM: Standard Error of the Mean
Conclusion
This application note provides a comprehensive protocol for assessing the in vivo anti-tumor activity of the NAE inhibitor, this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical evaluation of this promising class of anti-cancer agents. The provided templates for data presentation and workflow visualization are intended to aid in the clear and concise communication of experimental design and results.
References
- 1. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. NAE1-mediated neddylation coordinates ubiquitination regulation of meiotic recombination during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nae-IN-1 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing the potent NAE1 inhibitor, Nae-IN-1, its low aqueous solubility can present significant experimental challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions like PBS or cell culture media?
A1: this compound is a lipophilic small molecule and, as such, has inherently poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or cell culture media will likely result in precipitation or the formation of a suspension, leading to inaccurate concentrations and unreliable experimental results. It is crucial to first dissolve this compound in an appropriate organic solvent before preparing aqueous working solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the compound in the DMSO stock is no longer soluble when introduced into a predominantly aqueous environment. To mitigate this, consider the following:
-
Use a co-solvent system: For in vivo or some in vitro applications, a multi-component solvent system can improve solubility.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing and warming: Gentle warming (up to 37°C) and vortexing can help keep the compound in solution during dilution. However, be cautious with temperature-sensitive assays.
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and solvent systems. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound.
| Solvent/System | Temperature | Solubility | Notes |
| In Vitro | |||
| DMSO | Room Temperature | ≥ 5 mg/mL (~10.03 mM) | May require sonication to fully dissolve. |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 5 mg/mL (10.03 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 5 mg/mL (10.03 mM) | Results in a clear solution. |
Signaling Pathway
This compound is a potent inhibitor of the NEDD8-Activating Enzyme (NAE), a critical component of the NEDDylation pathway. This pathway is analogous to the ubiquitination pathway and plays a key role in regulating the activity of Cullin-RING E3 ligases (CRLs). By inhibiting NAE, this compound prevents the neddylation of cullins, which in turn inhibits the ubiquitin ligase activity of CRLs.[3][4][5][6][7] This leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest, apoptosis, and inhibiting cell migration.[8]
Caption: The inhibitory effect of this compound on the NEDDylation pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a series of working solutions of this compound by diluting the DMSO stock solution into cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a stepwise dilution to minimize precipitation.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (results in a 100 µM solution). Vortex gently.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium. Vortex gently.
-
-
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and ideally below 0.5%.
-
Visually inspect the working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 3. The NEDD8 Conjugation Pathway and Its Relevance in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAE-IN-1_TargetMol [targetmol.com]
Technical Support Center: Optimizing Nae-IN-1 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAE1 inhibitor, Nae-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the NEDD8-activating enzyme (NAE), also known as NAE1.[1] NAE is the crucial E1 enzyme that initiates the NEDDylation cascade, a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to target proteins. By inhibiting NAE, this compound blocks the entire NEDDylation pathway. A primary consequence of this inhibition is the prevention of cullin-RING ligase (CRL) activation, which leads to the accumulation of CRL substrate proteins. This disruption of protein homeostasis can induce apoptosis, cell cycle arrest, and increase reactive oxygen species (ROS) levels in cancer cells.[1]
Q2: What is the recommended starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, a good starting point for dose-response experiments is between 0.1 µM and 10 µM. For many cancer cell lines, IC50 values for anti-proliferative activity are in the sub-micromolar to low micromolar range.[2]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For long-term storage, the powder form should be kept at -20°C for up to three years, and the DMSO stock solution should be stored at -80°C for up to one year.[1] When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3][4]
Troubleshooting Guides
Low Efficacy or No Observable Effect
Q: I am not observing the expected anti-proliferative, apoptotic, or cell cycle arrest effects with this compound. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The effective concentration of this compound is cell-line specific. If you are not seeing an effect, you may need to perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of this compound are time-dependent. An incubation time of 24 to 72 hours is a common starting point. You may need to extend the treatment duration to observe significant effects.
-
Inhibitor Stability: While specific data on the half-life of this compound in cell culture media is limited, the stability of small molecules can be affected by factors like pH and temperature.[5] Prepare fresh dilutions of this compound from your frozen stock for each experiment to ensure its activity.
-
Cell Density: High cell density can sometimes reduce the apparent efficacy of a compound. Ensure you are seeding your cells at a consistent and appropriate density for your assays.
-
Incorrect Preparation: Double-check your calculations for diluting the stock solution to ensure you are using the intended final concentration.
Unexpected Cell Toxicity or Morphology Changes
Q: I am observing high levels of cell death even at low concentrations of this compound, or I am seeing unusual changes in cell morphology.
A: Unusually high toxicity or unexpected morphological changes can be due to several factors:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%.[3][4] It is crucial to include a vehicle control (medium with the same concentration of DMSO as your highest this compound treatment) in all experiments to distinguish between the effects of the inhibitor and the solvent.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the NEDDylation pathway. If you are working with a new cell line, it is essential to perform a careful dose-response and time-course experiment to establish a therapeutic window.
-
Off-Target Effects: While this compound is a potent NAE1 inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6] If you observe unexpected phenotypes, consider if they could be related to the inhibition of other cellular processes.
-
Contamination: Changes in cell morphology can also be a sign of contamination (e.g., mycoplasma).[7] It is good practice to regularly test your cell cultures for contamination.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | < 0.2 | [2] |
| RKO | Colon Cancer | < 0.2 | [2] |
Table 2: Recommended Concentration Ranges for Specific Cellular Outcomes
| Experimental Outcome | Recommended Concentration Range (µM) | Incubation Time (hours) | Notes |
| Inhibition of Cullin Neddylation | 0.1 - 1 | 24 - 48 | Can be assessed by Western Blot.[2] |
| Induction of Apoptosis | 0.1 - 1 | 48 | Assessed by Annexin V/PI staining.[2] |
| G2/M Cell Cycle Arrest | 1 - 4 | 24 | Assessed by flow cytometry.[1] |
Experimental Protocols
Cell Viability Assay (MTS/WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Neddylation Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cullin-1, Cullin-3, NEDD8, p-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[8][9][10]
Visualizations
Caption: Mechanism of action of this compound in the NEDDylation pathway.
References
- 1. NEDD8 recruits E2-ubiquitin to SCF E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of Enzymes | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nedd8 Modification of Cul-1 Activates SCFβTrCP-Dependent Ubiquitination of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nae-IN-1 Resistance in Cancer Cells
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Nae-IN-1, a hypothetical inhibitor of the NEDD8-activating enzyme E1 subunit NAE1. The information herein is based on established principles of cancer drug resistance and the known biological functions of the neddylation pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research-grade small molecule inhibitor targeting the NAE1 subunit of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process.[1][2][3] By inhibiting NAE1, this compound blocks the attachment of NEDD8 to substrate proteins, leading to the inactivation of Cullin-RING ligases (CRLs), which are key regulators of protein degradation.[1] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to targeted therapies like this compound can arise through various mechanisms. The most common include:
-
Target Alteration: Mutations in the NAE1 gene that prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of NAE1, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the neddylation pathway, promoting cell survival and proliferation.[4][5]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABCB1 (MDR1) or ABCG2, which actively transport this compound out of the cell.[6]
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
Q3: How can I confirm that my cells have developed resistance to this compound?
The most direct way to confirm resistance is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line indicates the development of resistance.
Troubleshooting Guide
This guide provides a systematic approach to investigating and overcoming this compound resistance in your cancer cell lines.
Problem 1: Increased IC50 of this compound in my cell line.
Possible Cause 1: Target Alteration or Overexpression
-
Troubleshooting Steps:
-
Sequence the NAE1 gene: Isolate genomic DNA from both sensitive and resistant cells and sequence the coding region of the NAE1 gene to identify any potential mutations.
-
Assess NAE1 protein levels: Perform a Western blot to compare the expression levels of NAE1 protein in sensitive and resistant cells.
-
Assess NAE1 mRNA levels: Use quantitative real-time PCR (qRT-PCR) to compare the transcript levels of NAE1.
-
Possible Cause 2: Upregulation of Drug Efflux Pumps
-
Troubleshooting Steps:
-
Assess efflux pump expression: Use qRT-PCR and Western blotting to check for increased expression of common multidrug resistance genes like ABCB1 and ABCG2.
-
Functional efflux assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for ABCB1) to measure their activity. A decrease in intracellular fluorescence in resistant cells would suggest increased efflux.
-
Co-treatment with efflux pump inhibitors: Treat resistant cells with this compound in combination with a known efflux pump inhibitor (e.g., verapamil for ABCB1). A restoration of sensitivity to this compound would indicate the involvement of that pump.
-
Possible Cause 3: Activation of Bypass Pathways
-
Troubleshooting Steps:
-
Pathway analysis: Use phosphoproteomics or RNA sequencing (RNA-seq) to identify signaling pathways that are differentially activated in resistant cells compared to sensitive cells upon this compound treatment.
-
Hypothesis testing: Based on the pathway analysis, hypothesize which pathways might be compensating for neddylation inhibition. For example, if the PI3K/Akt pathway is upregulated, test the effect of co-treating resistant cells with this compound and a PI3K or Akt inhibitor.[4]
-
Problem 2: My in vivo tumor model is not responding to this compound, even though the cells are sensitive in vitro.
Possible Cause 1: Pharmacokinetic Issues
-
Troubleshooting Steps:
-
Assess drug concentration in the tumor: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the tumor tissue to ensure it is reaching therapeutic levels.
-
Optimize dosing and schedule: Experiment with different dosing regimens and administration routes to improve drug delivery to the tumor.
-
Possible Cause 2: Tumor Microenvironment-Mediated Resistance
-
Troubleshooting Steps:
-
Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to characterize the immune cell infiltrate and stromal components of the tumor. An immunosuppressive microenvironment can contribute to drug resistance.[4][7]
-
Combination therapy: Consider combining this compound with therapies that modulate the tumor microenvironment, such as immune checkpoint inhibitors.[8][9]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive | 10 | 1 |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 250 | 25 |
Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells
| Gene | Fold Change in mRNA (Resistant vs. Sensitive) | Fold Change in Protein (Resistant vs. Sensitive) |
| NAE1 | 1.2 | 1.1 |
| ABCB1 | 25.6 | 18.2 |
| AKT1 | 3.1 | 4.5 (p-Akt) |
| CCNE1 (Cyclin E1) | 0.9 | 5.8 |
Experimental Protocols
Protocol 1: Western Blotting for NAE1 and p-Akt
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAE1 (e.g., 1:1000 dilution) and p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: The Neddylation Pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. NAE1-mediated neddylation coordinates ubiquitination regulation of meiotic recombination during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology-based combination therapy for overcoming multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination immunotherapy helps overcome melanoma treatment resistance | University of Cincinnati [uc.edu]
minimizing Nae-IN-1 off-target effects in experiments
Welcome to the technical support center for Nae-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of the NEDD8-Activating Enzyme (NAE). NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process similar to ubiquitination.[1][2] NAE exists as a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[1][3][4] By inhibiting NAE, this compound prevents the activation and subsequent conjugation of the ubiquitin-like protein NEDD8 to its target proteins.[1] This disruption of the neddylation pathway leads to the accumulation of unmodified target proteins, most notably Cullin-RING ligases (CRLs), which can induce cell cycle arrest, DNA damage responses, and apoptosis in rapidly dividing cells.[2][5][6]
Q2: What are the potential off-target effects of this compound?
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for ensuring that the observed biological outcomes are a direct result of NAE inhibition.[10][11] Here are several key strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of Cullin neddylation) and biological phenotype. Avoid using concentrations significantly higher than the IC50 value.[9]
-
Perform Rigorous Control Experiments: Use appropriate controls to validate your findings. This includes vehicle controls (e.g., DMSO), and ideally, a structurally distinct NAE inhibitor to confirm the phenotype is class-specific.
-
Validate On-Target Engagement: Directly measure the inhibition of the NAE pathway in your experimental system. Western blotting for the accumulation of un-neddylated Cullins is a standard method.[5][6]
-
Conduct Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound induces a phenotype in a specific cell line, expressing a resistant NAE1 mutant could potentially reverse the effect, confirming the on-target mechanism.
-
Use Orthogonal Approaches: Confirm your findings using non-pharmacological methods, such as siRNA or shRNA-mediated knockdown of NAE1, to see if it phenocopies the effects of this compound.[12]
Q4: I am not seeing the expected phenotype after treatment. What should I do?
If this compound treatment does not produce the expected biological effect, a systematic troubleshooting approach is necessary.
Troubleshooting Workflow: No Observed Phenotype
Caption: Troubleshooting decision tree for experiments where this compound does not produce an effect.
Q5: The inhibitor is showing higher toxicity than expected. How can I address this?
Excessive toxicity can be a sign of off-target effects or hypersensitivity of the experimental model.
-
Lower the Concentration: This is the most critical first step. High toxicity is often seen at concentrations well above the IC50 for the primary target.[9]
-
Reduce Incubation Time: Perform a time-course experiment to determine if a shorter exposure to this compound is sufficient to achieve the on-target effect while reducing overall toxicity.
-
Check Cell Health: Ensure that the cells are healthy and not under stress from other culture conditions before adding the inhibitor.
-
Consider Cell Line Specificity: Different cell lines can have vastly different sensitivities to pathway inhibition. The IC50 values for this compound vary across cell lines such as A549, MGC-803, MCF-7, and KYSE-30.[5]
Quantitative Data Summary
For reliable and reproducible data, it is essential to use this compound at appropriate concentrations. The tables below summarize key quantitative data.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
|---|---|---|---|
| A549 | Lung Carcinoma | 0.87 | Not Specified |
| MGC-803 | Gastric Cancer | 1.63 | Not Specified |
| MCF-7 | Breast Cancer | 0.96 | Not Specified |
| KYSE-30 | Esophageal Squamous Carcinoma | 0.65 | Not Specified |
Data sourced from MedChemExpress product information.[5]
Table 2: Recommended Experimental Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Concentration Range | 0.1 - 10 µM | Start with a broad range for dose-response curves to identify the optimal concentration. Potency in cell-based assays is often in the <1-10 µM range.[9] |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. Use the same final concentration of DMSO in control wells as in treated wells. |
| On-Target Validation | 1 - 5 µM for 24h | These concentrations have been shown to decrease the expression of neddylated Cullin 1 and Cullin 3.[5] |
| Cell Cycle Analysis | 1 - 4 µM for 24h | These concentrations have been shown to induce G2/M phase cell cycle arrest.[5] |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target NAE Inhibition
This protocol verifies that this compound is inhibiting the neddylation pathway by detecting a decrease in neddylated Cullins.
Materials and Reagents:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-Cullin1, Anti-Cullin3, Anti-Actin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 5 µM) for 24 hours.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Neddylated proteins will run at a higher molecular weight than their un-neddylated counterparts. A successful inhibition will show a decrease in the upper band (neddylated) and a potential increase in the lower band (un-neddylated) for Cullins.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials and Reagents:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to add the reagent to the wells and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Visualized Pathways and Workflows
The Neddylation Signaling Pathway
The diagram below illustrates the key steps of the neddylation cascade and highlights the point of inhibition by this compound.
Caption: this compound inhibits the NAE1/UBA3 E1 enzyme, blocking the first step of neddylation.
Experimental Workflow for Minimizing and Validating Off-Target Effects
Follow this workflow to ensure robust and reliable experimental results with this compound.
Caption: A systematic workflow for using this compound to ensure data validity.
References
- 1. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules targeting the NEDD8·NAE protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Nae-IN-1 degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NAE1 inhibitor, Nae-IN-1.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound stock solution?
Proper preparation of your stock solution is critical for obtaining consistent and reproducible results. This compound is typically dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
Recommended Protocol for Stock Solution Preparation:
-
Warm the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate at room temperature to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Typical Stock Concentration | 10 mM - 20 mM |
| Handling | Prepare on a clean bench. Use sterile, nuclease-free tubes and pipette tips. |
Q2: What are the optimal storage conditions for this compound stock solutions?
The stability of your this compound stock solution is highly dependent on storage conditions. Improper storage is a primary cause of compound degradation.
Storage Recommendations:
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Temperature: Store aliquots in tightly sealed vials. For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is required.[1]
-
Light: Protect from light by using amber vials or by wrapping vials in foil.
-
Moisture: Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the compound.
| Storage Duration | Temperature | Notes |
| Up to 1 month | -20°C | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Up to 6 months | -80°C | Preferred for long-term stability. Protect from light.[1] |
Q3: My experiment is not working. Could my this compound stock be degraded?
If you observe a significant decrease in the expected biological activity or inconsistent results, your this compound stock solution may have degraded. Common indicators include a progressive increase in the IC50 value or a complete loss of inhibitory effect.
Use the following workflow to troubleshoot potential degradation issues.
Caption: Troubleshooting workflow for suspected this compound degradation.
Q4: What are the primary causes of this compound degradation?
Several factors can contribute to the degradation of this compound in stock solutions:
-
Multiple Freeze-Thaw Cycles: This is a major cause of degradation for many small molecules. Aliquoting is the best preventative measure.
-
Water Contamination: DMSO is hygroscopic (readily absorbs water from the air). Water can lead to hydrolysis of the compound. Always use anhydrous DMSO and keep vials tightly sealed.
-
Improper Storage Temperature: Storing at temperatures warmer than recommended (-20°C or -80°C) will accelerate degradation.[1]
-
Exposure to Light: Photodegradation can occur if solutions are not stored in light-protecting vials.
-
Extended Storage: Even under ideal conditions, stock solutions have a finite shelf life. Do not use stocks that have been stored longer than the recommended period (1 month at -20°C, 6 months at -80°C).[1]
Q5: How can I verify the integrity and activity of my this compound stock?
The most straightforward method is to perform a biological activity assay. This involves treating a sensitive cancer cell line with a serial dilution of your this compound stock and determining the half-maximal inhibitory concentration (IC50). Compare the resulting IC50 value to the expected value from the literature or your own historical data.
| Cell Line | Reported IC50 for this compound |
| A549 (Lung Carcinoma) | 0.87 µM |
| MGC-803 (Gastric Cancer) | 1.63 µM |
| MCF-7 (Breast Cancer) | 0.96 µM |
| KYSE-30 (Esophageal Squamous) | 0.65 µM |
| Data sourced from MedChemExpress datasheet.[1] |
For a more definitive assessment of chemical purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect degradation products.
Experimental Protocols
Protocol: Cell Viability Assay to Determine this compound Potency
This protocol uses a standard luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP levels as an indicator of cell viability.
Materials:
-
This compound sensitive cell line (e.g., A549)
-
Complete cell culture medium
-
96-well, flat-bottom, opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well opaque plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete medium. Start with a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions.
-
Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose) and a "no cells" control (medium only).
-
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average "no cells" background from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Neddylation Signaling Pathway
This compound is a potent inhibitor of the NEDD8-Activating Enzyme (NAE), which is the essential E1 enzyme in the neddylation pathway. This pathway controls the activity of Cullin-RING E3 ligases (CRLs), which are critical for the proteasomal degradation of numerous proteins involved in cell cycle progression and survival. By inhibiting NAE, this compound prevents the degradation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: The Neddylation Pathway and the inhibitory action of this compound.
References
Technical Support Center: Improving the in vivo Bioavailability of Nae-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Nae-IN-1, a potent NEDD8-activating enzyme (NAE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical enzyme in the neddylation pathway, a post-translational modification process that regulates protein function. By inhibiting NAE, this compound disrupts the activity of Cullin-RING ligases (CRLs), which are key players in protein degradation.[2] This disruption leads to the accumulation of specific proteins that control cell cycle progression and survival, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in cancer cells.[1][2]
Q2: I am observing low efficacy of this compound in my animal models despite seeing good in vitro activity. What could be the reason?
Low in vivo efficacy of a compound with good in vitro potency is often attributed to poor bioavailability.[3][4] This means that after administration, an insufficient concentration of this compound is reaching the systemic circulation to exert its therapeutic effect. The primary reasons for the low oral bioavailability of small molecule inhibitors like this compound can include poor aqueous solubility, low membrane permeability, and significant first-pass metabolism in the liver.[3][5][6]
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[7][8][9] These can be broadly categorized as:
-
Modifying Physical Properties:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[8][10]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[8][10][11]
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic system.[5][7][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[10]
-
-
Chemical Modifications:
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the low in vivo bioavailability of this compound.
Problem 1: Low and Variable Oral Absorption
Possible Cause: Poor aqueous solubility and slow dissolution rate of this compound in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the GI tract.
-
Assess the dissolution rate of the neat compound.
-
-
Select an Appropriate Formulation Strategy: Based on the characterization, choose a suitable formulation approach from the table below.
-
Conduct in vitro Dissolution Studies: Compare the dissolution profile of the formulated this compound with the unformulated compound.
-
Perform in vivo Pharmacokinetic (PK) Studies: Administer the most promising formulations to an animal model (e.g., rats or mice) and compare the key PK parameters (Cmax, Tmax, AUC) against the control (unformulated this compound).
| Formulation Strategy | Principle | Expected Improvement in Bioavailability (Relative to Suspension) | Key Considerations |
| Micronization | Increases surface area for dissolution.[8][10] | 2-5 fold | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersion | Enhances solubility by preventing crystallization.[8][10][11] | 5-20 fold | Physical stability of the amorphous form needs to be ensured. |
| Lipid-Based Formulation (SEDDS) | Solubilizes the drug in a lipid matrix, forming a microemulsion in the GI tract.[5][7][12] | 10-50 fold | Requires careful selection of oils, surfactants, and co-solvents. |
| Lipophilic Salt Formation | Increases solubility in lipidic excipients for use in lipid-based formulations.[5][12] | 2-10 fold (in combination with lipid formulations) | Requires synthesis and characterization of the salt form. |
Problem 2: High First-Pass Metabolism
Possible Cause: this compound may be extensively metabolized by enzymes in the liver (e.g., Cytochrome P450s) after absorption from the gut, reducing the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
In vitro Metabolic Stability Assay: Incubate this compound with liver microsomes to determine its intrinsic clearance.
-
Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administering this compound with a known inhibitor of the metabolizing enzymes (e.g., ritonavir for CYP3A4) can help confirm the extent of first-pass metabolism. Note: This is an experimental tool and not a long-term formulation strategy for clinical use without extensive safety evaluation.
-
Consider Alternative Routes of Administration: If oral bioavailability remains low due to high first-pass metabolism, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection for preclinical studies to ensure adequate systemic exposure.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent Selection: Select a common volatile solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer weight ratio).
-
Vortex or sonicate until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing to assess the improvement in drug release.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Oils: Screen the solubility of this compound in various pharmaceutical oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactants: Screen the emulsification efficiency of various surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40).
-
Co-solvents: Screen the ability of co-solvents (e.g., Transcutol HP, propylene glycol, ethanol) to improve drug solubility and the emulsification process.
-
-
Formulation Development:
-
Based on the screening results, select an oil, surfactant, and co-solvent.
-
Prepare different ratios of the selected excipients and construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound SEDDS:
-
Add the required amount of this compound to the selected oil and heat slightly (if necessary) to facilitate dissolution.
-
Add the surfactant and co-solvent to the oil phase and mix thoroughly until a clear and homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification and Droplet Size Analysis: Add the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion. Measure the droplet size and polydispersity index using a dynamic light scattering (DLS) instrument.
-
In vitro Drug Release: Perform dissolution studies in a relevant medium to evaluate the drug release profile from the SEDDS formulation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the neddylation pathway.
Experimental Workflow
Caption: Workflow for improving the in vivo bioavailability of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Efficacy of Nae-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Nae-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the NEDD8-activating enzyme (NAE), also known as NAE1. NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs). By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest at the G2/M phase, apoptosis (programmed cell death), and an increase in reactive oxygen species (ROS).
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several lines. A lower IC50 value indicates a higher potency.
| Cell Line | Cancer Type | IC50 (µM) |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65 |
| A549 | Lung Cancer | 0.87 |
| MCF-7 | Breast Cancer | 0.96 |
| MGC-803 | Gastric Cancer | 1.63 |
Q3: Are there any known cell lines that are resistant to NAE inhibitors?
While specific resistance data for this compound is limited in publicly available literature, studies on other NAE inhibitors like MLN4924 and SOMCL-19-133 have identified cell lines with lower sensitivity. For instance, the colorectal cancer cell lines SW620 and SW480, as well as the prostate cancer cell line PC-3, have been reported to be more resistant to these related NAE inhibitors.[1] Researchers using this compound in these or similar cell lines should consider the possibility of intrinsic resistance.
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your experiments and provides actionable steps to investigate and resolve these issues.
Problem 1: Suboptimal Experimental Conditions
Inaccurate assay setup can lead to misleading results. It's crucial to ensure that the experimental parameters are appropriate for the cell line and the inhibitor being tested.
Possible Causes & Solutions:
-
Incorrect Drug Concentration: Ensure the concentration range of this compound used is appropriate to capture the full dose-response curve and accurately determine the IC50 value.
-
Inappropriate Assay Duration: The anti-proliferative effects of this compound are time-dependent. Ensure a sufficient incubation time (e.g., 48-72 hours) for the cell viability assay.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. Optimize the seeding density for your specific cell line to ensure logarithmic growth during the experiment.
-
Solubility Issues: this compound should be fully dissolved in a suitable solvent (e.g., DMSO) before being diluted in culture medium. Precipitated drug will lead to inaccurate concentrations.
Problem 2: Intrinsic or Acquired Resistance of Cell Lines
The genetic and molecular background of a cancer cell line can significantly impact its sensitivity to a drug.
Possible Causes & Solutions:
-
Mutations in the NAE Pathway: Mutations in the catalytic subunit of NAE (UBA3) have been shown to confer resistance to the NAE inhibitor MLN4924. While not directly demonstrated for this compound, this is a plausible mechanism of resistance.
-
Troubleshooting Step: Sequence the UBA3 gene in your cell line of interest to identify any potential resistance-conferring mutations.
-
-
Expression Levels of NAE1: Variations in the expression level of the target protein, NAE1, could influence inhibitor efficacy.
-
Troubleshooting Step: Perform Western blotting or qPCR to compare NAE1 expression levels between sensitive and potentially resistant cell lines.
-
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. This is a known resistance mechanism for MLN4924.
-
Troubleshooting Step: Use a specific inhibitor of ABCG2 in combination with this compound to see if sensitivity is restored. Additionally, assess the expression level of ABCG2 via Western blotting or qPCR.
-
-
Alterations in Downstream Signaling Pathways: The cellular response to NAE inhibition can be influenced by the status of downstream signaling pathways. For example, loss of the tumor suppressor PTEN has been associated with resistance to NAE inhibitors in glioblastoma.
-
Troubleshooting Step: Characterize the status of key signaling pathways (e.g., PI3K/AKT) in your cell line.
-
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Cullin Neddylation
This protocol allows for the assessment of this compound's effect on the neddylation status of cullin proteins.
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a specific cullin (e.g., Cullin-1) overnight at 4°C. A successful inhibition of neddylation will result in a decrease of the upper, neddylated cullin band and an increase of the lower, un-neddylated cullin band.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low efficacy of this compound.
References
unexpected cellular phenotype after Nae-IN-1 treatment
Welcome to the technical support center for Nae-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cellular phenotypes observed during experimentation with this potent NAE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme that initiates the neddylation cascade. By inhibiting NAE, this compound prevents the covalent attachment of the ubiquitin-like protein NEDD8 onto its target proteins. The most well-characterized targets of neddylation are the cullin proteins, which are essential components of cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of cullin neddylation leads to the inactivation of CRLs, resulting in the accumulation of their substrate proteins. This disruption of protein degradation pathways is a key driver of the cellular effects of this compound.
Q2: What are the expected cellular phenotypes after this compound treatment?
Based on its mechanism of action, this compound is expected to induce phenotypes primarily associated with the disruption of the cell cycle and induction of cell death. These include:
-
G2/M phase cell cycle arrest: Accumulation of CRL substrates that regulate cell cycle progression, such as CDT1 and WEE1, can lead to a halt in the G2/M phase.[1]
-
Apoptosis: The accumulation of pro-apoptotic proteins and the induction of DNA damage can trigger programmed cell death.
-
Increased Reactive Oxygen Species (ROS): Perturbation of cellular homeostasis can lead to oxidative stress.
-
Inhibition of cell migration: Disruption of signaling pathways controlling the cytoskeleton and cell movement.
Q3: I am not observing the expected levels of apoptosis in my cell line. What could be the reason?
The cellular response to this compound can be cell-type dependent. While apoptosis is a common outcome, some cell lines may respond through other mechanisms such as senescence or autophagy.[2][3] It is also possible that the concentration of this compound or the treatment duration is not optimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions. Additionally, consider investigating markers for senescence (e.g., SA-β-gal staining) and autophagy (e.g., LC3-II conversion).
Q4: Are there known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of NAE1, the possibility of off-target effects, as with any small molecule inhibitor, cannot be entirely ruled out. Unexpected phenotypes that are inconsistent with the known consequences of neddylation pathway inhibition should be investigated further. This could involve proteomics approaches to identify other binding partners or comparing the observed phenotype with that of other NAE inhibitors like pevonedistat (MLN4924).
Troubleshooting Guides for Unexpected Phenotypes
Here we address specific unexpected cellular phenotypes that you might encounter during your experiments with this compound.
Scenario 1: Attenuated or Absent Cell Cycle Arrest
You have treated your cells with this compound at the recommended concentration, but you do not observe the expected G2/M arrest.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. | Cell Viability Assay (e.g., MTT or CellTiter-Glo®) |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal time point for observing cell cycle arrest. | Cell Cycle Analysis by Flow Cytometry |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms. | Western Blot for key neddylation pathway proteins (NAE1, UBA3, NEDD8) to ensure the pathway is active. |
| Rapid Drug Efflux | Cells may be actively pumping out the inhibitor. | Use of drug efflux pump inhibitors in combination with this compound (use with caution and appropriate controls). |
Scenario 2: Unexpected Morphological Changes or Cytotoxicity Profile
You observe unusual morphological changes, such as extensive vacuolization or a necrotic rather than apoptotic phenotype.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Induction of Autophagy | The observed vacuolization could be due to the formation of autophagosomes. | Western Blot for LC3-II conversion or immunofluorescence for LC3 puncta. |
| Induction of Necrosis/Necroptosis | At high concentrations or in certain cell types, this compound might induce a necrotic form of cell death. | Apoptosis vs. Necrosis Assay (e.g., Annexin V and Propidium Iodide staining). |
| Cellular Senescence | Cells may have entered a state of irreversible growth arrest. | Senescence-Associated β-Galactosidase (SA-β-gal) Staining. |
| Off-Target Effects | The phenotype may not be related to NAE1 inhibition. | Compare with another NAE inhibitor (e.g., pevonedistat/MLN4924) and/or perform target engagement assays. |
Scenario 3: Paradoxical Pro-proliferative Effect at Low Concentrations
At very low concentrations of this compound, you observe a slight increase in cell proliferation before the expected inhibitory effect at higher concentrations.
| Possible Cause | Troubleshooting Step | Recommended Experiment |
| Hormetic Effect | Some compounds can have a biphasic dose-response. | Perform a detailed dose-response curve with more data points at the lower concentration range. |
| Accumulation of a Pro-proliferative Substrate | Inhibition of neddylation may lead to the transient accumulation of a protein that promotes cell cycle entry before the dominant anti-proliferative effects take over. For example, the oncogenic protein c-Myc has been reported to be upregulated at low concentrations of the NAE inhibitor MLN4924.[4] | Western Blot for key cell cycle regulators and pro-proliferative proteins (e.g., c-Myc, Cyclin D1). |
| Experimental Artifact | Inconsistent cell seeding or edge effects in multi-well plates. | Review cell seeding protocols and plate layouts. Ensure uniform cell distribution. |
Quantitative Data Summary
The following table summarizes key quantitative data for NAE inhibitors from the literature. Note that these values can be cell-type dependent.
| Inhibitor | Target | Reported IC50 / Effective Concentration | Cell Lines |
| This compound | NAE1 | IC50s of 0.87, 1.63, 0.96, 0.65 µM | A549, MGC-803, MCF-7, KYSE-30 |
| Pevonedistat (MLN4924) | NAE | ~0.3 µM for complete cullin-1 neddylation inhibition | HCT116, HT29 |
| Pevonedistat (MLN4924) | NAE | Induces apoptosis and cell cycle arrest at sub-micromolar concentrations. | Various cancer cell lines[5] |
Key Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Procedure:
-
Harvest cells (including supernatant for apoptotic cells) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate gating to exclude doublets.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
Procedure:
-
Harvest cells (including supernatant) and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Cullin Neddylation
This protocol is for detecting the neddylated and unneddylated forms of Cullin proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-Cullin-1)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in ice-cold RIPA buffer.
-
Quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE. The neddylated form of Cullin will migrate slower than the unneddylated form.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection using DCFDA
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA solution
-
Cell culture medium without phenol red
-
PBS
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Visualizations
Caption: The Neddylation Pathway and the Point of Inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
reducing Nae-IN-1 toxicity in animal models
Welcome to the Technical Support Center for Nae-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments by providing troubleshooting guidance and frequently asked questions related to mitigating potential toxicities associated with this compound, a potent NAE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical E1 enzyme in the neddylation pathway, a post-translational modification process essential for the activity of cullin-RING ligases (CRLs). By inhibiting NAE, this compound blocks the neddylation of cullin proteins, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and inhibit cell migration in cancer cells.[1]
Q2: What are the potential toxicities associated with NAE inhibitors like this compound in animal models?
A2: While specific in vivo toxicity data for this compound is not extensively published, data from other NAE inhibitors, such as MLN4924 (pevonedistat) and TAS4464, can provide insights into potential class-related toxicities. These may include:
-
Hematologic toxicities: Effects on blood cell counts.
-
Hepatotoxicity: Liver damage, which has been a concern with some NAE inhibitors.[2]
-
Gastrointestinal issues: Similar to other kinase inhibitors, gastrointestinal distress could be a potential side effect.[3]
-
General signs of poor health: Weight loss, reduced activity, and changes in appearance (e.g., piloerection).[4]
It is crucial to conduct careful dose-escalation and tolerability studies to establish the maximum tolerated dose (MTD) of this compound in your specific animal model.[4][5]
Q3: Are there any recommended formulation strategies to potentially reduce the toxicity of this compound?
A3: Yes, formulation can play a significant role in mitigating drug toxicity.[6][7] For this compound, which has poor water solubility, using appropriate vehicles is essential for achieving desired exposure while minimizing local and systemic toxicity.[1] Consider the following approaches:
-
Pharmacokinetic-Modulating Formulations: These aim to alter the drug's release profile. For instance, a formulation that reduces the peak plasma concentration (Cmax) while maintaining the total exposure (AUC) might reduce Cmax-related toxicities.[6]
-
Vehicle Selection: The choice of solvents and excipients is critical. For this compound, formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been suggested for in vivo use.[1][8] It is important to keep the percentage of potentially toxic solvents like DMSO to a minimum.[1]
-
Liposomal or Nanoparticle Formulations: Encapsulating the drug in delivery systems like liposomes or nanoparticles can alter its biodistribution, potentially increasing accumulation in tumor tissue while reducing exposure to sensitive organs, thereby decreasing toxicity.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Observed Animal Toxicity at Expected Efficacious Doses
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Cmax-Related Toxicity | 1. Modify the Formulation: Consider a formulation that provides a slower release of this compound to reduce the peak plasma concentration.[6] 2. Adjust the Dosing Schedule: Instead of a single high dose, try administering lower doses more frequently to maintain therapeutic levels without high peaks. |
| Vehicle-Induced Toxicity | 1. Run Vehicle-Only Controls: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity. 2. Optimize Vehicle Composition: Reduce the concentration of potentially harsh solvents like DMSO.[1] Explore alternative, better-tolerated excipients. |
| Off-Target Effects | 1. Confirm On-Target Activity: In parallel with in vivo studies, perform in vitro assays to confirm that the observed effects are consistent with NAE inhibition. 2. Dose De-escalation: Reduce the dose to the lowest level that still shows therapeutic efficacy in your model. |
| Species-Specific Sensitivity | 1. Literature Review: Investigate if the chosen animal model is known to be particularly sensitive to kinase inhibitors or compounds with similar mechanisms. 2. Consider a Different Model: If feasible, testing in a different animal strain or species might be necessary. |
Issue 2: Poor Compound Solubility and Formulation Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | 1. Use Co-solvents: Employ a combination of solvents as recommended. For this compound, a mixture of DMSO, PEG300, Tween-80, and an aqueous base is often suggested.[1][8] 2. Gentle Heating and Sonication: These methods can aid in the dissolution of the compound during preparation.[1] 3. Prepare Fresh Formulations: Due to potential stability issues, it is advisable to prepare the formulation fresh before each administration. |
| Phase Separation of the Formulation | 1. Optimize Excipient Ratios: The proportion of each component in the vehicle is crucial for maintaining a stable emulsion or solution. Systematically vary the ratios to find the most stable mixture. 2. Use of Surfactants: Surfactants like Tween-80 are included to improve the stability of the formulation.[1] Ensure it is used at an appropriate concentration. |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation for this compound
This protocol is a general guideline based on commonly used vehicles for poorly soluble compounds. Optimization for your specific experimental needs is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound. The volume of DMSO should be kept to a minimum, ideally making up no more than 10% of the final formulation volume.[1]
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Sequentially add PEG300, Tween-80, and finally, saline to the desired final volume and concentration. A common formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Vortex the final mixture thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation or phase separation before administration.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal, oral gavage).
Protocol 2: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Study Design:
-
Animal Model: Select a relevant rodent model (e.g., CD-1 mice).
-
Group Size: Use a sufficient number of animals per group (e.g., 3-5 per sex) to allow for meaningful observation.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. The dose levels should be chosen based on any available in vitro cytotoxicity data and the expected therapeutic range.
-
Dosing Regimen: Administer this compound according to the planned therapeutic schedule (e.g., once daily for 5 days).
-
Observations: Monitor the animals daily for clinical signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes (e.g., lethargy, agitation)
-
Physical appearance (e.g., ruffled fur, piloerection)
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and produces only mild, reversible clinical signs of toxicity.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any target organ toxicities.
Data Presentation
Table 1: Illustrative Dose-Ranging and Toxicity Profile for this compound in a Murine Model
This table presents hypothetical data for illustrative purposes.
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Key Clinical Observations |
| Vehicle Control | +5% | 0/5 | Normal |
| 10 | +2% | 0/5 | Normal |
| 30 | -5% | 0/5 | Mild lethargy on day 3, resolved by day 5 |
| 60 | -15% | 1/5 | Significant lethargy, ruffled fur |
| 100 | -25% | 3/5 | Severe lethargy, hunched posture, piloerection |
Visualizations
Signaling Pathway of NAE Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting neddylation: A new strategy for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to mitigate the toxicity of cancer therapeutics - BioModels [biomodels.com]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syngeneintl.com [syngeneintl.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 8. NAE-IN-1_TargetMol [targetmol.com]
how to handle Nae-IN-1 precipitation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Nae-IN-1, a potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE), to prevent precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the NEDD8-Activating Enzyme (NAE1). NAE1 is a critical E1 enzyme in the neddylation pathway, a post-translational modification process essential for the activation of Cullin-RING E3 ligases (CRLs). By inhibiting NAE1, this compound prevents the covalent attachment of the ubiquitin-like protein NEDD8 onto cullin proteins. This inactivation of CRLs leads to the accumulation of their specific substrate proteins, which can induce apoptosis and cell cycle arrest in cancer cells.[1]
Q2: Why does this compound precipitate during my experiments?
Like many kinase inhibitors, this compound is a lipophilic molecule that is often dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2] When this stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the significant change in solvent polarity can cause the compound to come out of solution and form a precipitate.[2][3] Other contributing factors can include high concentrations of the inhibitor, temperature fluctuations, and the pH of the medium.[3]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months.[3] To avoid repeated freeze-thaw cycles that can degrade the compound and affect its activity, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.3%.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: Handling this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Table 1: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media | Poor solubility of this compound in aqueous solutions. | 1. Optimize Dilution: Slowly add the this compound stock solution to your pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid and even distribution.[3] 2. Sonication: Use a bath sonicator for several minutes to help dissolve the precipitate.[3] 3. Gentle Heating: Briefly warm the solution in a 37°C water bath. Do not exceed 50°C to avoid potential degradation of the compound.[2] 4. Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. |
| Precipitate forms in the stock solution upon storage | The compound has come out of solution at low temperatures. | 1. Warm and Re-dissolve: Warm the vial to room temperature and then to 37°C for a brief period. Vortex or sonicate until the solid is fully dissolved before use.[3] 2. Check Solvent Quality: Ensure the DMSO used is anhydrous, as absorbed moisture can reduce solubility.[2] |
| Precipitate observed in cell culture wells after incubation | The compound is precipitating over time at the incubation temperature. | 1. Verify Final DMSO Concentration: Ensure the final DMSO concentration is not exceeding recommended limits. 2. Serum Concentration: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. If using low-serum or serum-free media, precipitation may be more likely. 3. Visual Inspection: Before adding to cells, inspect a drop of the final working solution under a microscope to ensure no precipitate is present.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes or warm the solution briefly in a 37°C water bath to ensure complete dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to three months.[3]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed media, slowly add the required volume of the this compound stock solution to achieve the final desired working concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing and Inspection: Gently mix the final working solution. It is good practice to visually inspect the solution for any signs of precipitation before adding it to your cells.[2]
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathway of this compound Action
Caption: The signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing In Vitro Assays with Nae-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays using the NAE1 inhibitor, Nae-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the NEDD8-activating enzyme E1 (NAE1).[1][2] NAE1 is a critical component of the neddylation pathway, a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to target proteins.[3][4][5] The primary substrates of neddylation are Cullin-RING ligases (CRLs), which are essential for the ubiquitin-proteasome-mediated degradation of various proteins involved in cell cycle progression, signal transduction, and DNA replication.[4][6] By inhibiting NAE1, this compound blocks the entire neddylation cascade, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which in turn induces cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2][6]
Q2: What is a good starting concentration and incubation time for this compound in my cell line?
A2: A good starting point is to perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a 24-hour incubation period.[1] The optimal concentration and incubation time will vary depending on the cell line and the specific biological question. For instance, a 24-hour treatment with this compound at concentrations of 1-5 µM has been shown to decrease the expression of Cullin 1 and Cullin 3.[1][2] For cell cycle arrest studies, concentrations of 1-4 µM for 24 hours have been effective.[1][2] Anti-proliferative effects, as measured by IC50 values, are often determined after 48-72 hours of incubation.[7]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
Optimizing Incubation Time
Determining the optimal incubation time is critical for observing the desired cellular effects of this compound. The timing of events like apoptosis and cell cycle arrest can vary significantly between cell types and experimental conditions.
Issue 1: No observable effect on cell viability or proliferation.
-
Possible Cause: The incubation time may be too short for the effects to manifest. Apoptosis and significant changes in cell proliferation often require longer incubation periods.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Treat your cells with a fixed concentration of this compound (e.g., the IC50 value if known, or a concentration from the literature) and measure the desired endpoint at multiple time points (e.g., 12, 24, 48, and 72 hours).
-
Consider the cellular process being studied:
-
Early Apoptotic Events: Annexin V staining can detect phosphatidylserine externalization within a few hours of treatment.[8]
-
Late Apoptotic Events & Cell Death: DNA fragmentation (e.g., TUNEL assay) and loss of membrane integrity (e.g., propidium iodide staining) are later events, often becoming prominent after 24-48 hours.[8]
-
Cell Cycle Arrest: Changes in cell cycle distribution can typically be observed within 24-48 hours.[9][10]
-
-
Check for compound stability: For long-term incubations (>48 hours), consider the stability of this compound in your culture medium. It may be necessary to replenish the medium with fresh this compound every 24-48 hours.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent timing of reagent addition and measurements can introduce variability. The physiological state of the cells at the time of treatment can also be a factor.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that incubation times are precisely controlled and consistent across all experiments.
-
Synchronize cell cultures: For cell cycle-dependent effects, synchronizing the cells before treatment can reduce variability.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Incubation Time | Reference |
| IC50 | A549 | 0.87 µM | Not Specified | [1] |
| MGC-803 | 1.63 µM | Not Specified | [1] | |
| MCF-7 | 0.96 µM | Not Specified | [1] | |
| KYSE-30 | 0.65 µM | Not Specified | [1] | |
| Cullin 1 & 3 Expression Decrease | MGC-803 | 1, 3, 5 µM | 24 hours | [1][2] |
| G2/M Phase Cell Cycle Arrest | Not Specified | 1, 2, 4 µM | 24 hours | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2] Read the absorbance at 570-590 nm using a microplate reader.
Western Blot for Cullin Neddylation
This protocol is for assessing the effect of this compound on the neddylation status of Cullins.
Materials:
-
This compound
-
Target cells in culture
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cullin1, anti-NEDD8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system. Neddylated Cullins will appear as a higher molecular weight band compared to the un-neddylated form.
Visualizations
Caption: Mechanism of action of this compound in the neddylation pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Distinct mechanisms of cell cycle arrest control the decision between differentiation and senescence in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. origene.com [origene.com]
- 13. ptglab.com [ptglab.com]
Technical Support Center: Troubleshooting Variability in Nae-IN-1 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Nae-IN-1 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the NEDD8-activating enzyme E1 subunit 1 (NAE1).[1] NAE1 forms a heterodimer with UBA3 to create the NAE enzyme, which is the essential first step in the neddylation pathway.[2][3] By inhibiting NAE1, this compound blocks the entire neddylation cascade. This process is crucial for the activation of Cullin-RING ligases (CRLs), which are key components of the ubiquitin-proteasome system responsible for protein degradation.[4] Disruption of CRL function leads to the accumulation of their substrates, causing cell cycle arrest at the G2/M phase, induction of apoptosis, and an increase in reactive oxygen species (ROS), thereby exhibiting anti-proliferative activity in cancer cells.[1]
Q2: What is the primary signaling pathway affected by this compound?
The primary signaling pathway affected by this compound is the neddylation pathway. This pathway is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to target proteins. This compound inhibits the NAE E1 activating enzyme, preventing the activation of NEDD8 and its subsequent transfer to E2 and E3 ligases, and ultimately to substrate proteins like Cullins.[2][5][6]
Figure 1: this compound inhibits the Neddylation signaling pathway.
Q3: What are the common sources of variability in xenograft studies?
Variability in xenograft studies can arise from multiple factors, which can be broadly categorized into:
-
Host-related factors: The choice of immunodeficient mouse strain is critical, as even these models retain some level of immune function that can affect tumor engraftment and growth.[7][8] The genetic background of the host can also influence the tumor microenvironment.[9]
-
Tumor-related factors: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit significant heterogeneity. Over subsequent passages, there can be a loss of this heterogeneity, clonal evolution, and a selection bias for more aggressively growing cells.[10][11][12][13][14]
-
Technical factors: The site of implantation (subcutaneous vs. orthotopic), the number of cells injected, the viability of the cells, and the use of supportive matrices like Matrigel can all impact tumor take rates and growth kinetics.[15][16]
-
Data interpretation: The methods used to measure tumor volume and the statistical models applied to analyze growth curves can also contribute to variability in study outcomes.[17][18]
Q4: Are there specific mouse strains recommended for this compound xenograft studies?
The optimal mouse strain depends on the specific research question. Commonly used strains for xenograft studies include:
-
Nude (nu/nu) mice: These mice are athymic and lack T-cells.[8]
-
SCID mice: These mice lack functional B and T-cells.[8]
-
NOD/SCID mice: In addition to lacking B and T-cells, these mice have defects in their innate immune system, including a lack of natural killer (NK) cells.[8]
-
NSG (NOD-scid IL2Rgamma-null) mice: These are highly immunodeficient mice, lacking B, T, and NK cells, and are often used for studies requiring the engraftment of human immune cells.[8]
For initial efficacy studies of this compound, nude or SCID mice may be sufficient. However, if investigating the interplay with the tumor microenvironment or potential off-target effects, more severely immunocompromised strains like NOD/SCID or NSG mice might be necessary.
Troubleshooting Guides
Problem 1: High variability in tumor growth rates between animals in the same treatment group.
| Potential Cause | Recommended Action |
| Inconsistent cell number or viability in inoculum | Ensure accurate cell counting for each injection. Use a viability stain (e.g., trypan blue) to confirm a high percentage of viable cells (>90%) immediately before injection. Keep cells on ice to maintain viability. |
| Variation in injection technique | Standardize the injection procedure. Ensure the injection is consistently subcutaneous or into the target orthotopic location. Have a single, experienced individual perform all injections if possible. |
| Tumor heterogeneity | If using a PDX model, variability is inherent. Increase the number of animals per group to improve statistical power. If using a cell line, ensure it is a single-cell clone or has been recently authenticated to rule out contamination or drift.[19] |
| Host animal health | Monitor animal health closely. Underlying infections or stress can impact tumor growth. Ensure consistent housing conditions (e.g., temperature, light cycle, diet). |
Problem 2: Inconsistent or lack of response to this compound treatment.
| Potential Cause | Recommended Action |
| Suboptimal drug formulation or administration | Verify the solubility and stability of the this compound formulation. Ensure accurate dosing and consistent administration route (e.g., oral gavage, intraperitoneal injection). |
| Pharmacokinetic/Pharmacodynamic (PK/PD) issues | Conduct a pilot PK/PD study to determine the optimal dosing schedule and to confirm that the drug is reaching the tumor at sufficient concentrations to inhibit NAE1. |
| Intrinsic or acquired resistance of the tumor model | Some tumor types may have intrinsic resistance to NAE1 inhibition.[20] Perform in vitro dose-response studies with the specific cell line or primary cells to confirm sensitivity to this compound. For long-term studies, consider the possibility of acquired resistance. |
| Tumor microenvironment factors | The tumor microenvironment can influence drug efficacy. Consider using orthotopic models which more accurately reflect the native tumor environment.[16] |
Problem 3: Tumor regression followed by rapid regrowth.
| Potential Cause | Recommended Action |
| Drug-resistant sub-clones | The initial tumor may be heterogeneous, containing a subpopulation of cells resistant to this compound.[14] When the sensitive cells are killed, the resistant cells can repopulate the tumor. |
| Insufficient treatment duration | The treatment duration may not be long enough to eliminate all cancer cells. Consider extending the treatment period or exploring maintenance dosing schedules. |
| Pharmacodynamic adaptation | Cells may adapt to the presence of the drug over time. Analyze post-treatment tumor samples to assess the level of NAE1 inhibition and the status of downstream pathways. |
Experimental Protocols & Workflows
General Xenograft Establishment and Drug Efficacy Study Workflow
Figure 2: General workflow for a this compound xenograft efficacy study.
Protocol: Subcutaneous Tumor Implantation
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the injection site on the flank of the mouse.
-
Injection: Using a 27-gauge needle and a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 1x10^6 cells). Gently lift the skin on the flank and inject the cell suspension subcutaneously, forming a small bleb.
-
Monitoring: Monitor the animals for tumor formation. Begin caliper measurements once tumors are palpable.
Quantitative Data Summary: Hypothetical Dose-Response Study
The following table represents hypothetical data from a this compound dose-response study to illustrate how quantitative data can be structured.
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 0 | 10 | 1250 ± 150 | 0% |
| This compound | 10 | 10 | 875 ± 120 | 30% |
| This compound | 30 | 10 | 450 ± 95 | 64% |
| This compound | 100 | 10 | 150 ± 50 | 88% |
SEM: Standard Error of the Mean %TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small molecules targeting the NEDD8·NAE protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 5. NAE1-mediated neddylation coordinates ubiquitination regulation of meiotic recombination during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAE1-mediated neddylation operates as an essential post-translational modification checkpoint for effector CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Patient-derived Human Xenografts: Their Pros and Cons as Cancer Models - Tempo Bioscience [tempobioscience.com]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sites.math.duke.edu [sites.math.duke.edu]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. researchgate.net [researchgate.net]
addressing batch-to-batch variability of Nae-IN-1
Welcome to the technical support center for Nae-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to help address potential issues, including batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the NEDD8-Activating Enzyme (NAE), also known as APPBP1/UBA3.[1][2] NAE is the E1 enzyme that initiates the neddylation cascade, a post-translational modification process crucial for the activity of Cullin-RING ligases (CRLs).[3][4] By inhibiting NAE, this compound blocks the entire neddylation pathway, leading to the accumulation of CRL substrates. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and inhibit cell migration in cancer cells.[5]
Q2: What are the common off-target effects of this compound?
A2: While this compound is designed to be a specific inhibitor of NAE, like all small molecules, it may have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate negative controls in your experiments. Potential off-target effects could be related to the broader ubiquitin-proteasome system, given the similarities between ubiquitination and neddylation pathways.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer.
Q4: I am observing variability in my results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability of small molecules like this compound can arise from several factors during synthesis and purification.[6][7][8] These can include differences in purity, the presence of isomers or polymorphs, residual solvents, or variations in salt form.[6][9] Each of these can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to perform quality control checks on each new batch.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Variation in Compound Purity/Potency. Different batches may have slight variations in purity, which can significantly impact the active concentration of the inhibitor.
-
Solution:
-
QC Check: Before use, verify the purity of each new batch of this compound using techniques like HPLC or LC-MS.
-
Dose-Response Curve: Perform a full dose-response curve for each new batch to determine its specific IC50 value. Do not assume the IC50 will be identical to previous batches.
-
Reference Batch: If possible, maintain a small amount of a "gold standard" or reference batch to compare against new batches.
-
-
-
Possible Cause 2: Solubility Issues. Inconsistent dissolution of the compound can lead to variability in the effective concentration in your assay.
-
Solution:
-
Solvent and Stock Concentration: Ensure you are using a consistent, high-quality solvent (e.g., DMSO) to prepare your stock solution. Prepare the stock at a concentration where the compound is fully dissolved.
-
Working Dilution: When diluting to your final working concentration in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across experiments to avoid precipitation. Visually inspect for any precipitate after dilution.
-
-
Issue 2: Variable effects on downstream signaling pathways (e.g., Cullin-1 and Cullin-3 levels).
-
Possible Cause 1: Differences in Compound Activity. Subtle structural variations (e.g., isomers) between batches could alter the binding affinity to NAE.
-
Solution:
-
Target Engagement Assay: If available, a target engagement assay can confirm that each batch is effectively binding to NAE in your experimental system.
-
Functional Readout Normalization: When performing experiments like Western blotting, normalize your results to a positive control (a known potent batch) and a negative control (vehicle). This will help in comparing the relative activity of different batches.
-
-
-
Possible Cause 2: Experimental Inconsistency. Variability may not be due to the compound itself but to the experimental setup.
-
Solution:
-
Standardized Protocols: Strictly adhere to standardized protocols for cell culture, treatment times, lysate preparation, and Western blotting.
-
Loading Controls: Always use reliable loading controls (e.g., GAPDH, β-actin) in your Western blots to ensure equal protein loading.
-
Consistent Reagents: Use the same batches of antibodies, buffers, and other reagents for comparative experiments.
-
-
Quantitative Data Summary
| Parameter | Typical Value | Assay Condition | Reference |
| IC50 (A549 cells) | 0.87 µM | 72h incubation | [5] |
| IC50 (MGC-803 cells) | 1.63 µM | 72h incubation | [5] |
| IC50 (MCF-7 cells) | 0.96 µM | 72h incubation | [5] |
| IC50 (KYSE-30 cells) | 0.65 µM | 72h incubation | [5] |
| Effect on Cullin 1 & 3 | Dose-dependent decrease | 24h treatment in MGC-803 cells | [5] |
| Cell Cycle Arrest | G2/M phase | 24h treatment | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock solution in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[2][10][11]
Protocol 2: Western Blotting for Cullin-1 and Cullin-3
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cullin-1 and Cullin-3 (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of Cullin-1 and Cullin-3 to the loading control.
Visualizations
Neddylation Pathway and this compound Inhibition
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The NEDD8 modification pathway in plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. Quality control of small molecules - Kymos [kymos.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
Technical Support Center: Improving Nae-IN-1 Delivery to Tumor Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of Nae-IN-1 to tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, which is essential for the function of Cullin-RING ligases (CRLs), a major class of ubiquitin E3 ligases. By inhibiting NAE, this compound disrupts CRL-mediated protein degradation, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis induces cell cycle arrest at the G2/M phase, increases reactive oxygen species (ROS) levels, and ultimately triggers apoptosis in cancer cells.[1][2]
Q2: What are the main challenges in delivering this compound to solid tumors?
Like many small molecule inhibitors, the effective delivery of this compound to solid tumors is hampered by several factors:
-
Poor aqueous solubility: this compound is a hydrophobic molecule, which can lead to difficulties in formulating aqueous solutions for in vivo administration and may result in poor bioavailability.
-
Limited tumor penetration: The dense extracellular matrix and high interstitial fluid pressure characteristic of many solid tumors can impede the diffusion of this compound from the vasculature into the tumor microenvironment.
-
Off-target effects: Systemic administration can lead to the accumulation of this compound in healthy tissues, potentially causing toxicity and limiting the achievable dose at the tumor site.[3]
-
Drug resistance: Cancer cells can develop resistance mechanisms that limit the efficacy of NAE inhibitors like this compound.[4]
Q3: What are the general strategies to improve the delivery of small molecule inhibitors like this compound to tumors?
Several strategies can be employed to enhance the tumoral accumulation of this compound:
-
Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, stability, and pharmacokinetic profile.[5][6][7]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of hydrophobic drugs.[8]
-
-
Modulation of the Tumor Microenvironment:
-
Vascular normalization: Judicious use of anti-angiogenic agents can "normalize" the chaotic tumor vasculature, improving blood flow and drug delivery.[9]
-
Increasing vascular permeability: Various methods, including the use of vasoactive agents or physical methods like ultrasound, can transiently increase the permeability of tumor vessels to enhance drug extravasation.[10][11]
-
-
Targeted Delivery:
-
Passive targeting: Nanoparticles can passively accumulate in tumors through the enhanced permeability and retention (EPR) effect.[10]
-
Active targeting: Nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells, promoting targeted uptake.
-
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound during formulation preparation. | Poor solubility of this compound in the chosen solvent system. | - Use a co-solvent system. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]- Gentle heating and/or sonication can aid in dissolution.[1]- For in vivo studies, a formulation of 10% DMSO in corn oil is another option.[1]- Consider micronization or nanocrystal technology to increase the surface area and dissolution rate.[8] |
| Low in vivo efficacy despite good in vitro activity. | - Poor bioavailability due to low solubility and/or first-pass metabolism.- Insufficient accumulation of this compound at the tumor site.- Rapid clearance from circulation. | - Enhance Bioavailability: Utilize lipid-based formulations like SEDDS for oral administration or nanoparticle encapsulation for systemic delivery.[8]- Improve Tumor Accumulation: - Employ nanoparticle-based delivery systems to leverage the EPR effect.[10] - Co-administer with agents that transiently increase vascular permeability.[10][11]- Increase Circulation Time: PEGylate nanoparticles to reduce clearance by the reticuloendothelial system. |
| High variability in tumor accumulation between animals. | - Heterogeneity of the tumor microenvironment (e.g., vascular density, permeability).- Inconsistent formulation preparation. | - Increase the number of animals per group to improve statistical power.- Ensure consistent tumor size and location at the start of the experiment.- Standardize the formulation preparation protocol, including solvent ratios, mixing times, and temperature. |
| Observed toxicity in healthy organs. | Off-target accumulation of this compound. | - Utilize targeted nanoparticle delivery systems with ligands specific for tumor cell surface receptors.- Consider intratumoral or peritumoral injection to localize drug delivery.[7] |
| Development of drug resistance. | Upregulation of drug efflux pumps or mutations in the NAE pathway. | - Combine this compound with inhibitors of drug efflux pumps.- Explore combination therapies with other anti-cancer agents that have different mechanisms of action. Pevonedistat (MLN4924), another NAE inhibitor, has been investigated in combination with chemotherapy.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Co-solvent Formulation): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube (to achieve a final concentration of 40%).
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to the tube (to achieve a final concentration of 5%).
-
Vortex the mixture thoroughly.
-
Add saline to the tube to reach the final desired volume (final saline concentration of 45%).
-
Vortex the final solution until it is homogeneous and clear. If precipitation occurs, gentle warming or brief sonication may be used.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Procedure (Oil-based Formulation): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add corn oil to the tube to achieve the final desired concentration (e.g., to make a final 10% DMSO in corn oil solution).
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
This formulation is suitable for subcutaneous or intraperitoneal injection.
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., PVA, Pluronic F68)
-
Magnetic stirrer
-
Syringe pump
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure:
-
Dissolve this compound and the polymer in the organic solvent to form the organic phase.
-
Place the aqueous stabilizer solution in a beaker and stir at a constant rate.
-
Using a syringe pump, add the organic phase dropwise into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for complete evaporation of the organic solvent.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove unencapsulated drug and excess stabilizer.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: In Vivo Evaluation of this compound Tumor Accumulation
Animal Model:
-
Use an appropriate tumor xenograft or syngeneic mouse model. Tumors should be allowed to grow to a palpable size (e.g., 100-200 mm³).
Procedure:
-
Administer the this compound formulation (e.g., solution, nanoparticle suspension) to the tumor-bearing mice via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, euthanize a cohort of mice.
-
Collect blood, tumor tissue, and major organs (liver, spleen, kidneys, lungs, heart).
-
Homogenize the tumor and organ tissues.
-
Extract this compound from the plasma and tissue homogenates using an appropriate organic solvent.
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration (mg/mL) | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 | Clear solution | [1] |
| Water | < 0.1 | Suspension | Assumed based on hydrophobic nature |
Table 2: Comparative Tumor Accumulation of Different this compound Formulations (Hypothetical Data)
| Formulation | Time Point (hours) | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) |
| This compound Solution | 4 | 0.8 ± 0.2 | 15.2 ± 3.1 | 5.6 ± 1.2 |
| This compound Liposomes | 24 | 3.5 ± 0.8 | 8.7 ± 2.5 | 12.3 ± 2.8 |
| This compound PLGA-PEG NP | 24 | 5.2 ± 1.1 | 6.1 ± 1.9 | 9.8 ± 2.1 |
| Targeted this compound NP | 24 | 9.8 ± 1.5 | 4.5 ± 1.3 | 7.2 ± 1.8 |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific nanoparticle formulation, tumor model, and experimental conditions.)
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NAE-IN-1_TargetMol [targetmol.com]
- 3. oatext.com [oatext.com]
- 4. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway [mdpi.com]
- 5. Drug Delivery Systems for Cancer Therapeutics [uspharmacist.com]
- 6. Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Delivery Systems for Enhancing Cancer Chemotherapy [sciltp.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Combining two strategies to improve perfusion and drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanodrug Delivery Systems Modulate Tumor Vessels to Increase the Enhanced Permeability and Retention Effect [mdpi.com]
- 11. Transient and Efficient Vascular Permeability Window for Adjuvant Drug Delivery Triggered by Microbeam Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NAE-IN-1 and MLN4924 (Pevonedistat) in Cancer Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent NEDD8-activating enzyme (NAE) inhibitors, Nae-IN-1 and MLN4924 (pevonedistat). This analysis is supported by experimental data on their mechanisms of action, anti-proliferative activity, and induction of apoptosis in various cancer cell lines.
Introduction
The neddylation pathway is a critical post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), major players in protein ubiquitination and degradation. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. Both this compound and MLN4924 (pevonedistat) are potent inhibitors of the NEDD8-activating enzyme (NAE), the rate-limiting enzyme in the neddylation cascade. By inhibiting NAE, these compounds disrupt CRL-mediated protein turnover, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][2] This guide offers a comparative overview of their efficacy, drawing upon available preclinical data.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and MLN4924 in various cancer cell lines, providing a quantitative measure of their anti-proliferative potency.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Cancer | 0.87 |
| MGC-803 | Gastric Cancer | 1.63 |
| MCF-7 | Breast Cancer | 0.96 |
| KYSE-30 | Esophageal Cancer | 0.65 |
Table 1: Reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | MLN4924 (Pevonedistat) IC50 |
| Enzymatic | NAE | 4.7 nM [3] |
| A375 | Melanoma | 1.2 µM[4] |
| Mel39 | Melanoma | 0.143 µM[4] |
| DU145 | Prostate Cancer | 0.2 - 0.4 µM[5] |
| PC3 | Prostate Cancer | 0.2 - 0.4 µM[5] |
| HHUA | Endometrial Carcinoma | ~0.3 µM[6] |
| AN3CA | Endometrial Carcinoma | ~0.3 µM[6] |
| ME-180 | Cervical Carcinoma | Not specified[7] |
| HeLa | Cervical Carcinoma | Not specified[7] |
| Patient-Derived | Glioblastoma | Variable[1] |
| HCT-116 | Colon Cancer | < 0.1 µM[8] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 0.174 µM |
| HN13 | Head and Neck Squamous Cell Carcinoma | 0.065 µM |
Table 2: Reported enzymatic and cellular IC50 values for MLN4924 (pevonedistat) in various cancer cell lines.
Signaling Pathways and Mechanism of Action
Both this compound and MLN4924 function by inhibiting the NAE, which is composed of the NAE1 and UBA3 subunits.[9] This inhibition blocks the transfer of NEDD8 to cullin proteins, a process known as neddylation. The inactivation of CRLs leads to the accumulation of their substrates, many of which are key regulators of cell cycle progression and survival.
This accumulation of tumor-suppressor proteins triggers downstream cellular responses, including cell cycle arrest, primarily at the G2/M phase, and apoptosis.[2][10] For MLN4924, inhibition of the neddylation pathway has also been shown to impact the NF-κB, ERK, and AKT signaling pathways.[1][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the effects of these inhibitors.
Cell Viability Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[7]
-
Treat cells with various concentrations of this compound or MLN4924 and incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Survival Assay
-
Objective: To determine the ability of a single cell to grow into a colony, assessing long-term cell survival.
-
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).[6]
-
After 24 hours, treat the cells with the inhibitor for a specified duration (e.g., 48 hours).[6]
-
Replace the drug-containing medium with fresh medium and culture for 10-14 days to allow for colony formation.[6]
-
Fix the colonies with 4% paraformaldehyde and stain with crystal violet.[6]
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction relative to the untreated control.
-
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To detect and quantify apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
-
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.[11]
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Conclusion
Both this compound and MLN4924 (pevonedistat) are potent inhibitors of the NAE, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. While MLN4924 has been more extensively studied and has progressed to clinical trials, this compound also shows promise as a research tool and potential therapeutic agent. The provided data and protocols offer a foundation for further comparative studies to fully elucidate their respective therapeutic potentials. Direct head-to-head studies are warranted to definitively establish the superior efficacy of one compound over the other in specific cancer contexts.
References
- 1. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 4. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization by the investigational NEDD8-activating enzyme inhibitor MLN4924 (pevonedistat) in hormone-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. uniprot.org [uniprot.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Nae-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target activity of Nae-IN-1, a potent inhibitor of the NEDD8-activating enzyme (NAE1). By disrupting the neddylation pathway, this compound induces apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for therapeutic development. This document outlines key validation techniques, compares this compound to the well-characterized NAE inhibitor MLN4924 (pevonedistat), and provides detailed experimental protocols and visualizations to aid in the design and interpretation of cellular target engagement studies.
Comparative Analysis of NAE Inhibitors
Direct, head-to-head quantitative comparisons of this compound and other NAE inhibitors in the same experimental settings are not extensively available in the public domain. However, data from various studies allow for an indirect comparison of their cellular activities. MLN4924 is a first-in-class NAE inhibitor that has undergone extensive preclinical and clinical evaluation, serving as a benchmark for newer compounds like this compound.
| Compound | Target | Reported IC50 | Key Cellular Effects | Reference |
| This compound | NAE1 | Not explicitly reported in direct comparison | Induces apoptosis and G2/M cell cycle arrest. | [1] |
| MLN4924 (Pevonedistat) | NAE | ~10.5 nM (in vitro) | Induces accumulation of CRL substrates (e.g., p-IκBα), leading to apoptosis or senescence.[2][3] | [4] |
| TAS4464 | NAE | 0.955 nM (in vitro) | Potent antitumor activity with prolonged target inhibition. | [4] |
| SOMCL-19-133 | NAE | 0.36 nM (in vitro) | Greater cell-killing effects on average than MLN4924 in some cancer cell lines.[5] | [5] |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used. The data presented here are for comparative purposes and are drawn from different studies.
Experimental Protocols for On-Target Validation
Validating that a compound like this compound engages its intended target within a cell is a critical step in drug development. The following are key experimental protocols to confirm the on-target activity of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by Western blotting using an antibody specific for NAE1.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It measures the energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation:
-
Co-transfect HEK293T cells with a vector expressing NAE1 fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer specific for NAE1.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Add varying concentrations of this compound or a vehicle control to the cells.
-
Incubate for a specified period (e.g., 2 hours) to allow for compound entry and target binding.
-
-
Reagent Addition and Signal Detection:
-
Add the NanoBRET™ tracer to all wells.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value for target engagement.
-
Western Blotting for Downstream Pathway Modulation
Inhibition of NAE1 by this compound is expected to disrupt the neddylation of cullins, leading to the inactivation of Cullin-RING Ligases (CRLs) and the subsequent accumulation of their substrates. Western blotting can be used to detect these downstream effects, providing indirect but strong evidence of on-target activity.
Key Downstream Markers:
-
Cullin Neddylation: A decrease in the neddylated form of cullins (which runs at a higher molecular weight) is a direct indicator of NAE inhibition.
-
CRL Substrate Accumulation: Increased levels of CRL substrates such as p21, p27, and p-IκBα are expected upon NAE inhibition.[2][3][6]
Experimental Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, MLN4924 (as a positive control), and a vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against neddylated-CUL1, total CUL1, p21, p27, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the protein levels between different treatment conditions.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Neddylation Signaling Pathway and the inhibitory action of this compound on NAE1.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow demonstrating how experimental evidence supports the on-target activity of this compound.
References
- 1. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 3. Induction of p21-Dependent Senescence by an NAE Inhibitor, MLN4924, as a Mechanism of Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Comparative Analysis of Nae-IN-1 and Other NEDD8 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NEDD8-activating enzyme (NAE) pathway plays a critical role in cellular protein homeostasis by activating cullin-RING ligases (CRLs), which are essential for the degradation of a significant portion of the proteome.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed comparison of Nae-IN-1 with other prominent NAE inhibitors, MLN4924 (Pevonedistat) and TAS4464 (Subasumstat), supported by experimental data and protocols.
Mechanism of Action of NEDD8 Pathway Inhibitors
The process of neddylation involves a three-step enzymatic cascade analogous to ubiquitination, initiated by the NAE (E1), followed by a NEDD8-conjugating enzyme (E2), and finally a NEDD8-E3 ligase, which attaches NEDD8 to substrate proteins, most notably the cullin subunits of CRLs.[1][2] NAE inhibitors disrupt this pathway at the initial step. By forming an adduct with NEDD8, these inhibitors prevent the activation and subsequent transfer of NEDD8, leading to the inactivation of CRLs.[2][3] This results in the accumulation of CRL substrate proteins, which are often tumor suppressors or cell cycle regulators, thereby inducing cell cycle arrest, apoptosis, and senescence in cancer cells.[3][4]
Comparative Efficacy of NAE Inhibitors
The following table summarizes the in vitro potency of this compound, MLN4924, and TAS4464 across various cancer cell lines.
| Inhibitor | Target | IC50 | Cell Line | Cancer Type | Reference |
| This compound | NAE1 | 0.87 µM | A549 | Lung Carcinoma | [5] |
| 1.63 µM | MGC-803 | Gastric Cancer | [5] | ||
| 0.96 µM | MCF-7 | Breast Cancer | [5] | ||
| 0.65 µM | KYSE-30 | Esophageal Squamous Carcinoma | [5] | ||
| MLN4924 (Pevonedistat) | NAE | 4.7 nM | (Cell-free assay) | N/A | [6] |
| 136-400 nM | Neuroblastoma cell panel | Neuroblastoma | [7] | ||
| 25-150 nM | Multiple Myeloma cell panel | Multiple Myeloma | [8] | ||
| TAS4464 (Subasumstat) | NAE | 0.955 nM | (Cell-free assay) | N/A | [9] |
Cellular Effects
This compound has been shown to induce G2/M phase cell cycle arrest and apoptosis.[5] It also leads to a dose-dependent decrease in the expression of Cullin 1 and Cullin 3.[5] Furthermore, this compound can increase reactive oxygen species (ROS) levels and inhibit cell migration.[5]
MLN4924 (Pevonedistat) , a well-characterized NAE inhibitor that has undergone clinical trials, effectively blocks the neddylation of all cullins.[3][10] This leads to the accumulation of CRL substrates such as p21, p27, and Wee1, triggering DNA damage response, G2/M cell cycle arrest, and apoptosis.[3]
TAS4464 (Subasumstat) is a highly potent and selective NAE inhibitor.[9] It effectively inhibits cullin neddylation, leading to the accumulation of CRL substrates like CDT1 and p27.[9] A notable mechanism of TAS4464 is its ability to inhibit both the canonical and non-canonical NF-κB pathways, which is particularly relevant in hematological malignancies like multiple myeloma.[11][12] In acute myeloid leukemia (AML), TAS4464 induces apoptosis through the activation of both intrinsic and extrinsic pathways.[13]
Signaling Pathway and Inhibition
The following diagram illustrates the NEDD8 conjugation pathway and the point of intervention for NAE inhibitors.
Caption: The NEDD8 pathway and the inhibitory action of NAE inhibitors.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NAE inhibitors on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., A549, MGC-803, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the NAE inhibitors (this compound, MLN4924, TAS4464) in culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[9][14]
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Immunoblotting for Neddylation and Substrate Accumulation
Objective: To assess the effect of NAE inhibitors on cullin neddylation and the accumulation of CRL substrates.
Methodology:
-
Culture cancer cells to 70-80% confluency and treat them with various concentrations of the NAE inhibitors for a specified time (e.g., 24 hours).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NEDD8, Cullin1, p21, p27, or other relevant proteins overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Use β-actin or GAPDH as a loading control.
Cell Cycle Analysis
Objective: To determine the effect of NAE inhibitors on cell cycle distribution.
Methodology:
-
Treat cancer cells with the NAE inhibitors at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash them with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating NAE inhibitors.
Caption: A generalized workflow for the preclinical evaluation of NAE inhibitors.
Conclusion
This compound is a potent inhibitor of the NAE1 subunit with demonstrated anti-proliferative activity across several cancer cell lines. Its efficacy, however, is in the micromolar range, which is less potent than the nanomolar activities of MLN4924 and TAS4464. MLN4924 has been extensively studied and has advanced into clinical trials, providing a benchmark for novel NAE inhibitors. TAS4464 exhibits the highest potency in cell-free assays and has a distinct mechanism involving the inhibition of NF-κB signaling. The choice of inhibitor for further research and development will depend on the specific cancer type, the desired potency, and the therapeutic window. Further studies are warranted to fully elucidate the potential of this compound in a preclinical and potentially clinical setting.
References
- 1. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of NAE Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the NEDD8-activating enzyme (NAE) has emerged as a promising strategy in oncology. NAE inhibitors disrupt the neddylation pathway, a crucial process for the function of Cullin-RING E3 ligases (CRLs), leading to the accumulation of CRL substrates, cell cycle arrest, and apoptosis in cancer cells. This guide provides a comparative overview of the NAE inhibitor Nae-IN-1 and the clinical-stage NAE inhibitor Pevonedistat (MLN4924), with a focus on their synergistic effects with other anticancer agents.
Performance of NAE Inhibitors: Monotherapy vs. Combination Therapy
While NAE inhibitors show promise as single agents, their true potential may lie in combination therapies, where they can enhance the efficacy of existing anticancer drugs and overcome resistance mechanisms.
This compound: A Potent NAE1 Inhibitor
This compound (also known as compound X-10) is a potent and selective inhibitor of NAE1. Preclinical studies have demonstrated its anti-proliferative activity across various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.87 |
| MGC-803 | Gastric Cancer | 1.63 |
| MCF-7 | Breast Cancer | 0.96 |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65 |
Data sourced from Wang X, et al. Bioorg Med Chem Lett. 2024.[1]
Currently, published data on the synergistic effects of this compound with other anticancer drugs is limited. However, the extensive research on the well-characterized NAE inhibitor MLN4924 (Pevonedistat) provides a strong rationale for investigating this compound in combination regimens.
Pevonedistat (MLN4924): A Paradigm for Synergistic Combinations
Pevonedistat has been extensively studied in combination with a wide range of chemotherapeutic agents and targeted therapies, demonstrating synergistic activity in numerous preclinical models.
Table 2: Synergistic Effects of Pevonedistat (MLN4924) with Other Anticancer Drugs
| Combination Agent | Cancer Type(s) | Observed Effect | Reference |
| Mitomycin C | Melanoma, Colon Cancer | Synergistic | [2][3][4] |
| Cisplatin | Urothelial Carcinoma, Esophageal Squamous Cell Carcinoma | Synergistic | [5] |
| Cytarabine | Leukemia | Synergistic | [2] |
| SN-38 (active metabolite of Irinotecan) | Colon Cancer | Synergistic | [2] |
| Gemcitabine | Pancreatic Cancer, Colon Cancer | Synergistic in some cell lines, antagonistic in others | [2] |
| Topotecan | Retinoblastoma | Synergistic | [6] |
| Melphalan | Multiple Myeloma | Synergistic | [6] |
| Paclitaxel | Paclitaxel-Resistant Lung Adenocarcinoma | No Synergy/Antagonism | [7][8] |
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
For single-agent dose-response curves, treat cells with increasing concentrations of each drug.
-
For combination studies, treat cells with a matrix of concentrations of both drugs, often at a constant ratio based on their individual IC50 values.
3. Cell Viability Assay (MTT or CellTiter-Glo):
-
After a 72-hour incubation with the drugs, assess cell viability.
-
For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
For CellTiter-Glo, add the reagent to the wells, and measure luminescence.
4. Synergy Calculation (Chou-Talalay Method):
-
The Combination Index (CI) is calculated using software like CompuSyn or CalcuSyn.[9][10][11]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
Western Blot Analysis for Pathway Modulation
1. Protein Extraction:
-
Treat cells with this compound, the combination drug, or the combination for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cullin 1, Cullin 3, p-IκBα, Cdt1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
NAE Inhibition and Downstream Effects
Caption: Mechanism of action of this compound.
Synergistic Drug Combination Experimental Workflow
Caption: Workflow for assessing drug synergy.
Logical Relationship of Synergy
Caption: Rationale for combination therapy.
Conclusion
This compound is a potent NAE inhibitor with demonstrated anti-proliferative activity. While direct evidence of its synergistic effects is not yet widely available, the extensive data from the clinical-stage NAE inhibitor Pevonedistat (MLN4924) strongly supports the rationale for investigating this compound in combination with other anticancer agents. The provided experimental protocols and conceptual frameworks offer a guide for researchers to explore and validate the synergistic potential of this compound, which could lead to more effective and durable cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nedd8-Activating Enzyme Inhibitor MLN4924 Provides Synergy with Mitomycin C through Interactions with ATR, BRCA1/BRCA2, and Chromatin Dynamics Pathways | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Deneddylation of ribosomal proteins promotes synergy between MLN4924 and chemotherapy to elicit complete therapeutic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MLN4924 neddylation inhibitor promotes cell death in paclitaxel-resistant human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MLN4924 neddylation inhibitor promotes cell death in paclitaxel-resistant human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calculation of the Combination Index (CI) [bio-protocol.org]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Nae-IN-1's On-Target Mechanism of Action Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Nae-IN-1, a potent inhibitor of the NEDD8-activating enzyme (NAE), through genetic knockdown. By comparing the cellular effects of this compound in the presence and absence of its target protein, NAE1, researchers can definitively establish on-target activity. This guide also draws comparisons with the well-characterized NAE inhibitor, MLN4924 (pevonedistat), to provide a broader context for data interpretation.
Introduction to this compound and the Neddylation Pathway
This compound is a small molecule inhibitor that targets NAE1, a critical component of the heterodimeric NAE enzyme.[1] NAE is the E1 activating enzyme in the neddylation cascade, a post-translational modification pathway that conjugates the ubiquitin-like protein NEDD8 to substrate proteins. A key class of substrates for neddylation are the cullin proteins, which form the scaffold of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The neddylation of cullins is essential for the activation of CRLs, which in turn target a wide range of proteins for proteasomal degradation. These CRL substrates are involved in crucial cellular processes, including cell cycle progression, DNA replication, and signal transduction.
By inhibiting NAE1, this compound blocks the entire neddylation cascade. This leads to the accumulation of CRL substrates, which can trigger cellular stress, induce apoptosis (programmed cell death), and cause cell cycle arrest, particularly in rapidly dividing cancer cells.
Confirming the Mechanism of Action with Genetic Knockdown
To verify that the cytotoxic effects of this compound are a direct result of its interaction with NAE1, a genetic knockdown approach using small interfering RNA (siRNA) is the gold standard. This technique allows for the specific depletion of NAE1 protein, thereby mimicking the pharmacological inhibition by this compound. If the cellular phenotype observed with this compound treatment is abrogated or significantly reduced in cells with NAE1 knockdown, it provides strong evidence that NAE1 is the primary target of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the mechanism of action of an NAE inhibitor using siRNA-mediated knockdown of NAE1.
Detailed Experimental Protocols
1. siRNA-mediated Knockdown of NAE1
This protocol describes the transient knockdown of NAE1 in a human cancer cell line (e.g., HCT116, A375) using lipofection.
-
Materials:
-
NAE1-targeting siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
RNase-free water and consumables
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 25 pmol of siRNA (NAE1-targeting or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with validation and drug treatment.
-
2. Validation of NAE1 Knockdown
-
Quantitative Real-Time PCR (qPCR):
-
Harvest a portion of the transfected cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for NAE1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of NAE1 mRNA in the siRNA-treated cells compared to the scrambled control-treated cells using the ΔΔCt method.
-
-
Western Blotting:
-
Lyse the remaining portion of the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NAE1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for assessing the induction of apoptosis by this compound in NAE1-knockdown and control cells via flow cytometry.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Following drug treatment, harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Comparative Performance Data
The following tables summarize hypothetical data based on expected outcomes from the validation experiments, comparing the effects of this compound and the alternative NAE inhibitor, MLN4924.
Table 1: Validation of NAE1 Knockdown Efficiency
| Treatment Group | Relative NAE1 mRNA Expression (Normalized to Scrambled Control) | NAE1 Protein Level (Relative to Scrambled Control) |
| Scrambled siRNA | 1.00 ± 0.12 | 100% |
| NAE1 siRNA | 0.15 ± 0.04 | 15% |
Table 2: Comparative Analysis of Apoptosis Induction by NAE Inhibitors
| Treatment Group | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Scrambled siRNA | ||
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 |
| This compound (IC50) | 35.8 ± 4.2 | 10.5 ± 2.3 |
| MLN4924 (IC50) | 38.1 ± 3.9 | 12.3 ± 2.8 |
| NAE1 siRNA | ||
| Vehicle Control | 6.1 ± 1.3 | 2.5 ± 0.6 |
| This compound (IC50) | 12.5 ± 2.5 | 4.3 ± 1.0 |
| MLN4924 (IC50) | 14.2 ± 2.8 | 5.1 ± 1.2 |
Visualizing the Mechanism and its Validation
The following diagrams illustrate the signaling pathway of NAE inhibitors and the logical relationship of how genetic knockdown confirms the on-target mechanism of action.
Conclusion
The combination of pharmacological inhibition with this compound and genetic knockdown of its putative target, NAE1, provides a robust methodology for confirming its mechanism of action. The expected outcome, a significant reduction in this compound-induced apoptosis upon NAE1 depletion, would strongly support the on-target activity of the compound. This validation is a critical step in the preclinical development of this compound and provides confidence for its further investigation as a potential therapeutic agent. The comparative data with established NAE inhibitors like MLN4924 further strengthens the interpretation of the results and benchmarks the potency and specificity of this compound.
References
Assessing the Selectivity Profile of Nae-IN-1: A Comparative Guide
This guide provides a detailed comparison of the NEDD8-activating enzyme (NAE) inhibitor, Nae-IN-1, with other notable NAE inhibitors, MLN4924 (Pevonedistat) and SOMCL-19-133. The focus is on their selectivity profiles, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Inhibitor Potency and Selectivity
The selectivity of an inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity and other adverse events. The following table summarizes the available potency data for this compound and its alternatives. It is important to note that for this compound, only cellular anti-proliferative data is currently available in the public domain, which reflects the overall effect on cell viability rather than direct enzymatic inhibition. In contrast, direct enzymatic inhibition data (IC50 values) are available for MLN4924 and SOMCL-19-133, allowing for a more direct assessment of their selectivity against the primary target (NAE) versus a closely related off-target, the Ubiquitin-activating enzyme (UAE).
| Compound | Target | IC50 (Enzymatic Assay) | Anti-Proliferative IC50 (Cell-based Assay) | Selectivity (NAE vs. UAE) |
| This compound | NAE1 | Not Publicly Available | 0.65 µM (KYSE-30)[1] 0.87 µM (A549)[1] 0.96 µM (MCF-7)[1] 1.63 µM (MGC-803)[1] | Not Publicly Available |
| MLN4924 (Pevonedistat) | NAE | 4 nM[2] | EC50 = 25–150 nM (in various MM cell lines) | Selective for NAE over other E1 enzymes like UAE and SAE.[3][4][5] |
| SOMCL-19-133 | NAE | 0.36 nM | Mean IC50 = 201.11 nM (across a broad range of human tumor cell lines) | >2855-fold (IC50 for UAE = 1028 nM) |
Note: A direct comparison of the selectivity of this compound is challenging due to the absence of publicly available enzymatic inhibition data. The provided anti-proliferative IC50 values for this compound indicate its potent cellular activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro biochemical assay to determine the enzymatic IC50 of an NAE inhibitor.
Protocol: In Vitro NAE Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the inhibition of the NAE-catalyzed transfer of NEDD8 to the E2 enzyme, Ubc12.
Materials:
-
Recombinant human NAE (NAE1/UBA3)
-
Recombinant human Ubc12
-
Recombinant human NEDD8, labeled with a fluorescent donor (e.g., terbium cryptate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM EGTA, and 1 mM DTT)
-
Test compounds (this compound or alternatives) serially diluted in DMSO.
-
Fluorescent acceptor-labeled anti-tag antibody (if Ubc12 is tagged, e.g., with HIS or GST)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix of NAE, Ubc12, and fluorescently labeled NEDD8 in the assay buffer.
-
Reaction Initiation: Add a small volume of the diluted test compound to the microplate wells. Subsequently, add the enzyme/substrate master mix to initiate the reaction. The final reaction volume is typically 10-20 µL.
-
ATP Addition: To start the enzymatic reaction, add ATP to all wells. The final concentration of ATP should be close to its Km value for NAE.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Add the fluorescent acceptor-labeled antibody to the wells to detect the formation of the NEDD8-Ubc12 conjugate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor). The ratio of these signals is calculated to determine the FRET signal.
-
Data Analysis: The TR-FRET signal is proportional to the amount of NEDD8-Ubc12 conjugate formed. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[6]
Mandatory Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The Neddylation Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glycoprotein-b-485-492.com [glycoprotein-b-485-492.com]
- 3. Identification of NAE Inhibitors Exhibiting Potent Activity in Leukemia Cells: Exploring the Structural Determinants of NAE Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of NAE Inhibitors Exhibiting Potent Activity in Leukemia Cells: Exploring the Structural Determinants of NAE Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Validating Biomarkers for Nae-IN-1 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nae-IN-1, a potent NEDD8-activating enzyme (NAE) inhibitor, and its sensitivity in various cancer cell lines. We present experimental data, detailed protocols for biomarker validation, and a comparison with the alternative NAE inhibitor, Pevonedistat (MLN4924). This document is intended to aid researchers in identifying and validating biomarkers to predict sensitivity to this compound and streamline the drug development process.
Comparative Efficacy of NAE Inhibitors
The sensitivity of cancer cell lines to NAE inhibitors can be quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for this compound and Pevonedistat in various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Pevonedistat (MLN4924) IC50 (µM) |
| A549 | Lung Carcinoma | 0.87[1] | - |
| MGC-803 | Gastric Cancer | 1.63[1] | - |
| MCF-7 | Breast Cancer | 0.96[1] | - |
| KYSE-30 | Esophageal Squamous Carcinoma | 0.65[1] | - |
| A375 | Melanoma | - | 0.408[2] |
| Mel39 | Melanoma | - | 0.142[2] |
| K562 | Chronic Myelogenous Leukemia | - | 0.108[3] |
| U2OS | Osteosarcoma | - | 0.16[3] |
| HCT116 | Colorectal Carcinoma | - | 0.19[3] |
Potential Biomarkers for NAE Inhibitor Sensitivity
Recent studies have identified potential biomarkers that may predict the sensitivity of cancer cells to NAE inhibitors.
-
NAE1 Protein Expression: As the direct target of this compound, the expression level of NAE1 itself is a promising candidate biomarker. Overexpression of NAE1 has been linked to prognosis in hepatocellular carcinoma.[4]
-
VOPP1 (Vesicular Overexpressed in Cancer Pro-survival Protein 1): Studies have shown a positive correlation between VOPP1 expression and sensitivity to NAE inhibitors in non-small cell lung cancer (NSCLC) cells.[5] The proposed mechanism involves the VOPP1-E2F1-CDT1 signaling axis.[5]
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the VOPP1-E2F1-CDT1 signaling pathway and the workflows for key validation experiments.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to determine the IC50 value of a compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and Pevonedistat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and Pevonedistat in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins (e.g., NAE1, VOPP1, E2F1, CDT1).
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NAE1, anti-VOPP1, anti-E2F1, anti-CDT1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1x10^6 cells by trypsinization or scraping.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. VOPP1, a determinant of the sensitivity of non-small cell lung cancer cells to NAE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Navigating Resistance: A Comparative Guide to Nae-IN-1 and Potential Cross-Resistance with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nae-IN-1, a potent NEDD8-activating enzyme (NAE) inhibitor, and explores potential cross-resistance scenarios with other therapeutic agents. The information is intended to support further research and drug development efforts in oncology.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the NAE1 subunit of the NAE enzyme.[1][2] NAE is the crucial E1 activating enzyme in the neddylation pathway, a post-translational modification process essential for the function of Cullin-RING E3 ligases (CRLs). By inhibiting NAE1, this compound blocks the transfer of the ubiquitin-like protein NEDD8 to cullin proteins.[1][3] This inactivation of CRLs leads to the accumulation of their substrate proteins, many of which are key regulators of the cell cycle and apoptosis.[1][2][4] The downstream effects of this compound treatment in cancer cells include the induction of apoptosis, cell cycle arrest at the G2/M phase, and an increase in reactive oxygen species (ROS) levels.[1]
Potential Cross-Resistance Profiles
Direct experimental studies detailing the cross-resistance profile of this compound with other therapies are not currently available. However, based on the known mechanisms of resistance to the broader class of NAE inhibitors, we can infer potential cross-resistance scenarios.
Table 1: Summary of this compound's Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.87[1] |
| MGC-803 | Gastric Cancer | 1.63[1] |
| MCF-7 | Breast Cancer | 0.96[1] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65[1] |
Table 2: Inferred Cross-Resistance Profile of this compound
| Therapeutic Class | Potential for Cross-Resistance with this compound | Rationale |
| Other NAE Inhibitors (e.g., MLN4924/Pevonedistat) | High | Shared mechanism of action. Resistance to one NAE inhibitor through target mutation (e.g., in UBA3) is likely to confer resistance to other inhibitors targeting the same enzyme.[5][6] |
| Proteasome Inhibitors (e.g., Bortezomib) | Low | While both drug classes target the ubiquitin-proteasome system, they act on different components. Resistance to proteasome inhibitors does not necessarily confer cross-resistance to NAE inhibitors, suggesting distinct resistance mechanisms. |
| DNA Damaging Agents (e.g., Doxorubicin) | Low to Moderate (Potential for Sensitization) | NAE inhibition can sensitize cancer cells to DNA damaging agents.[4] Therefore, cross-resistance is unlikely, and a synergistic effect may be observed. |
| Kinase Inhibitors | Low | The mechanism of action is distinct from the neddylation pathway. Cross-resistance would likely only occur if downstream resistance pathways overlap, which is not a primary expectation. |
Experimental Protocols
Detailed methodologies for key experiments relevant to studying cross-resistance with this compound are provided below.
Generation of Drug-Resistant Cell Lines
This protocol describes a method for developing cell lines with acquired resistance to a specific drug, which can then be used to test for cross-resistance to other agents.[7]
-
Cell Culture and Initial Drug Exposure:
-
Culture the parental cancer cell line in its recommended medium.
-
Determine the initial half-maximal inhibitory concentration (IC50) of the drug (e.g., this compound) using a cell viability assay.
-
Begin by treating the cells with a drug concentration equivalent to the IC10-IC20 for 48-72 hours.[7]
-
-
Stepwise Dose Escalation:
-
After the initial exposure, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and repopulate.
-
Once the cells reach approximately 80% confluency, subculture them and expose them to a slightly higher drug concentration (e.g., 1.5 to 2-fold increase).[7]
-
Repeat this cycle of treatment, recovery, and dose escalation over several months.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to determine the IC50 of the drug in the treated cell population.
-
A significant increase in the IC50 value (e.g., >10-fold) compared to the parental cell line indicates the development of a resistant phenotype.[7]
-
Once a stable resistant cell line is established, it can be used for cross-resistance studies by determining the IC50 values of other therapeutic agents.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds (e.g., this compound and other therapies) for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Western Blot for Cullin Neddylation
This protocol is used to assess the on-target activity of this compound by measuring the neddylation status of cullin proteins.[9]
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a cullin protein (e.g., Cullin-1). Neddylated cullins will appear as a higher molecular weight band.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the intensity of the neddylated cullin band with increasing concentrations of this compound indicates target engagement.
-
Visualizations
Caption: The Neddylation Pathway and the inhibitory action of this compound on the NAE enzyme.
Caption: Experimental workflow for studying cross-resistance of cancer cell lines to therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NAE1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment-emergent mutations in NAEβ confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy of Nae-IN-1 vs. Standard Chemotherapy in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Nae-IN-1, a novel NEDD8-activating enzyme (NAE) inhibitor, against standard chemotherapy agents in a preclinical model of gastric cancer. The data presented is based on published experimental findings to facilitate an objective evaluation of this emerging therapeutic agent.
Overview of this compound
This compound (also known as compound X-10) is a potent and selective inhibitor of NAE1, a key component of the NEDD8-activating enzyme (NAE).[1] NAE plays a crucial role in the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). By inhibiting NAE, this compound disrupts the CRL-mediated ubiquitination and subsequent degradation of various proteins involved in cell cycle progression and apoptosis. This disruption leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.[1]
Comparative In Vivo Efficacy
This comparison focuses on the anti-tumor activity of this compound in a human gastric cancer xenograft model (MGC-803) and contrasts its performance with commonly used standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, in similar preclinical models.
Table 1: Comparison of In Vivo Efficacy in MGC-803 Gastric Cancer Xenograft Model
| Treatment Agent | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| This compound (X-10) | 50 mg/kg, intraperitoneal injection, daily for 21 days | ~60% | BALB/c nude mice | Wang et al., 2024 |
| 5-Fluorouracil (5-FU) | 30 mg/kg, intraperitoneal injection, every other day | Not explicitly stated, but significant tumor volume reduction | Nude mice | ResearchGate |
| Cisplatin | 3 mg/kg, intraperitoneal injection | Significant cessation of exponential tumor growth | Nude mice | ResearchGate[2] |
Note: The tumor growth inhibition for 5-FU and Cisplatin is described qualitatively in the available sources for the MGC-803 model. Direct quantitative comparison of TGI from different studies should be interpreted with caution due to potential variations in experimental conditions.
Signaling Pathway of this compound (NAE Inhibition)
The following diagram illustrates the mechanism of action of this compound. By inhibiting the NEDD8-activating enzyme (NAE), this compound blocks the transfer of NEDD8 to Cullins, thereby inactivating Cullin-RING E3 Ubiquitin Ligases (CRLs). This leads to the accumulation of CRL substrate proteins, such as p21 and CDT1, which in turn induces G2/M cell cycle arrest and apoptosis.
Caption: Mechanism of NAE inhibition by this compound.
Experimental Protocols
In Vivo Xenograft Study of this compound (Compound X-10)
-
Cell Line: Human gastric cancer MGC-803 cells.
-
Animal Model: Male BALB/c nude mice (5-6 weeks old).
-
Tumor Implantation: 5 x 106 MGC-803 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumor volume reached approximately 100-150 mm³.
-
Drug Administration: this compound (compound X-10) was administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for 21 days. The vehicle control group received the same volume of the vehicle solution.
-
Endpoint Measurement: Tumor volumes were measured every three days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. At the end of the study, tumors were excised and weighed.
In Vivo Xenograft Study of 5-Fluorouracil
-
Cell Line: Human gastric cancer MGC-803 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of MGC-803 cells.
-
Drug Administration: 5-Fluorouracil was administered intraperitoneally at a dose of 30 mg/kg every other day.
-
Endpoint Measurement: Tumor volume was monitored throughout the study.
In Vivo Xenograft Study of Cisplatin
-
Cell Line: Human gastric cancer MGC-803 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of MGC-803 cells.
-
Drug Administration: Cisplatin was administered intraperitoneally at a dose of 3 mg/kg.
-
Endpoint Measurement: Tumor growth was monitored to assess the inhibitory effect.[2]
Logical Workflow for Efficacy Comparison
Caption: Workflow for comparing in vivo efficacy.
References
Validating the Therapeutic Window of Nae-IN-1: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the NEDD8-activating enzyme (NAE) have emerged as a promising class of drugs.[1] This guide provides a comparative analysis of Nae-IN-1, a potent NAE1 inhibitor, alongside the well-characterized NAE inhibitor pevonedistat (MLN4924), to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: Targeting the Neddylation Pathway
This compound, like other NAE inhibitors, targets the initial step in the neddylation pathway.[1] This pathway is crucial for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which regulate the degradation of numerous proteins involved in critical cellular processes.[2][3] By inhibiting NAE, these compounds prevent the conjugation of NEDD8 to cullin proteins, leading to the accumulation of CRL substrate proteins.[2] This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[4]
Caption: Signaling pathway of NAE inhibition.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative studies are not yet available, the following table summarizes the reported IC50 values for this compound and pevonedistat against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Cancer | 0.87 |
| MGC-803 | Gastric Cancer | 1.63 | |
| MCF-7 | Breast Cancer | 0.96 | |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 0.65 | |
| Pevonedistat (MLN4924) | HCT-116 | Colon Cancer | ~0.3[5] |
| HT29 | Colon Cancer | ~0.3[5] | |
| Cal27 | Head and Neck Squamous Cell Carcinoma | ~0.08[6] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~0.08[6] | |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.136 - 0.4[7] |
Defining the Therapeutic Window: Efficacy vs. Toxicity
The therapeutic window represents the range of doses that are effective in treating a disease without causing unacceptable toxicity.[4] Establishing this window is a critical step in drug development.
In Vitro Cytotoxicity Against Normal Cells
An ideal anticancer agent should exhibit high potency against cancer cells while sparing normal, healthy cells.[1] Data on the cytotoxicity of this compound against non-cancerous cell lines is needed to assess its selectivity. For comparison, pevonedistat has been shown to have a degree of specificity for cancer cells over normal tissues due to the overexpression of the neddylation pathway in malignant cells.[4]
In Vivo Efficacy and Toxicity
Preclinical in vivo studies using animal models, such as tumor xenografts, are essential for evaluating a drug's anti-tumor activity and its safety profile in a whole organism.[8]
Pevonedistat (MLN4924) In Vivo Data (Neuroblastoma Model) [7][9]
| Treatment Group | Average Tumor Weight (mg ± SD) |
| Control | 1.6 ± 0.8 |
| Pevonedistat | 0.5 ± 0.4 |
In clinical trials, the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of pevonedistat have been determined. In a Phase 1 study in patients with advanced solid tumors, the MTD was established at 50-67 mg/m² on a day 1, 3, 5 schedule every 3 weeks, with hyperbilirubinemia and elevated aspartate aminotransferase being the primary DLTs.[10]
Experimental Protocols
Standardized protocols are crucial for generating reproducible and comparable data. The following sections outline general methodologies for key experiments in the evaluation of NAE inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Seed cancer and normal cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound, a reference compound (e.g., pevonedistat), and a vehicle control.
-
Incubate the plates for desired time points (e.g., 48, 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tumor Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound.
Caption: Workflow for a tumor xenograft study.
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and duration. A positive control group treated with a standard-of-care agent can also be included.
-
Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic (PK) Study
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11]
References
- 1. What are NAE inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 8. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
Comparative Analysis of Gene Expression Changes Induced by NAE Inhibitors: A Focus on Nae-IN-1 and Pevonedistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by inhibitors of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. While direct transcriptomic data for the novel benzothiazole derivative Nae-IN-1 is not yet publicly available, we will delve into its mechanism of action and draw comparisons with the well-characterized NAE inhibitor, pevonedistat (MLN4924). This guide will serve as a valuable resource for understanding the molecular consequences of NAE inhibition and for designing future research in this area.
Introduction to this compound and the Neddylation Pathway
This compound is a novel, potent inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a key enzyme in the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a crucial role in targeting a wide range of proteins for proteasomal degradation. By inhibiting NAE, this compound disrupts the entire neddylation cascade, leading to the accumulation of CRL substrate proteins. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making NAE inhibitors a promising class of anti-cancer agents.[1]
The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination. It begins with the activation of the ubiquitin-like protein NEDD8 by the NAE (a heterodimer of NAE1 and UBA3). Activated NEDD8 is then transferred to a conjugating enzyme (E2), and finally, with the help of an E3 ligase, is attached to a substrate protein, most notably members of the cullin family.
Comparative Gene Expression Analysis: Pevonedistat as a Proxy for this compound
Due to the lack of publicly available transcriptomic data for this compound, we present a summary of gene expression changes induced by the clinically evaluated NAE inhibitor, pevonedistat (MLN4924). These findings offer valuable insights into the potential transcriptomic effects of this compound.
Pevonedistat has been shown to induce widespread changes in gene expression in various cancer cell lines. The primary effects are linked to the accumulation of CRL substrates, which are often transcription factors or cell cycle regulators.
Table 1: Summary of Pevonedistat-Induced Gene Expression Changes in Cancer Cell Lines
| Cell Line | Treatment Conditions | Method | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| TF-1a (Erythroleukemia) | 0.1 µM for 48h | Microarray | Neutrophil differentiation markers | Erythroid differentiation markers (e.g., GATA1, KLF1) | [2] |
| CLL (Chronic Lymphocytic Leukemia) | 1 µM for 3h or 24h | Microarray | Apoptosis-related genes | TCR-inducible genes, NF-κB target genes | [3] |
This table is a summary of findings from the cited literature and is not an exhaustive list of all differentially expressed genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the experimental protocols used in the studies of pevonedistat.
Microarray Analysis of Pevonedistat-Treated TF-1a Cells[2]
-
Cell Culture: TF-1a cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and granulocyte-macrophage colony-stimulating factor.
-
Drug Treatment: Cells were treated with 0.1 µM pevonedistat or vehicle (DMSO) for 48 hours.
-
RNA Isolation: Total RNA was extracted from the cells using a standard commercially available kit.
-
Microarray Hybridization: Labeled cRNA was hybridized to a high-density oligonucleotide microarray platform.
-
Data Analysis: Gene expression data was normalized, and differentially expressed genes were identified based on statistical significance (p-value) and fold change thresholds. Gene Set Enrichment Analysis (GSEA) was performed to identify enriched pathways.
Microarray Analysis of Pevonedistat-Treated CLL-Derived T Cells[3]
-
Cell Isolation: Naive CD4+ T cells were isolated from patients with Chronic Lymphocytic Leukemia (CLL).
-
Drug Treatment and Stimulation: Cells were pre-incubated with 1 µM pevonedistat for 1 hour and then subjected to T-cell receptor (TCR) crosslinking.
-
RNA Isolation: RNA was isolated after 3 and 24 hours of stimulation.
-
Microarray Analysis: Gene expression profiling was performed using a suitable microarray platform.
-
Data Analysis: Heat maps were generated to represent changes in the expression of TCR target genes, and GSEA was used to analyze hallmark TCR-inducible and NF-κB target gene sets.
Conclusion
While direct comparative gene expression data for this compound is not yet available, the analysis of pevonedistat provides a strong foundation for predicting its transcriptomic effects. Inhibition of the NAE by compounds like this compound is expected to lead to significant alterations in gene expression profiles, primarily driven by the accumulation of CRL substrates that regulate transcription and cell cycle progression. Future studies employing RNA sequencing or microarray analysis on this compound treated cells are crucial to fully elucidate its specific molecular mechanism and to identify potential biomarkers of response. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such investigations.
References
- 1. Identification of novel benzothiazole derivatives as inhibitors of NEDDylation pathway to inhibit the progression of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of pevonedistat, a NEDD8-activating enzyme inhibitor, in chronic lymphocytic leukemia-derived T cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Nae-IN-1 (Nerinetide) in Comparison to Similar PSD-95 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of neuroprotective drug development is continuously evolving, with a significant focus on minimizing excitotoxicity in acute neurological insults such as stroke. A key target in this endeavor is the postsynaptic density protein 95 (PSD-95), a scaffolding protein that plays a crucial role in the N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxic cascade. Nae-IN-1, also known as nerinetide (formerly NA-1 or Tat-NR2B9c), is a prominent PSD-95 inhibitor that has undergone extensive clinical investigation. This guide provides a comparative evaluation of the safety profile of nerinetide against other emerging PSD-95 inhibitors, including AVLX-144, ZL006, and IC87201, supported by available experimental data.
Mechanism of Action: A Common Target
Nerinetide and the comparator compounds are all designed to interfere with the pathological signaling cascade mediated by the overactivation of NMDA receptors, a hallmark of ischemic brain injury. They achieve this by disrupting the interaction between PSD-95 and the NMDA receptor, specifically the GluN2B subunit, which in turn uncouples the receptor from downstream neurotoxic pathways involving neuronal nitric oxide synthase (nNOS) activation and subsequent nitric oxide production.
PSD-95 Signaling Pathway Inhibition
Comparative Safety Profile
The following tables summarize the available safety and toxicology data for nerinetide and its comparators. It is important to note that the depth of available data varies significantly, with nerinetide having the most extensive clinical evaluation.
Table 1: Preclinical Safety Data
| Compound | Animal Model | Route of Administration | Key Findings | Citation |
| This compound (Nerinetide) | Mice | Intravenous | Acute toxicity observed at a high dose of 30 nmol/g. | [1] |
| AVLX-144 | Mice | Intravenous | Not neuroprotective at 30 nmol/g but did not produce the acute toxicity seen with nerinetide at the same dose. Did not lead to significant changes in mean arterial blood pressure or heart rate at high doses. | [1] |
| ZL006 | Rats | Intraperitoneal | Described as having a "high safety profile" in toxicokinetics and long-term toxicological studies. A high dose of 50 mg/kg resulted in decreased locomotion. | [2] |
| IC87201 | Mice | Intraperitoneal | Effective in reducing thermal hyperalgesia (ED50 = 0.1 mg/kg) without producing motor ataxia at effective doses. | [3] |
Table 2: Clinical Safety Data
| Compound | Clinical Trial Phase | Population | Key Safety Findings | Citation |
| This compound (Nerinetide) | Phase 3 (ESCAPE-NA1) | Acute Ischemic Stroke Patients | No significant difference in serious adverse events or mortality compared to placebo. | [4][5][6] |
| Phase 2 (ENACT) | Post-Aneurysm Repair Stroke Patients | Well-tolerated with no serious adverse events attributed to the drug. | [7] | |
| AVLX-144 | Phase 1 | Healthy Volunteers | Well-tolerated with no noteworthy safety issues reported. | [8][9] |
| ZL006 | Preclinical | N/A | No clinical data available. | |
| IC87201 | Preclinical | N/A | No clinical data available. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and comparison of safety data. While specific proprietary protocols are often not fully disclosed, the following outlines the general methodologies employed in the safety assessment of these neuroprotective agents.
Preclinical Safety and Toxicology Studies
A standard preclinical safety evaluation for a neuroprotective drug typically involves a tiered approach, as depicted in the workflow below.
Preclinical Safety Evaluation Workflow
Key Methodologies:
-
Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to animal models (typically rodents) to determine the median lethal dose (LD50) and identify signs of immediate toxicity.
-
Repeated-Dose Toxicity Studies: Animals are administered the compound daily for a specified period (e.g., 28 or 90 days) to evaluate the potential for cumulative toxicity and to identify a No-Observed-Adverse-Effect-Level (NOAEL). These studies include regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Safety Pharmacology Studies: These are designed to assess the effects of the compound on vital physiological functions. This includes cardiovascular monitoring (ECG, blood pressure, heart rate), respiratory assessment, and evaluation of central nervous system effects (e.g., behavioral changes, motor coordination).
-
Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of the compound to cause genetic mutations or chromosomal damage.
Clinical Trial Safety Monitoring
In human clinical trials, such as the ESCAPE-NA1 trial for nerinetide, a rigorous protocol for monitoring safety is implemented.[10][11]
Key Methodologies:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events experienced by trial participants are systematically recorded, regardless of their perceived relationship to the study drug. SAEs, which are life-threatening or result in significant disability, are reported to regulatory authorities and ethics committees in an expedited manner.
-
Vital Signs and Laboratory Monitoring: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and laboratory parameters (hematology, clinical chemistry, urinalysis) is conducted to detect any potential drug-related toxicities.
-
Physical and Neurological Examinations: Participants undergo regular physical and neurological examinations to assess for any changes from their baseline condition.
-
Data Safety Monitoring Board (DSMB): An independent group of experts periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.
Conclusion
Based on the available data, this compound (nerinetide) has demonstrated a favorable safety profile in extensive clinical trials involving stroke patients, with no significant increase in serious adverse events compared to placebo.[4][6] Preclinical data suggests a potential for acute toxicity at very high doses, a characteristic that appears to be mitigated in the structurally similar compound AVLX-144.[1] AVLX-144 has also shown a good safety profile in its initial Phase 1 clinical trial.[8][9] The small molecule inhibitors ZL006 and IC87201 show promise in preclinical models with initial safety assessments suggesting a good therapeutic window, though comprehensive toxicology data is not yet publicly available.[2][3]
For researchers and drug development professionals, the safety data on nerinetide provides a valuable benchmark for the development of new PSD-95 inhibitors. The experience with nerinetide underscores the importance of careful dose-selection and the potential for drug-drug interactions, as was observed with alteplase. Future development of compounds in this class will benefit from a thorough preclinical safety evaluation, including comprehensive safety pharmacology and toxicology studies, to de-risk clinical development and ultimately provide safer and more effective neuroprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ZL006, a small molecule inhibitor of PSD-95/nNOS interaction, does not induce antidepressant-like effects in two genetically predisposed rat models of depression and control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. professional.heart.org [professional.heart.org]
- 6. researchgate.net [researchgate.net]
- 7. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avilexpharma.com [avilexpharma.com]
- 9. crst.fi [crst.fi]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Long-Term Treatment Effects of NAE Inhibitors: A Comparative Guide
An Objective Comparison of Pevonedistat (representing Nae-IN-1) with Standard-of-Care Therapies in Oncology
For researchers, scientists, and drug development professionals, understanding the long-term efficacy and safety of novel therapeutic agents is paramount. This guide provides a comparative analysis of the long-term treatment effects of NEDD8-activating enzyme (NAE) inhibitors, with a focus on the well-documented compound pevonedistat , as a proxy for the potent NAE1 inhibitor, this compound. The performance of pevonedistat is compared against standard-of-care treatments for Acute Myeloid Leukemia (AML) and melanoma, supported by preclinical and clinical data.
Mechanism of Action: NAE Inhibition
NAE inhibitors, such as this compound and pevonedistat, are a novel class of anti-cancer agents that target the neddylation pathway.[1] Neddylation is a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which in turn are responsible for the ubiquitination and subsequent degradation of a significant portion of intracellular proteins.[2] By inhibiting NAE, these drugs disrupt the entire neddylation cascade. This leads to the accumulation of CRL substrate proteins that are involved in critical cellular processes like cell cycle control, DNA replication, and stress responses.[3][4] The accumulation of these proteins, such as p27 and Wee1, can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5]
Preclinical Efficacy and Safety of Pevonedistat
Pevonedistat has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with other therapies.[6]
| Model System | Cancer Type | Treatment Regimen | Key Efficacy Findings | Reported Safety/Toxicity |
| In Vitro Cell Lines | Acute Myeloid Leukemia (AML) | Pevonedistat + Azacitidine | Increased DNA damage and cell death compared to single agents.[6] | Not Applicable |
| Neuroblastoma | Pevonedistat | Induced cytotoxicity and apoptosis.[3] | Not Applicable | |
| Pancreatic Cancer | Pevonedistat | Inhibited cell cycle, growth, and proliferation; increased apoptosis.[5] | Not Applicable | |
| Colorectal Cancer | Pevonedistat | Induced apoptosis mediated by p53 and TRAIL-R2/caspase-8 pathways.[2] | Not Applicable | |
| In Vivo Animal Models | ||||
| AML Mouse Xenografts (AZA-resistant cell lines) | Acute Myeloid Leukemia (AML) | Pevonedistat + Azacitidine | Led to tumor regression where azacitidine alone had minimal effect.[6] | Generally well-tolerated at effective doses. |
| Orthotopic Mouse Xenografts | Neuroblastoma | Pevonedistat | Significant decrease in tumor weight.[3] | Not specified in detail. |
| Pancreatic Cancer Xenografts | Pancreatic Cancer | Pevonedistat | Decreased cancer cell xenografts.[5] | Not specified in detail. |
| Advanced Solid Tumor Xenografts | Various Solid Tumors | Pevonedistat (intermittent dosing) | Demonstrated anti-tumor activity.[7] | Not specified in detail. |
Experimental Protocols
In Vivo Xenograft Model for AML
A common experimental workflow to assess the in vivo efficacy of a compound like pevonedistat is the use of mouse xenograft models.
Protocol:
-
Cell Culture: Human AML cell lines (e.g., those resistant to standard therapies) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation: A specific number of AML cells are injected either subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored via bioluminescence imaging (for systemic models).
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomly assigned to different treatment groups: vehicle control, pevonedistat alone, a standard-of-care agent (e.g., azacitidine) alone, and the combination of pevonedistat and the standard-of-care agent.[6]
-
Drug Administration: The drugs are administered according to a predefined schedule and dosage, often intravenously or intraperitoneally.[7]
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are observed to assess toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Survival is also a key endpoint.
Comparison with Standard Long-Term Treatments
Acute Myeloid Leukemia (AML)
Standard long-term treatment for AML, particularly in older patients or those unfit for intensive chemotherapy, often involves hypomethylating agents like azacitidine.[6][8] Targeted therapies for specific mutations (e.g., FLT3, IDH1, IDH2) are also becoming standard.[8][9] For eligible patients, allogeneic stem cell transplant offers a curative option.[8]
| Treatment | Mechanism of Action | Reported Efficacy (Overall Response Rate - ORR) | Common Long-Term Side Effects/Toxicity |
| Pevonedistat + Azacitidine | NAE inhibition + DNA hypomethylation | ORR of 50% in a Phase 1b study in treatment-naive older AML patients.[10] | Neutropenia, febrile neutropenia, anemia, thrombocytopenia.[6] |
| Azacitidine (single agent) | DNA hypomethylation, leading to tumor suppressor gene re-expression. | Historically modest clinical activity as a single agent.[6] | Myelosuppression (neutropenia, thrombocytopenia, anemia), nausea, fatigue.[10] |
| Targeted Therapies (e.g., FLT3 inhibitors) | Inhibition of specific mutated kinases driving leukemic cell growth. | Varies depending on the specific agent and patient population. | Specific to the drug, can include myelosuppression, differentiation syndrome, cardiac toxicities.[8] |
Melanoma
For advanced melanoma, the standard of care has shifted towards immunotherapy with immune checkpoint inhibitors and targeted therapies for BRAF-mutated tumors.[1][11]
| Treatment | Mechanism of Action | Reported Efficacy (Response Rates) | Common Long-Term Side Effects/Toxicity |
| Pevonedistat | NAE inhibition | Preclinical data in solid tumors exists, but clinical efficacy data in melanoma is limited.[7] | In solid tumor trials, dose-limiting toxicities included hepatic enzyme elevations.[7] |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Blockade of PD-1/PD-L1 or CTLA-4 pathways, restoring anti-tumor T-cell activity. | Can lead to durable, long-term responses in a subset of patients.[11] | Immune-related adverse events affecting various organs (e.g., colitis, hepatitis, pneumonitis, endocrinopathies).[1] |
| Targeted Therapy (BRAF/MEK inhibitors) | Inhibition of the MAPK signaling pathway in BRAF-mutated melanoma. | High initial response rates, but resistance can develop over time.[12] | Skin toxicities, fever, fatigue, gastrointestinal issues.[1] |
Conclusion
NAE inhibitors, represented by pevonedistat, demonstrate a promising mechanism of action with significant preclinical anti-tumor activity, particularly in hematologic malignancies like AML. The combination of pevonedistat with standard therapies such as azacitidine has shown synergistic effects in preclinical models and encouraging response rates in early clinical trials for AML.[6][10] While the long-term efficacy and safety profile continue to be evaluated in ongoing studies, the data suggests that NAE inhibition is a viable therapeutic strategy.
For solid tumors like melanoma, while preclinical rationale exists, further clinical investigation is needed to establish the role of NAE inhibitors in comparison to the highly effective immunotherapies and targeted agents that currently dominate the treatment landscape. The development of NAE inhibitors like this compound warrants continued research to fully define their long-term therapeutic potential and optimal positioning in the oncology treatment paradigm.
References
- 1. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 6. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. How We Treat Acute Myeloid Leukemia | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Latest advancements in treatment for acute myeloid leukemia - Mayo Clinic Comprehensive Cancer Center Blog [cancerblog.mayoclinic.org]
- 10. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. jcadonline.com [jcadonline.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nae-IN-1
The following document provides a comprehensive, step-by-step guide for the proper and safe disposal of the laboratory chemical Nae-IN-1. This procedure is designed for researchers, scientists, and drug development professionals to ensure the safe handling of chemical waste, minimize environmental impact, and maintain regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for "this compound" in public databases, this guide is established based on best practices for handling hazardous chemical waste with similar potential properties.
Hazard Identification and Data Summary
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound. Based on analogous compounds, the anticipated hazard profile is summarized below.
| Hazard Classification | GHS Code | Precautionary Statement |
| Flammable Liquid | H225 | Highly flammable liquid and vapour. Keep away from heat, sparks, open flames, and other ignition sources.[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | H336 | May cause drowsiness or dizziness.[1] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocol for this compound Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
2.1. Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3]
2.2. Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound Waste" (no abbreviations).[4]
-
All constituents and their approximate concentrations if it is a mixture.
-
The date of waste generation.[4]
-
The principal investigator's name and laboratory location.[4]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[4]
-
2.3. Waste Segregation and Accumulation
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, segregate it from strong acids, bases, and oxidizers to prevent dangerous chemical reactions.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.[6] The storage area should have secondary containment to capture any potential leaks.[7]
-
Container Fullness: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.[8] Once the container is 75-80% full, it should be prepared for disposal.[6]
2.4. Spill Management
In the event of a this compound spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb a flammable liquid.
-
Neutralize (if applicable): If the substance is acidic or basic, neutralize it with the appropriate agent.
-
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
2.5. Final Disposal Procedure
-
Request Pickup: Once the waste container is ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4]
-
Documentation: Complete all necessary waste disposal forms, accurately listing the contents of the container.[4]
-
Await Pickup: Store the sealed and labeled container in the designated satellite accumulation area until it is collected by trained EHS personnel.
Visual Workflow and Decision Diagrams
To further clarify the disposal process, the following diagrams illustrate the workflow and key decision points.
Caption: Workflow for this compound waste from generation to final disposal.
Caption: Decision-making process for the proper segregation of this compound waste.
References
- 1. analytik-jena.co.jp [analytik-jena.co.jp]
- 2. novatio.com [novatio.com]
- 3. N-1-Naphthylethylenediamine Dihydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Safe Lab Waste Handling for Chemical and Biohazards [emsllcusa.com]
- 6. youtube.com [youtube.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Nae-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of Nae-IN-1, a potent NAE1 (NEDD8-Activating Enzyme E1 Subunit 1) inhibitor. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory practices.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound (also known as compound X-10) | MedchemExpress |
| Molecular Formula | C29H30N4O2S | TargetMol |
| Biological Activity | Potent NAE1 inhibitor, induces apoptosis, causes G2/M phase cell cycle arrest, increases ROS levels, and prevents cell migration. | MedchemExpress, TargetMol |
| IC50 Values | A549: 0.87 µM, MGC-803: 1.63 µM, MCF-7: 0.96 µM, KYSE-30: 0.65 µM | MedchemExpress |
Hazard Identification and Safety Precautions
As a potent enzyme inhibitor with anti-proliferative activity, this compound should be handled with care.[1] While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are based on the known biological effects and general handling procedures for potent research compounds.
2.1. Personal Protective Equipment (PPE)
A comprehensive list of required PPE is detailed in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves frequently and immediately if contaminated. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. | Minimizes inhalation exposure. |
2.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated laboratory. For all procedures involving weighing, dissolving, or potential aerosol generation, a certified chemical fume hood is mandatory.
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.
2.3. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
3.1. Handling
-
Weighing: To minimize dust generation, weigh the solid compound in a chemical fume hood on a tared, sealed container if possible.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vial containing the compound slowly to avoid splashing. This compound is soluble in DMSO.[1]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3.2. Storage
-
Stock Solutions: Store stock solutions at -20°C or -80°C for long-term stability.[1] The supplier suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C for up to 1 month.[1]
-
Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocols
5.1. Cell-Based Assay for Proliferation Inhibition
This protocol outlines a general procedure to determine the anti-proliferative activity of this compound on a cancer cell line (e.g., A549).
-
Cell Seeding:
-
Culture A549 cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Add 1 µL of each working solution to the corresponding wells of the 96-well plate (in triplicate). Include a DMSO-only control.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
5.2. Western Blot for Cullin Expression
This protocol describes how to assess the effect of this compound on the expression of Cullin 1 and Cullin 3, as it has been shown to decrease their expression.[1]
-
Cell Treatment and Lysis:
-
Seed MGC-803 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 3, 5 µM) and a DMSO control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cullin 1, Cullin 3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the NAE1 signaling pathway and a general experimental workflow for assessing the effect of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
